molecular formula C12H20N2O2 B1372429 tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate CAS No. 530115-96-9

tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate

Cat. No.: B1372429
CAS No.: 530115-96-9
M. Wt: 224.3 g/mol
InChI Key: VREJUXWEWOVHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H20N2O2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREJUXWEWOVHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676502
Record name tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530115-96-9
Record name tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Dabrafenib (CAS 1195765-45-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, available commercially as its mesylate salt (CAS 1195768-06-9), is a potent and selective ATP-competitive inhibitor of the BRAF kinase.[1] It is a cornerstone therapy for patients with metastatic melanoma and other solid tumors harboring specific BRAF V600 mutations.[2] These mutations lead to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical driver of cell proliferation and survival in these cancers.[2][3] Dabrafenib's efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, distribution, and ultimately, its bioavailability and therapeutic window. This guide provides a comprehensive overview of the core physical and chemical characteristics of Dabrafenib, underpinned by detailed experimental methodologies and the scientific rationale guiding these analytical choices.

Chemical and Physical Properties

Dabrafenib is a synthetic thiazole derivative. The free base has the chemical formula C₂₃H₂₀F₃N₅O₂S₂ and a molecular weight of approximately 519.56 g/mol . Its mesylate salt has the formula C₂₄H₂₄F₃N₅O₅S₃ and a molecular weight of 615.67 g/mol .[4][5]

Summary of Physicochemical Properties
PropertyValueReference
Chemical Name N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[5]
CAS Number 1195765-45-7 (Free Base)[6]
1195768-06-9 (Mesylate Salt)[7]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂ (Free Base)
C₂₄H₂₄F₃N₅O₅S₃ (Mesylate Salt)[4]
Molecular Weight 519.56 g/mol (Free Base)
615.67 g/mol (Mesylate Salt)[5]
Appearance White to slightly colored solid[7]
Melting Point 224-229°C (Free Base)[6]
>234°C (decomposes) (Mesylate Salt)[7]
Solubility Free Base: Soluble in DMSO (up to 50 mM with warming).[8]
Mesylate Salt: Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media. Soluble in DMSO and slightly soluble in methanol with heating.[7]
pKa Sulfonamide moiety: 6.6, Pyrimidine moiety: 2.2, Thiazole moiety: -1.5

Experimental Protocols and Methodologies

The accurate determination of physicochemical properties is paramount in drug development. The following sections detail the methodologies for characterizing key attributes of Dabrafenib, emphasizing the rationale behind the experimental design.

Melting Point Determination

The melting point is a critical indicator of purity.[9] For a pure crystalline solid, the melting range is typically narrow.[10] Impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Method

This is a standard pharmacopeial method for determining the melting point of a solid.[10]

  • Sample Preparation: The Dabrafenib sample must be thoroughly dried and in a fine powdered form. A small amount is packed into a capillary tube to a height of 2.5-3.5 mm.[11]

  • Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

  • Procedure:

    • A preliminary rapid heating is performed to determine an approximate melting point.

    • For an accurate measurement, a fresh sample is heated to a temperature approximately 5°C below the expected melting point.[11]

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[11]

    • The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.[11]

Rationale for Experimental Choices:

  • Slow Heating Rate: A slow heating rate near the melting point ensures that the temperature of the heating block is the same as the sample temperature, providing an accurate reading.

  • Dry, Powdered Sample: This ensures uniform heat transfer and packing within the capillary tube.[10]

Solubility Determination

Solubility is a crucial factor influencing a drug's absorption and bioavailability.[12] For oral drugs like Dabrafenib, aqueous solubility across the physiological pH range of the gastrointestinal tract is of particular interest.[13]

Methodology: Equilibrium Shake-Flask Method

This is the gold standard for determining thermodynamic solubility.[12]

  • Materials: Dabrafenib (free base or mesylate salt), buffers of varying pH (e.g., pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids), a constant temperature shaker/incubator, and a suitable analytical method for quantification (e.g., UPLC).[13]

  • Procedure:

    • An excess amount of Dabrafenib is added to vials containing the different pH buffers.

    • The vials are sealed and agitated in a shaker bath maintained at a constant temperature (typically 37 ± 1 °C) until equilibrium is reached (usually 24-48 hours).[13]

    • The resulting saturated solutions are filtered to remove any undissolved solid.

    • The concentration of Dabrafenib in the filtrate is then determined using a validated analytical method like UPLC.

    • This process is repeated at each pH value in triplicate.[13]

Rationale for Experimental Choices:

  • Use of Buffers: To maintain a constant pH, which is critical for ionizable compounds like Dabrafenib, as their solubility is pH-dependent.[12]

  • Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant physiological temperature is essential for relevant data.[14]

  • Equilibrium Time: Sufficient time is required for the system to reach a state of equilibrium between the dissolved and undissolved solid, ensuring the measurement of true thermodynamic solubility.[14]

G cluster_0 Solubility Determination Workflow Excess Dabrafenib Excess Dabrafenib Equilibration Equilibration Excess Dabrafenib->Equilibration pH Buffers pH Buffers pH Buffers->Equilibration Filtration Filtration Equilibration->Filtration Shaking at 37°C UPLC Analysis UPLC Analysis Filtration->UPLC Analysis Separation of solid Solubility Data Solubility Data UPLC Analysis->Solubility Data Quantification

Caption: Workflow for Equilibrium Solubility Determination.

Polymorphism and Crystal Structure Analysis

Polymorphism refers to the ability of a solid material to exist in more than one crystal form.[15] Different polymorphs can have different physical properties, including solubility and stability, which can impact drug performance.[15]

Methodologies:

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[16] It is used to identify melting points, phase transitions, and to assess the relative stability of polymorphs.[17]

    • Procedure: A small, weighed amount of the Dabrafenib sample is placed in an aluminum pan and heated at a controlled rate (e.g., 10 °C/min).[18] The heat flow is measured and plotted against temperature, revealing endothermic (melting) and exothermic (crystallization) events.[17]

    • Rationale: Different polymorphs will have distinct melting points and heats of fusion, allowing for their identification and characterization.[15]

  • X-ray Powder Diffraction (XRPD): XRPD is a powerful technique for identifying crystalline phases. Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint."

    • Procedure: A powdered sample of Dabrafenib is irradiated with X-rays, and the diffraction pattern is recorded.

    • Rationale: The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is characteristic of the specific crystal lattice of the polymorph.

  • Single-Crystal X-ray Diffraction (SC-XRD): This technique provides the definitive three-dimensional structure of a molecule in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.[19][20]

    • Procedure: A suitable single crystal of Dabrafenib is mounted on a diffractometer and irradiated with X-rays. The diffraction data is collected and processed to solve the crystal structure.[21]

    • Rationale: SC-XRD provides unambiguous structural information, which is crucial for understanding the properties of different polymorphs and for intellectual property protection.[22]

G cluster_1 Polymorph Characterization Workflow Dabrafenib Sample Dabrafenib Sample DSC DSC Dabrafenib Sample->DSC XRPD XRPD Dabrafenib Sample->XRPD SC-XRD SC-XRD Dabrafenib Sample->SC-XRD Thermal Properties Thermal Properties DSC->Thermal Properties Melting, Transitions Crystal Fingerprint Crystal Fingerprint XRPD->Crystal Fingerprint Phase ID 3D Structure 3D Structure SC-XRD->3D Structure Atomic Arrangement

Caption: Techniques for Polymorph Characterization.

Stability Indicating Method

A stability-indicating analytical method is crucial to ensure that the analytical procedure can accurately measure the drug substance without interference from degradation products, impurities, or excipients.[23]

Methodology: Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC)

A validated stability-indicating RP-UPLC method has been developed for the quantification of Dabrafenib and its degradation products.[23]

  • Chromatographic Conditions:

    • Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.8 μm)

    • Mobile Phase: A gradient mixture of orthophosphoric acid and methanol.

    • Detection: UV detection at 225 nm.[23]

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, Dabrafenib is subjected to stress conditions, including acid, base, and neutral hydrolysis, oxidation, photolysis, and thermal stress, as per ICH guidelines.[23] The method must be able to separate the intact drug from any degradation products formed.

Rationale for Experimental Choices:

  • RP-UPLC: Offers high resolution, sensitivity, and speed, which is ideal for separating complex mixtures of the drug and its potential degradants.[23]

  • Forced Degradation: This is a regulatory requirement to demonstrate the specificity of the analytical method and to understand the degradation pathways of the drug substance.[23]

Dabrafenib's Mechanism of Action and the MAPK Signaling Pathway

Dabrafenib is a selective inhibitor of mutated BRAF kinases, particularly the V600E mutation.[3] In normal cells, the MAPK pathway is tightly regulated. However, in cancer cells with BRAF V600E mutations, the pathway is constitutively active, leading to uncontrolled cell proliferation.[2][3] Dabrafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and blocking downstream signaling through MEK and ERK.[3] This leads to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[1]

G cluster_2 Dabrafenib's Inhibition of the MAPK Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF V600E BRAF V600E RAS->BRAF V600E MEK MEK BRAF V600E->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF V600E

Caption: Dabrafenib blocks the MAPK signaling pathway.

Conclusion

The physicochemical properties of Dabrafenib are integral to its function as a targeted anti-cancer therapeutic. A thorough understanding and precise measurement of these properties, using validated and scientifically sound methodologies, are essential for ensuring its quality, safety, and efficacy. This guide has provided an in-depth look at these properties and the experimental rationale behind their determination, offering valuable insights for researchers and professionals in the field of drug development.

References

  • Dabrafenib and its use in the treatment of metast
  • What is the mechanism of Dabrafenib Mesylate?
  • Mechanism of action of dabrafenib and trametinib: binding of BRAF and MEK inhibitors generates a blockade point in MAPK pathway at two different levels, inhibiting oncogenic downstream signaling and causing cell cycle arrest.
  • 1195765-45-7 Dabrafenib. AKSci.
  • Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers.
  • Dabrafenib, mutant B-Raf V600E inhibitor (CAS 1195765-45-7). Abcam.
  • Dabrafenib Therapy and BRAF Genotype. Medical Genetics Summaries - NCBI Bookshelf. 2017-08-15.
  • BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. AACR Journals.
  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy - gmp-compliance.org.
  • Dabrafenib (1195765-45-7). ChemicalBook.
  • Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. PMC - PubMed Central.
  • Small Molecule X-Ray Crystallography, Theory and Workflow.
  • Dabrafenib Mesyl
  • Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822. PubChem.
  • NB-64-08948-10mg | Dabrafenib [1195765-45-7]. Clinisciences.
  • Dabrafenib inhibits MAPK signalling in BRAF V600E.
  • Dabrafenib Mesil
  • Melting Point Determination in Pharmaceutical Industry. NANOLAB.
  • Melting Point Test.
  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Dabrafenib | 1195765-45-7. Sigma-Aldrich.
  • Annex 4.
  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. 2020-10-09.
  • Solvent selection for process development.
  • Melting point determin
  • What Is Small Molecule Crystal Structure Analysis? Rigaku.
  • Dabrafenib Mesylate | CAS#:1195768-06-9. Chemsrc. 2025-08-25.
  • (PDF) Mechanisms of Resistance to BRAF-Targeted Melanoma Therapies.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Small molecule crystallography. Excillum.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
  • Measuring the Melting Point. Westlab Canada. 2023-05-08.
  • Mechanisms of resistance to BRAF inhibitor treatment.
  • Rational Solvent Selection for Pharmaceutical Impurity Purge | Crystal Growth & Design. 2018-01-08.
  • X-ray crystallography. Wikipedia.
  • Dabrafenib Mesyl
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.
  • Method development and validation for simultaneous determination of six tyrosine kinase inhibitors and two active metabolites in human plasma/serum using UPLC-MS/MS for therapeutic drug monitoring. PubMed. 2022-03-20.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics.
  • Development and Validation of Novel and Highly Sensitive Stability-Indicating Reverse Phase UPLC Method for Quantification of Dabrafenib and its ten Degradation Products.
  • Determination of Crystal Polymorphism by Thermal Analysis. Mettler Toledo.
  • No.T152. Shimadzu.
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC - NIH.
  • emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis. 2015-12-31.
  • Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. MDPI. 2020-12-04.
  • Development and Validation of a New Stability Indicating RP-UFLC Method for the Estimation of Imatinib Tablets Using an Ion Pair. Acta Scientific. 2022-11-30.
  • Stability Indicating Method Development and Validation for Separation of Process Related Impurities and Characterization of Unknown Impurities of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach by RP-HPLC, NMR Spectroscopy and ESI-MS. Oxford Academic.
  • Calorimetry for polymorph detection. European Pharmaceutical Review. 2007-03-27.

Sources

Molecular weight of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight and Characterization of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a key intermediate in modern pharmaceutical synthesis. The primary focus is the authoritative determination of its molecular weight, contextualized within the broader framework of structural elucidation and its implications for drug discovery and development. We will delve into the theoretical calculations, experimental methodologies, and the synergistic use of analytical techniques to ensure scientific integrity. This document moves beyond a simple statement of values to explain the causality behind analytical choices, offering field-proven insights for professionals in the chemical and pharmaceutical sciences.

Compound Identification and Core Physicochemical Properties

This compound is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a quaternary carbon at the 4-position containing both a methyl and a cyano group. This structure makes it a valuable building block in medicinal chemistry.[1]

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [2]
CAS Number 530115-96-9 [2][3]
Molecular Formula C₁₂H₂₀N₂O₂ [2]

| Common Synonyms | 1-BOC-4-cyano-4-methylpiperidine; 4-Cyano-4-methyl-piperidine-1-carboxylic acid tert-butyl ester |[2] |

A precise understanding of its physicochemical properties is the foundation of its application in synthesis and regulatory documentation.

Table 2: Physicochemical and Computed Properties

Property Value Significance & Context
Molecular Weight 224.30 g/mol Also known as molar mass. Used for stoichiometric calculations in chemical reactions (e.g., determining mass equivalents).[2][3]
Monoisotopic Mass 224.152477885 Da The exact mass of the molecule with the most abundant isotopes. This is the value experimentally verified by high-resolution mass spectrometry.[2]
XLogP3-AA 1.7 A computed measure of lipophilicity, indicating moderate permeability across biological membranes, a key parameter in drug design.[2]
Hydrogen Bond Donors 0 The molecule cannot donate hydrogen bonds, affecting its solubility and interaction with biological targets.[2]

| Hydrogen Bond Acceptors | 4 | The two oxygen atoms and the nitrile nitrogen can accept hydrogen bonds.[2] |

The Critical Role of Molecular Weight in Drug Development

In pharmaceutical sciences, molecular weight (MW) is not merely a number; it is a fundamental descriptor that influences a compound's entire pharmacokinetic and pharmacodynamic profile.

  • Expertise in Application: The distinction between average molecular weight ( g/mol ) and monoisotopic mass (Da) is critical. For a synthetic chemist preparing a bulk reaction, the average molecular weight is used to calculate reagent quantities. For an analytical scientist confirming a product's identity, the monoisotopic mass is the target value for high-resolution mass spectrometry (HRMS), providing unequivocal confirmation of the elemental composition.

  • Trustworthiness through Physicochemical Principles: The molecular weight is a key component of Lipinski's Rule of Five, a foundational guideline for predicting the drug-likeness of a molecule. A MW under 500 Da is generally associated with better oral bioavailability. At 224.30 g/mol , this intermediate is well within this range, making it an attractive starting point for drug scaffolds.

Authoritative Experimental Determination and Verification

Mass Spectrometry (MS): The Direct Measurement of Mass

Mass spectrometry is the gold standard for determining the molecular mass of a compound. For a polar, non-volatile molecule such as this, Electrospray Ionization (ESI) is the preferred technique.

Causality of Method Selection: ESI is chosen because it is a "soft" ionization technique that minimizes fragmentation of the parent molecule. This is crucial for observing the molecular ion peak, which directly corresponds to the mass of the intact molecule. The process involves creating a fine spray of a sample solution in a strong electric field, which generates charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer.

ESI_MS_Workflow cluster_sample Sample Preparation cluster_instrument Mass Spectrometer cluster_output Data Output Compound Compound in Protic Solvent (e.g., MeOH) IonSource Electrospray Ionization (ESI Source) Compound->IonSource Infusion MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) IonSource->MassAnalyzer Ion Transfer Detector Detector MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Signal Processing

Caption: Workflow for ESI-Mass Spectrometry analysis.

Step-by-Step Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. The presence of a protic solvent facilitates the formation of the protonated molecular ion [M+H]⁺.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode, as the basic nitrogen on the piperidine ring is readily protonated.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass range (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the base peak.

    • Look for the protonated molecular ion, [M+H]⁺. The theoretical m/z for this ion is calculated as: 224.1525 (monoisotopic mass) + 1.0078 (mass of H⁺) = 225.1603 .

    • Look for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 247.1422 or the potassium adduct [M+K]⁺ at m/z 263.1162 .

    • The presence of these peaks, with the correct isotopic distribution pattern, confirms the molecular weight with high confidence.

Complementary Structural Verification

While MS provides the mass, it does not confirm the specific arrangement of atoms (isomerism). Therefore, complementary techniques are required for complete characterization, which indirectly validates the molecular formula used to calculate the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule. The number of signals, their chemical shifts, splitting patterns, and integrations must align perfectly with the proposed structure of this compound. This ensures that the mass observed in the MS experiment corresponds to the correct isomer.

  • Elemental Analysis: This classical technique provides an independent, quantitative validation of the molecular formula. The sample is combusted, and the resulting amounts of CO₂, H₂O, and N₂ are measured to determine the mass percentages of Carbon, Hydrogen, and Nitrogen.

Table 3: Theoretical vs. Experimental Elemental Analysis

Element Theoretical % (for C₁₂H₂₀N₂O₂) Expected Experimental Range
Carbon (C) 64.26% 64.26 ± 0.4%
Hydrogen (H) 8.99% 8.99 ± 0.4%

| Nitrogen (N) | 12.49% | 12.49 ± 0.4% |

Trustworthiness: A successful elemental analysis, where the experimental percentages fall within an accepted error margin (typically ±0.4%) of the theoretical values, provides strong, independent evidence that the assumed molecular formula is correct.

Logical Role in Synthetic Chemistry

This compound is not typically a final product but rather a strategic intermediate. The Boc group serves as a robust protecting group for the piperidine nitrogen, allowing for selective reactions elsewhere. The cyano and methyl groups at the 4-position create a functionalized quaternary center that can be further elaborated into more complex structures, making it a valuable synthon in multi-step syntheses.

Synthetic_Pathway SM Simpler Piperidine Precursors Inter tert-Butyl 4-cyano-4-methylpiperidine- 1-carboxylate SM->Inter Synthesis Mod Further Chemical Modifications (e.g., Nitrile Reduction) Inter->Mod Elaboration API Active Pharmaceutical Ingredient (API) Mod->API Final Steps

Caption: Role as a key intermediate in a synthetic pathway.

Conclusion

The molecular weight of this compound is authoritatively established as 224.30 g/mol (average mass) and its monoisotopic mass as 224.152477885 Da . This guide has demonstrated that the confirmation of this fundamental property is not a trivial act but a rigorous, multi-faceted process. For the research scientist and drug development professional, confidence in this value is achieved through a self-validating system of orthogonal analytical techniques, principally high-resolution mass spectrometry, supported by NMR for structural integrity and elemental analysis for compositional verification. This robust characterization is the bedrock upon which reliable, reproducible, and scalable chemical synthesis for pharmaceutical applications is built.

References

  • PubChem Compound Summary for CID 46835621 . National Center for Biotechnology Information. (n.d.). Retrieved January 4, 2026, from [Link]

  • 4-Cyano-4-methyl-piperidine-1-carboxylic acid tert-butyl ester . ChemBK. (2024). Retrieved January 4, 2026, from [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate . Wang, M., et al. (2014). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Tert-Butyl 4-Cyano-4-(Hydroxymethyl)Piperidine-1-Carboxylate . MySkinRecipes. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate . Indian Journal of Heterocyclic Chemistry. (2018). Connect Journals. Retrieved January 4, 2026, from [Link]

  • 1-Boc-4-AP . Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate . Atlantis Press. (2016). Retrieved January 4, 2026, from [Link]

Sources

Synthesis pathway for 1-Boc-4-cyano-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Boc-4-cyano-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-Boc-4-cyano-4-methylpiperidine, a valuable building block in medicinal chemistry and drug development. The document details the synthesis of the key precursor, 1-Boc-4-cyanopiperidine, through various established methodologies. It then elaborates on the crucial C-4 methylation step to yield the target compound. The guide is designed to offer not just procedural steps, but also the underlying chemical principles and rationale for experimental choices, ensuring a deep understanding for researchers in the field.

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with biological targets. Specifically, 4-substituted piperidines are of significant interest. The introduction of a cyano group at the 4-position offers a versatile handle for further chemical transformations, while the addition of a methyl group at the same position can enhance metabolic stability and fine-tune binding interactions.

1-Boc-4-cyano-4-methylpiperidine serves as a key intermediate in the synthesis of various therapeutic agents, including inhibitors of protein kinases and G-protein coupled receptors. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of masking the piperidine nitrogen, allowing for selective reactions at other positions of the ring.

Chemical Properties of 1-Boc-4-cyano-4-methylpiperidine:

PropertyValue
Molecular Formula C₁₂H₂₀N₂O₂
Molecular Weight 224.30 g/mol
Appearance Solid
InChI Key VREJUXWEWOVHHU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C)(C#N)CC1

Synthesis of the Precursor: 1-Boc-4-cyanopiperidine

The synthesis of 1-Boc-4-cyano-4-methylpiperidine commences with the preparation of its immediate precursor, 1-Boc-4-cyanopiperidine. There are several reliable methods to achieve this, each with its own set of advantages.

Method A: Boc Protection of 4-Cyanopiperidine

This is the most direct approach, involving the protection of the secondary amine of commercially available 4-cyanopiperidine with di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme:

Boc_Protection 4-Cyanopiperidine 4-Cyanopiperidine 1-Boc-4-cyanopiperidine 1-Boc-4-cyanopiperidine 4-Cyanopiperidine->1-Boc-4-cyanopiperidine CH₂Cl₂ Boc2O Boc₂O, Et₃N Boc2O->1-Boc-4-cyanopiperidine

Figure 1: Boc protection of 4-cyanopiperidine.

Causality and Experimental Choices: The reaction is typically carried out in an aprotic solvent like dichloromethane (CH₂Cl₂) to ensure good solubility of the starting materials. A mild base, such as triethylamine (Et₃N), is added to neutralize the carbonic acid byproduct formed during the reaction, driving the equilibrium towards the product. The reaction is generally clean and proceeds with high yield.[1]

Experimental Protocol:

  • Dissolve 4-cyanopiperidine (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add triethylamine (1.1 eq) to the solution.

  • To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in CH₂Cl₂ dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 0.1 M HCl or KHSO₄ solution), followed by saturated aqueous sodium bicarbonate solution, and finally brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or flash column chromatography.

Method B: Dehydration of N-Boc-4-piperidinecarboxamide

This method involves the dehydration of an amide to a nitrile. N-Boc-4-piperidinecarboxamide can be prepared by the Boc protection of isonipecotamide.[2]

Reaction Scheme:

Dehydration N-Boc-4-piperidinecarboxamide N-Boc-4-piperidinecarboxamide 1-Boc-4-cyanopiperidine 1-Boc-4-cyanopiperidine N-Boc-4-piperidinecarboxamide->1-Boc-4-cyanopiperidine DCM or other aprotic solvent Dehydrating_Agent Dehydrating Agent (e.g., POCl₃, SOCl₂) Dehydrating_Agent->1-Boc-4-cyanopiperidine Oxidation N-Boc-4-piperidinecarboxaldehyde N-Boc-4-piperidinecarboxaldehyde 1-Boc-4-cyanopiperidine 1-Boc-4-cyanopiperidine N-Boc-4-piperidinecarboxaldehyde->1-Boc-4-cyanopiperidine Acetonitrile, 30 °C Reagents TEMPO, TBN, KPF₆, HMDS, O₂ Reagents->1-Boc-4-cyanopiperidine Alkylation 1-Boc-4-cyanopiperidine 1-Boc-4-cyanopiperidine Intermediate Carbanion Intermediate 1-Boc-4-cyanopiperidine->Intermediate Deprotonation LDA 1. LDA, THF, -78 °C LDA->Intermediate Product 1-Boc-4-cyano-4-methylpiperidine Intermediate->Product Methylation MeI 2. Methyl Iodide MeI->Product

Sources

Spectroscopic Profile of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic properties of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages high-quality predicted spectroscopic data alongside established principles of chemical analysis. We will delve into the interpretation of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this important molecule.

Introduction

This compound (PubChem CID: 46835621) is a heterocyclic compound featuring a piperidine scaffold, a common motif in many pharmaceuticals.[1] The presence of a quaternary carbon bearing both a cyano and a methyl group at the 4-position, along with the N-Boc protecting group, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is paramount for verifying its structure and purity.

This guide will provide a detailed, step-by-step interpretation of its spectroscopic data, explaining the causality behind the expected spectral features. While experimental data is not publicly available, the predicted data presented herein is generated from robust algorithms and serves as a strong proxy for experimental results.

Molecular Structure and Key Features

The structure of this compound is presented below. Understanding its key functional groups and proton/carbon environments is crucial for interpreting its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Experimental Protocol (Typical): A sample of this compound would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz or 500 MHz spectrometer at room temperature.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5 - 3.7Broad multiplet2HPiperidine H (axial, adjacent to N)
~3.2 - 3.4Broad multiplet2HPiperidine H (equatorial, adjacent to N)
~1.8 - 2.0Multiplet2HPiperidine H (axial, adjacent to C4)
~1.6 - 1.8Multiplet2HPiperidine H (equatorial, adjacent to C4)
1.48Singlet9Htert-Butyl (CH₃)₃
1.35Singlet3HMethyl (CH₃ on C4)

Interpretation: The ¹H NMR spectrum is characterized by several key signals. The large singlet at approximately 1.48 ppm, integrating to nine protons, is characteristic of the tert-butyl group of the Boc protecting group. The singlet at around 1.35 ppm, integrating to three protons, corresponds to the methyl group at the C4 position.

The piperidine ring protons are expected to show complex splitting patterns due to geminal and vicinal coupling. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are deshielded and appear as broad multiplets in the region of 3.2-3.7 ppm. The broadening is due to the restricted rotation around the N-C(O) bond of the carbamate. The protons on the carbons adjacent to the quaternary center (C3 and C5) are expected to appear as multiplets further upfield, around 1.6-2.0 ppm.

¹³C NMR Spectroscopy

Experimental Protocol (Typical): The ¹³C NMR spectrum would be acquired on the same instrument as the ¹H NMR, using a proton-decoupled pulse sequence. The chemical shifts would be referenced to the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~154.5Carbonyl (C=O) of Boc group
~122.0Cyano (C≡N)
~80.0Quaternary Carbon of tert-Butyl group
~45.0Piperidine C2, C6
~40.0Quaternary Carbon C4
~35.0Piperidine C3, C5
~28.5Methyls of tert-Butyl group
~25.0Methyl on C4

Interpretation: The ¹³C NMR spectrum provides a clear carbon count and confirms the presence of all functional groups. The carbonyl carbon of the Boc group is expected at a downfield chemical shift of around 154.5 ppm.[2] The carbon of the cyano group typically appears around 122.0 ppm. The quaternary carbon of the tert-butyl group is characteristically found near 80.0 ppm, while its three equivalent methyl carbons resonate around 28.5 ppm.

The carbons of the piperidine ring are expected in the 35-45 ppm range. The carbons adjacent to the nitrogen (C2 and C6) would be slightly more deshielded than those adjacent to the C4 position (C3 and C5). The quaternary carbon at C4 is predicted to be around 40 ppm, and the methyl carbon attached to it at approximately 25 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol (Typical): The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat compound would be placed on a diamond attenuated total reflectance (ATR) crystal.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~2975StrongC-H stretch (alkane)
~2240Medium, SharpC≡N stretch (nitrile)
~1695Strong, SharpC=O stretch (carbamate)
~1450MediumC-H bend (alkane)
~1160StrongC-O stretch (carbamate)

Interpretation: The IR spectrum provides crucial information about the functional groups present. A sharp, medium-intensity peak around 2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration.[3][4][5] The strong, sharp absorption at approximately 1695 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the tert-butoxycarbonyl (Boc) protecting group. The spectrum will also feature strong C-H stretching vibrations from the alkyl groups in the 2850-3000 cm⁻¹ region and a strong C-O stretching band from the carbamate around 1160 cm⁻¹.

IR_Workflow cluster_0 Infrared Spectroscopy Workflow Sample Sample FTIR_Spectrometer FTIR_Spectrometer Sample->FTIR_Spectrometer ATR Interferogram Interferogram FTIR_Spectrometer->Interferogram Fourier_Transform Fourier_Transform Interferogram->Fourier_Transform Computation IR_Spectrum IR_Spectrum Fourier_Transform->IR_Spectrum

Caption: A generalized workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS)

Experimental Protocol (Typical): Mass spectral data would be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ESI source.

Predicted Mass Spectrum:

  • Molecular Ion (M+H)⁺: m/z = 225.1652 (Calculated for C₁₂H₂₁N₂O₂⁺)

  • Key Fragments:

    • m/z = 169.1281: Loss of isobutylene (56 Da) from the Boc group.

    • m/z = 125.1073: Loss of the entire Boc group (100 Da).

    • m/z = 57.0704: The tert-butyl cation.

Interpretation: Electrospray ionization is a soft ionization technique that is expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 225.1652. The fragmentation pattern of N-Boc protected amines is well-characterized.[6] A common fragmentation pathway is the loss of isobutylene (56 Da) to give a fragment at m/z 169.1281. Further fragmentation can lead to the loss of the entire Boc group (100 Da), resulting in a fragment at m/z 125.1073. The base peak in the spectrum might be the tert-butyl cation at m/z 57.0704, which is a very stable carbocation.

MS_Fragmentation M+H+ (m/z 225) M+H+ (m/z 225) m/z 169 m/z 169 M+H+ (m/z 225)->m/z 169 - C4H8 m/z 125 m/z 125 M+H+ (m/z 225)->m/z 125 - Boc m/z 57 m/z 57 M+H+ (m/z 225)->m/z 57 t-Bu+

Caption: Predicted major fragmentation pathways for this compound in ESI-MS.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. The analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra reveals a consistent structural narrative. The key spectroscopic features—the characteristic signals of the N-Boc group, the nitrile functionality, and the substituted piperidine ring—are all accounted for. This guide serves as a valuable resource for scientists working with this compound, enabling them to confidently verify its identity and purity in their research and development endeavors.

References

  • JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • ACS Publications. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • SpectraBase. (n.d.). Tert-butyl 4-methylpiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate, a key building block in modern drug discovery and development. Targeted at researchers, chemists, and laboratory professionals, this document synthesizes critical safety data with practical, field-tested procedures to ensure the well-being of personnel and the integrity of research.

Introduction and Chemical Profile

This compound (CAS No. 530115-96-9) is a substituted piperidine derivative. The presence of the cyano group and the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of complex nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals. Understanding its chemical properties is fundamental to its safe handling.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C12H20N2O2PubChem[1]
Molecular Weight 224.30 g/mol PubChem[1]
Appearance White crystalline solidChemBK[2]
Boiling Point 327.9±35.0 °C (Predicted)ChemBK[3]
Density 1.05±0.1 g/cm3 (Predicted)ChemBK[3]

The Boc protecting group can be labile under acidic conditions, and the cyano group can be hydrolyzed or reduced. These potential reactions necessitate careful consideration of incompatible materials.

Hazard Identification and GHS Classification

A thorough understanding of the hazards associated with this compound is the cornerstone of safe laboratory practices. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this.

Table 2: GHS Hazard Statements

Hazard StatementDescriptionClassificationSource
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)PubChem[1]
H312 Harmful in contact with skinAcute Toxicity, Dermal (Category 4)PubChem[1]
H315 Causes skin irritationSkin Corrosion/Irritation (Category 2)PubChem[1][4]
H319 Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)PubChem[1][4]
H332 Harmful if inhaledAcute Toxicity, Inhalation (Category 4)PubChem[1]
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)PubChem[1][4]

Causality Behind the Hazards: The cyano group (-C≡N) is a well-known toxicophore. While the toxicity of this specific molecule has not been exhaustively studied, related nitrile-containing compounds can release cyanide in vivo. The irritant properties are likely due to the reactivity of the molecule with biological macromolecules on the skin, eyes, and respiratory tract.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[5][6] For weighing and transferring solid material, a chemical fume hood is mandatory to prevent inhalation of dust particles.[7]

  • Safety Stations: Accessible safety showers and eyewash stations are critical in case of accidental exposure.[8]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a scientifically-driven choice to create a barrier between the researcher and the chemical hazard.

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are required.[9] For operations with a higher risk of splashing, a face shield should be worn in addition to safety glasses.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[5] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contact.[9]

    • Lab Coat: A flame-retardant lab coat should be worn and kept fastened.

  • Respiratory Protection: For situations where dust formation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) should be used.[9]

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess_Task Assess Task: Weighing, Transfer, Reaction Eye_Protection Eye Protection: Safety Glasses/Goggles (Face Shield if splash risk) Assess_Task->Eye_Protection Always Required Hand_Protection Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) Assess_Task->Hand_Protection Always Required Body_Protection Body Protection: Lab Coat Assess_Task->Body_Protection Always Required Respiratory_Protection Respiratory Protection: (If dust cannot be controlled) NIOSH-approved respirator Assess_Task->Respiratory_Protection Risk-Based

Caption: PPE selection workflow based on task risk assessment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidents and maintaining the chemical's purity.

Handling
  • Avoid all personal contact, including the inhalation of dust or vapors.[6]

  • Use non-sparking tools to prevent ignition sources.[5]

  • Wash hands thoroughly with soap and water after handling and before breaks.[4][9]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage
  • Store in a cool, dry, and well-ventilated place.[5][7]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical. All laboratory personnel must be familiar with these procedures.

Table 3: First-Aid Procedures

Exposure RouteProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][9]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][5][9]

Self-Validating System: Before working with this compound, ensure that all personnel have read and understood the Safety Data Sheet (SDS) and that the location of first-aid kits, safety showers, and eyewashes are known to everyone. Regular drills can reinforce this knowledge.

Accidental Release and Spill Management

A clear and efficient spill response plan is essential to mitigate the hazards of an accidental release.

Spill Response Protocol
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition.[5]

  • Contain: Prevent the spill from spreading and from entering drains or waterways.[5][9]

  • Absorb:

    • For small spills, carefully sweep up the solid material, avoiding dust formation.[9]

    • Place the spilled material into a suitable, labeled, and closed container for disposal.[5][9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the decontamination materials for disposal.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Spill_Response Spill_Occurs Spill Occurs Evacuate 1. Evacuate Area Spill_Occurs->Evacuate Ventilate 2. Ventilate Evacuate->Ventilate Control_Ignition 3. Control Ignition Sources Ventilate->Control_Ignition Wear_PPE 4. Wear Appropriate PPE Control_Ignition->Wear_PPE Contain_Spill 5. Contain Spill Wear_PPE->Contain_Spill Clean_Up 6. Clean Up Spill (Sweep/Absorb) Contain_Spill->Clean_Up Decontaminate 7. Decontaminate Area Clean_Up->Decontaminate Dispose 8. Dispose of Waste Properly Decontaminate->Dispose Report 9. Report Incident Dispose->Report

Caption: Step-by-step workflow for responding to a chemical spill.

Fire-Fighting Measures

While not highly flammable, containers may burn in a fire, emitting toxic fumes.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: Combustion may produce toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9]

Disposal Considerations

Waste disposal must be conducted in compliance with all federal, state, and local regulations.

  • Chemical Waste: Dispose of the chemical and any contaminated materials through a licensed professional waste disposal service.[9] Do not allow the chemical to enter drains or sewer systems.[5]

  • Contaminated Packaging: Dispose of as unused product.[9] Containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[5]

Conclusion

The safe handling of this compound is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. The causality behind these safety measures is rooted in the chemical's inherent toxicological and irritant properties. By fostering a culture of safety and ensuring that all personnel are well-informed and equipped, research and development activities involving this compound can be conducted with minimal risk.

References

  • MSDS of tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate.
  • This compound | C12H20N2O2 | CID 46835621. PubChem.
  • Chemical Safety Data Sheet MSDS / SDS - tert-Butyl piperidine-4-carboxylate. ChemicalBook.
  • tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate-SDS. MedChemExpress.
  • Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443. PubChem.
  • 4-Cyano-4-methyl-piperidine-1-carboxylic acid tert-butyl ester. ChemBK.
  • tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate. Apollo Scientific.
  • Safety Data Sheet. (Specific to a related compound, principles apply).
  • tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. ChemBK.
  • tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate-SDS. MedChemExpress.

Sources

A Comprehensive Technical Guide to tert-Butyl 4-Cyano-4-methylpiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational rigidity and the ability to project substituents in well-defined spatial orientations make it an invaluable design element in medicinal chemistry. The strategic incorporation of the N-Boc protected 4-cyano-4-methylpiperidine core, formally known as tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate , provides a versatile platform for the synthesis of complex molecular architectures, most notably in the development of targeted therapies such as Janus kinase (JAK) inhibitors. This guide offers an in-depth exploration of this key synthetic intermediate, from its fundamental properties and synthesis to its application in the synthesis of cutting-edge therapeutics.

Nomenclature and Chemical Identity

Clarity in chemical communication is paramount. This compound is known by several synonyms, which are frequently encountered in chemical literature and supplier catalogs. A comprehensive understanding of this nomenclature is essential for effective information retrieval.

Identifier Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 530115-96-9PubChem[1]
Molecular Formula C₁₂H₂₀N₂O₂PubChem[1]
Molecular Weight 224.30 g/mol PubChem[1]
InChIKey VREJUXWEWOVHHU-UHFFFAOYSA-NPubChem[1]
SMILES CC1(CCN(CC1)C(=O)OC(C)(C)C)C#NPubChem[1]

Common Synonyms: [1]

  • 1-Boc-4-cyano-4-methylpiperidine

  • 4-Cyano-4-methyl-piperidine-1-carboxylic acid tert-butyl ester

  • tert-Butyl 4-cyano-4-methyl-piperidine-1-carboxylate

  • 1-Piperidinecarboxylic acid, 4-cyano-4-methyl-, 1,1-dimethylethyl ester

Synthesis and Mechanistic Considerations: A Proposed Pathway

Step 1: Formation of the Cyanohydrin

The initial step involves the nucleophilic addition of a cyanide source to the ketone functionality of N-Boc-4-piperidone. This reaction is a classic example of cyanohydrin formation.

Protocol:

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in a suitable solvent (e.g., ethanol or a mixture of water and ethanol) at 0 °C, add a solution of potassium cyanide (KCN) or sodium cyanide (NaCN).

  • Slowly add a weak acid, such as acetic acid, to the reaction mixture. The in-situ generation of hydrocyanic acid (HCN) facilitates the nucleophilic attack on the carbonyl carbon.

  • Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate.

Causality and Expertise: The use of a weak acid is crucial to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the cyanide nucleophile. Maintaining a low temperature initially helps to control the exothermic nature of the reaction.

Step 2: Methylation of the Tertiary Alcohol

The subsequent step would involve the conversion of the tertiary hydroxyl group to a methyl group. A direct methylation of the tertiary alcohol can be challenging. A more robust approach would be a deoxygenation-alkylation sequence. However, a direct alkylation of the related N-Boc-4-cyanopiperidine is a more likely industrial route.

Proposed Protocol for Methylation via Alkylation of the α-carbon to the Cyano Group:

A more direct and likely industrial synthesis would involve the methylation of the carbon alpha to the nitrile in tert-butyl 4-cyanopiperidine-1-carboxylate.

  • Dissolve tert-butyl 4-cyanopiperidine-1-carboxylate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), dropwise to deprotonate the carbon alpha to the nitrile, forming a stabilized carbanion.

  • After stirring for a short period, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Expert Insights: The choice of a strong, sterically hindered base is critical to ensure the selective deprotonation at the desired carbon without competing nucleophilic attack on the nitrile or the Boc-protecting group. The low temperature is necessary to maintain the stability of the carbanion intermediate and prevent side reactions.

Synthesis_Pathway cluster_0 Proposed Synthesis Route tert-Butyl 4-oxopiperidine-1-carboxylate tert-Butyl 4-oxopiperidine-1-carboxylate tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate tert-Butyl 4-oxopiperidine-1-carboxylate->tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate 1. KCN, Acetic Acid 2. Workup tert-Butyl 4-cyanopiperidine-1-carboxylate tert-Butyl 4-cyanopiperidine-1-carboxylate Carbanion Intermediate Carbanion Intermediate tert-Butyl 4-cyanopiperidine-1-carboxylate->Carbanion Intermediate LDA or NaHMDS -78 °C, THF This compound This compound Carbanion Intermediate->this compound CH3I or (CH3)2SO4

Caption: Proposed synthetic pathway to this compound.

Application in Drug Discovery: A Cornerstone for Janus Kinase (JAK) Inhibitors

This compound is a pivotal intermediate in the synthesis of a class of targeted therapies known as Janus kinase (JAK) inhibitors.[2][3][4][5] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity.[6] Dysregulation of JAK signaling is implicated in a variety of autoimmune and inflammatory diseases.

Tofacitinib and its Analogs:

A prominent example of a JAK inhibitor is Tofacitinib , which is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The synthesis of Tofacitinib and its analogs often utilizes a chiral 3-amino-4-methylpiperidine core, which can be derived from intermediates like this compound.

The cyano group in this building block can be reduced to a primary amine, which can then be further functionalized. The methyl group at the 4-position is a key structural feature of Tofacitinib and related molecules, contributing to their binding affinity and selectivity for the target kinases.

JAK_Inhibitor_Synthesis cluster_1 Generalized Synthetic Scheme for JAK Inhibitors This compound This compound Chiral 3-amino-4-methylpiperidine derivative Chiral 3-amino-4-methylpiperidine derivative This compound->Chiral 3-amino-4-methylpiperidine derivative Reduction of Nitrile (e.g., with LiAlH4 or catalytic hydrogenation) and further modifications Pyrrolo[2,3-d]pyrimidine core Pyrrolo[2,3-d]pyrimidine core Chiral 3-amino-4-methylpiperidine derivative->Pyrrolo[2,3-d]pyrimidine core Coupling Reaction Tofacitinib Analog Tofacitinib Analog Pyrrolo[2,3-d]pyrimidine core->Tofacitinib Analog Deprotection and Acylation

Caption: Generalized role of the target compound in the synthesis of JAK inhibitors.

Physicochemical and Spectroscopic Data

Accurate analytical data is crucial for the verification and quality control of synthetic intermediates. The following table summarizes key physicochemical properties of this compound.

Property Value Source
Boiling Point (Predicted) 327.9 ± 35.0 °C at 760 TorrChemBK[5]
Density (Predicted) 1.05 ± 0.1 g/cm³ChemBK[5]
XLogP3 1.7PubChem[1]

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands out as a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key intermediate in the preparation of innovative therapeutics, most notably the Janus kinase inhibitors. The strategic combination of a protected piperidine nitrogen, a reactive cyano group, and a stereochemically important methyl group provides medicinal chemists with a powerful tool for the design and synthesis of next-generation drugs targeting a range of diseases. As research into targeted therapies continues to expand, the importance of such well-designed synthetic intermediates will undoubtedly continue to grow.

References

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2023).
  • 1-Boc-4-AP. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2025).
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Indian Journal of Heterocyclic Chemistry.
  • Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

  • Use of JAK inhibitors in preparation of drugs for treating JAK kinase-related diseases. (n.d.). Google Patents.
  • Processes for preparing intermediates for the synthesis of a jak inhibitor. (n.d.). Google Patents.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2016).
  • tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate | C15H25N3O3. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • This compound | C12H20N2O2. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Synthesis method of JAK inhibitor tofacitinib. (n.d.). Google Patents.
  • 4-Cyano-4-methyl-piperidine-1-carboxylic acid tert-butyl ester. (2024). ChemBK. Retrieved January 7, 2026, from [Link]

Sources

The Boc-Protected Piperidine Core: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] When coupled with the tert-butoxycarbonyl (Boc) protecting group, the resulting N-Boc-piperidine core becomes an exceptionally versatile and predictable building block in multi-step organic synthesis.[3] This guide provides a detailed exploration of the fundamental characteristics of the Boc-protected piperidine core, from its synthesis and conformational behavior to its strategic application and deprotection. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to equip researchers with the knowledge needed to effectively leverage this critical synthetic intermediate.

The Strategic Importance of the Boc Protecting Group

In the intricate landscape of multi-step synthesis, particularly in drug development, the choice of a protecting group is a critical strategic decision. The tert-butoxycarbonyl (Boc) group is a premier choice for protecting the secondary amine of the piperidine ring for several compelling reasons that ensure a self-validating and efficient synthetic workflow.

  • Robustness and Stability : The Boc group is exceptionally stable under a wide range of reaction conditions, including exposure to most nucleophiles, bases, and oxidative or reductive reagents.[4][5] This stability is paramount, as it prevents unwanted side reactions at the nitrogen atom while other parts of the molecule are being functionalized.

  • Orthogonality : The true power of the Boc group lies in its unique deprotection mechanism. It is readily and cleanly cleaved under specific acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), which are orthogonal to the conditions used to remove other common protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile).[6][7] This orthogonality is the cornerstone of complex synthetic strategies, allowing for the sequential and selective unmasking of different functional groups.

  • Predictable Reactivity : The presence of the Boc group sterically and electronically influences the piperidine ring, leading to predictable conformational preferences and reactivity patterns, which will be discussed in subsequent sections.[3][8]

The workflow below illustrates the fundamental role of the Boc group: masking the piperidine nitrogen for selective modification elsewhere, followed by its clean removal to enable further functionalization at the nitrogen.

G cluster_0 Synthetic Strategy Start Piperidine Derivative Protected N-Boc-Piperidine Core (Nitrogen Masked) Start->Protected Boc Protection ((Boc)₂O) Modified Functionalized N-Boc-Piperidine (e.g., at C4) Protected->Modified Selective Reaction (e.g., Oxidation, Substitution) Deprotected Functionalized Piperidine (Nitrogen Unmasked) Modified->Deprotected Boc Deprotection (TFA or HCl) Final Final Complex Molecule Deprotected->Final N-Functionalization (e.g., N-Alkylation)

Caption: General synthetic workflow utilizing the Boc-piperidine core.

Synthesis of the Boc-Protected Piperidine Core

Reliable access to high-purity N-Boc-piperidine derivatives is the first step in their application.[3] Several robust methods have been established, with the choice often depending on the desired substitution pattern and the availability of starting materials.

Direct Protection of Pre-existing Piperidines

The most straightforward method involves the direct reaction of a piperidine derivative with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically performed in the presence of a mild base, such as triethylamine or potassium carbonate, to neutralize the acid byproduct.

Causality Behind the Method: The piperidine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the sterically hindered (Boc)₂O anhydride.[7] The subsequent collapse of the tetrahedral intermediate releases CO₂, t-butanol, and the protected amine. The base is crucial to deprotonate the piperidinium ion formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine[9]
  • Setup: To a 100 mL three-necked flask, add 4-hydroxypiperidine, methanol (e.g., 50 mL), and potassium carbonate (K₂CO₃, ~1.2 equivalents).

  • Reagent Addition: While stirring at room temperature (25-30 °C), add di-tert-butyl dicarbonate ((Boc)₂O, ~1.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and filter to remove the insoluble potassium carbonate.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a viscous oil.

  • Crystallization: Add petroleum ether (~25 mL) to the concentrated residue and cool in an ice bath or refrigerate to induce crystallization.

  • Final Product: Filter the resulting white crystals to obtain the final product, N-Boc-4-hydroxypiperidine. Purity can be assessed by GC or NMR.

Synthesis from Acyclic or Alternative Cyclic Precursors

For creating enantiomerically pure or complex substituted piperidines, linear precursors are often employed. A well-documented route uses L-glutamic acid to produce chiral 3-(N-Boc-amino)piperidine derivatives. This multi-step process involves esterification, Boc protection of the existing amine, reduction of the esters to a diol, tosylation, and finally, intramolecular cyclization to form the piperidine ring. Another common approach is the catalytic hydrogenation of the corresponding N-Boc-pyridine derivative, often using a palladium on carbon (Pd/C) or nickel silicide catalyst.[2][9]

Physicochemical and Conformational Characteristics

The Boc group is not merely a passive placeholder; its steric bulk and electronic nature profoundly influence the physical and structural properties of the piperidine ring.

Spectroscopic Signature

The presence of the Boc group gives rise to characteristic signals in NMR and IR spectroscopy.

  • ¹H NMR: A sharp, strong singlet integrating to 9 protons is observed between δ 1.4-1.5 ppm, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety.[10][11]

  • ¹³C NMR: The quaternary carbon and the methyl carbons of the Boc group typically appear around δ 80 ppm and δ 28.5 ppm, respectively.[10][12]

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band from the carbamate is prominent in the region of 1670-1690 cm⁻¹.[10]

A key phenomenon observed in the NMR spectra of N-Boc-piperidines is signal broadening or duplication at room temperature.[12] This is due to the restricted rotation around the N-CO (amide) bond, which has partial double-bond character. This slow rotation on the NMR timescale leads to the existence of distinct syn and anti conformers (rotamers), which can complicate spectral interpretation but also provides valuable conformational information.[12][13]

Conformational Analysis

Like cyclohexane, the piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain.[14] However, the large N-Boc group can introduce significant steric interactions, particularly A¹,³-strain (allylic strain) with substituents at the C2 position. To avoid this unfavorable interaction, N-Boc-piperidines with a C2-substituent may favor a conformation where that substituent is axial.[8] In some highly substituted cases, such as a cis-2,4-disubstituted N-Boc piperidine, the molecule may even adopt a higher-energy twist-boat conformation to place both substituents in pseudo-equatorial positions, a deviation from standard chair geometry.[8]

G cluster_0 Conformational Equilibrium of N-Boc-Piperidine Chair1 Chair Conformation 1 Chair2 Chair Conformation 2 Chair1->Chair2 Ring Inversion TwistBoat Twist-Boat (Higher Energy) Favored in some substituted cases Chair1->TwistBoat Steric Avoidance

Caption: Conformational dynamics of the N-Boc-piperidine ring.

This conformational bias is a critical design element. By installing the Boc group, a chemist can influence the three-dimensional shape of the ring and thus control the stereochemical outcome of subsequent reactions.

Reactivity and Deprotection Strategies

The Boc-protected piperidine core offers a dual advantage: it allows for selective functionalization of the carbon scaffold while providing a reliable method for later unmasking the nitrogen for further modification.

Strategic Functionalization

With the nitrogen shielded, the piperidine ring can be modified using a variety of synthetic transformations. For example, N-Boc-4-hydroxypiperidine is a common starting material where the hydroxyl group can be oxidized to a ketone (e.g., using Dess-Martin periodinane), which can then undergo reactions like reductive amination to install a new substituent at the C4 position.[1] Furthermore, the Boc group can act as a directing group in reactions such as Beak's α-lithiation, allowing for functionalization at the C2 position.[8]

Boc Deprotection: Unmasking the Core

The removal of the Boc group is one of the most reliable and high-yielding reactions in organic synthesis. It proceeds via an acid-catalyzed mechanism that is highly efficient and specific.[15]

Mechanism of Deprotection:

  • Protonation: A strong acid, such as trifluoroacetic acid (TFA) or HCl, protonates the carbonyl oxygen of the Boc group.[7][15]

  • Cation Formation: The protonated intermediate collapses, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid readily loses carbon dioxide (CO₂) to yield the free, protonated amine (the piperidinium salt).[15]

G cluster_1 Boc Deprotection Mechanism BocN N-Boc-Piperidine Protonated Protonated Carbamate BocN->Protonated + H⁺ (from TFA/HCl) CarbamicAcid Carbamic Acid Intermediate + t-butyl cation Protonated->CarbamicAcid Elimination AmineSalt Piperidinium Salt + CO₂ CarbamicAcid->AmineSalt Decarboxylation

Caption: Acid-catalyzed deprotection mechanism of the N-Boc group.

Experimental Protocols for Boc Deprotection

The choice between TFA and HCl often depends on the solubility of the substrate and the desired final salt form.

Parameter Method A: TFA in DCM [15]Method B: HCl in Dioxane/MeOH [15][16]
Reagents Trifluoroacetic acid (TFA), Dichloromethane (DCM)4M HCl in 1,4-dioxane or 2N HCl in Methanol
Typical Conditions 0 °C to Room Temp, 1-3 hoursRoom Temp to 60 °C, 2-4 hours
Workup Evaporation of solvent/TFA. Neutralization with base (e.g., NaHCO₃) to get free amine.Precipitation of HCl salt, filtration. Or evaporation followed by neutralization.
Advantages Fast, effective for many substrates.Yields a crystalline HCl salt directly, which can be easier to handle and purify than the free base.
Considerations TFA is corrosive and requires careful handling.Dioxane can form peroxides. Ensure solvent purity.

Protocol A: Deprotection using TFA in DCM [15]

  • Dissolution: Dissolve the N-Boc-piperidine derivative (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution. Caution: Gas evolution (CO₂ and isobutylene) may occur. Ensure adequate ventilation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. To obtain the free base, dissolve the residue in water and carefully basify with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Conclusion

The N-Boc-protected piperidine core is more than just a synthetic intermediate; it is a powerful tool for strategic molecular design. Its unique combination of stability, predictable conformational behavior, and facile, orthogonal deprotection makes it indispensable in modern drug discovery.[3][17] By mastering the synthesis, manipulation, and deprotection of this scaffold, researchers can significantly accelerate the construction of complex, bioactive molecules, paving the way for the next generation of piperidine-based therapeutics.

References

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B). Retrieved from [Link]

  • (S)-1-Boc-piperidine-2-carboxylic Acid Information. (n.d.). The Role of Boc-Protected Amino Acids: A Focus on (S)-1-Boc-piperidine-2-carboxylic Acid. Retrieved from [Link]

  • N-BOC-piperidine-4-carboxylic acid Information. (n.d.). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • Chem-Impex. (n.d.). N-Boc-4-piperidinemethanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link]

  • ACS Catalysis. (2023). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. Retrieved from [Link]

  • PubMed. (n.d.). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

The Strategic Synthesis and Application of Tert-Butyl 4-Cyano-4-Methylpiperidine-1-Carboxylate: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect of Therapeutic Innovation

In the intricate landscape of pharmaceutical development, the strategic design and synthesis of molecular intermediates are the foundational pillars upon which novel therapeutics are built. Among these crucial building blocks, tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate has emerged as a molecule of significant interest. Its unique structural features, combining a sterically hindered nitrogen protecting group with a quaternary center bearing both a nitrile and a methyl group, render it an invaluable precursor in the synthesis of complex, biologically active compounds. This guide provides a comprehensive literature review of its synthesis, properties, and pivotal role in the development of cutting-edge pharmaceuticals, with a particular focus on its application in the synthesis of Janus kinase (JAK) inhibitors.

Physicochemical Properties and Structural Attributes

This compound, with the chemical formula C₁₂H₂₀N₂O₂ and a molecular weight of 224.30 g/mol , is a white to off-white crystalline powder.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves a dual purpose: it deactivates the nitrogen towards unwanted side reactions and enhances the solubility of the molecule in common organic solvents, facilitating its handling and purification. The key structural feature is the C4-quaternary center, which introduces a specific three-dimensional geometry that can be crucial for the biological activity of the final drug molecule.

PropertyValueSource
Molecular FormulaC₁₂H₂₀N₂O₂[1]
Molecular Weight224.30 g/mol [1]
IUPAC NameThis compound[1]
CAS Number530115-96-9[1]
AppearanceWhite to off-white crystalline powder
Boiling Point (Predicted)327.9 ± 35.0 °C[2]
Density (Predicted)1.05 ± 0.1 g/cm³[2]

The Cornerstone of JAK Inhibitor Synthesis: A Focus on Tofacitinib

The primary impetus for the extensive research into this compound lies in its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[3] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical components of the signaling pathways for numerous cytokines and growth factors. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers, making them a prime target for therapeutic intervention.

One of the most prominent examples of a JAK inhibitor synthesized from this intermediate is Tofacitinib (Xeljanz®), a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The 4-cyano-4-methylpiperidine core of the intermediate is a crucial pharmacophore that ultimately forms a key part of the Tofacitinib molecule, interacting with the active site of the JAK enzyme.

Synthesis Methodology: The Art of Precise Molecular Construction

The synthesis of this compound is a testament to the precision of modern organic chemistry. The most common and logical synthetic route involves the methylation of the α-carbon to the nitrile group in the precursor, tert-butyl 4-cyanopiperidine-1-carboxylate.

Experimental Protocol: A Step-by-Step Guide to Synthesis

This protocol is a synthesized methodology based on established principles of α-alkylation of nitriles and related piperidine chemistry.

Starting Material: tert-Butyl 4-cyanopiperidine-1-carboxylate[4] Reagents:

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH), or Potassium tert-butoxide (t-BuOK))

  • Methylating agent (e.g., Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether (Et₂O))

  • Quenching agent (e.g., Saturated aqueous ammonium chloride (NH₄Cl) solution)

  • Organic solvents for extraction and purification (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with the starting material, tert-butyl 4-cyanopiperidine-1-carboxylate.

  • Dissolution: Anhydrous THF is added to the flask to dissolve the starting material completely. The solution is then cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. This low temperature is crucial to control the reactivity of the strong base and prevent side reactions.

  • Deprotonation: A solution of a strong base, such as LDA (typically prepared in situ from diisopropylamine and n-butyllithium), is added dropwise to the stirred solution of the piperidine derivative. The progress of the deprotonation can be monitored by the formation of a distinct color change. This step generates a carbanion at the C4 position, stabilized by the adjacent nitrile group.

  • Methylation: A methylating agent, such as methyl iodide, is then added dropwise to the reaction mixture. The reaction is allowed to proceed at low temperature for a specific period, typically 1-2 hours, followed by gradual warming to room temperature.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize the excess base and protonate any remaining carbanion.

  • Extraction and Work-up: The reaction mixture is transferred to a separatory funnel, and the aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product start tert-Butyl 4-cyanopiperidine-1-carboxylate dissolution Dissolution in Anhydrous THF start->dissolution cooling Cooling to -78°C dissolution->cooling deprotonation Deprotonation with Strong Base (e.g., LDA) cooling->deprotonation methylation Addition of Methylating Agent (e.g., CH₃I) deprotonation->methylation quench Quenching with Sat. aq. NH₄Cl methylation->quench extraction Extraction with Ethyl Acetate quench->extraction drying Drying and Solvent Removal extraction->drying purification Column Chromatography drying->purification product tert-Butyl 4-cyano-4-methyl- piperidine-1-carboxylate purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization: The Fingerprint of a Molecule

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons of the piperidine ring would appear as multiplets in the region of 1.5-4.0 ppm. A singlet corresponding to the newly introduced methyl group at the C4 position would be expected around 1.3-1.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each carbon atom. Key signals would include the carbonyl carbon of the Boc group around 154 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, the C4 quaternary carbon, the nitrile carbon, and the carbons of the piperidine ring and the methyl group.

  • IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C≡N (nitrile) stretching vibration is expected around 2230-2250 cm⁻¹. A strong band for the C=O (carbonyl) stretching of the Boc group should appear around 1680-1700 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), the protonated molecular ion peak ([M+H]⁺) at m/z 225.16. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

Applications in Drug Discovery and Beyond

The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of JAK inhibitors.[3] The structural motif it provides is essential for the efficacy of these drugs. Beyond Tofacitinib, this intermediate has the potential to be utilized in the development of other novel kinase inhibitors and compounds targeting various receptors and enzymes where a substituted piperidine scaffold is beneficial for activity and pharmacokinetic properties. The nitrile group offers a versatile handle for further chemical transformations, allowing for the creation of a diverse library of compounds for drug screening.

Conclusion: A Small Molecule with a Large Impact

This compound stands as a prime example of a strategically designed building block that has had a significant impact on modern medicinal chemistry. Its synthesis, though requiring careful control of reaction conditions, provides access to a key structural motif found in a new generation of therapeutics. For researchers and scientists in the field of drug development, a thorough understanding of the synthesis, properties, and applications of this intermediate is essential for the continued innovation of treatments for a wide range of diseases. The insights provided in this guide aim to equip these professionals with the foundational knowledge necessary to leverage the potential of this versatile molecule in their research endeavors.

References

  • Tofacitinib synthesis - UNL. (n.d.). Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • MDPI. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). Tert-butyl 4-cyanopiperidine-1-carboxylate. Retrieved January 7, 2026, from [Link]

  • ChemBK. (2024). 4-Cyano-4-methyl-piperidine-1-carboxylic acid tert-butyl ester. Retrieved January 7, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its non-planar, three-dimensional structure allows for the precise spatial arrangement of functional groups, facilitating optimal interactions with complex biological targets like enzymes and receptors.[2]

This guide focuses on tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate (CAS No. 530115-96-9), a highly functionalized building block designed for the efficient construction of novel chemical entities.[4] The strategic placement of a methyl group and a cyano group creates a quaternary center at the C4-position, offering steric hindrance that can lock molecular conformations and block potential sites of metabolic degradation. The presence of the tert-butoxycarbonyl (N-Boc) protecting group and the versatile cyano moiety makes this intermediate an exceptionally valuable platform for generating diverse libraries of compounds for drug discovery programs.[5]

This document serves as a comprehensive technical guide for researchers, providing not only detailed protocols for its synthesis and subsequent transformations but also the underlying scientific rationale for its strategic application in complex molecular design.

Section 1: Physicochemical Properties & Safe Handling

Before utilization, a thorough understanding of the compound's properties and safety requirements is essential.

Compound Data
PropertyValueReference
IUPAC Name This compound[4]
CAS Number 530115-96-9[4]
Molecular Formula C₁₂H₂₀N₂O₂[4]
Molecular Weight 224.30 g/mol [4]
Appearance White to off-white solid (typical)
Synonyms 1-Boc-4-cyano-4-methylpiperidine[4]
Safety & Handling Protocol

This compound is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[4] Adherence to strict safety protocols is mandatory.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile or neoprene gloves are required.

    • Eye Protection: Chemical safety goggles or a face shield must be worn.[7]

    • Lab Coat: A flame-resistant lab coat is mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated containers must be treated as hazardous waste.[7][8]

  • First Aid:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[7]

    • Skin Contact: Immediately wash off with soap and plenty of water.[6]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[6][9]

Section 2: Synthesis of the Intermediate

The most direct route to the title compound is through the α-alkylation of its precursor, tert-butyl 4-cyanopiperidine-1-carboxylate. The nitrile group sufficiently acidifies the α-proton at the C4 position, allowing for its removal by a strong, non-nucleophilic base, followed by quenching with a methylating agent.

Logical Workflow: α-Methylation

G cluster_0 Synthesis Pathway A tert-Butyl 4-cyanopiperidine- 1-carboxylate B Carbanion Intermediate A->B  1. Strong Base (e.g., LDA, NaHMDS)  THF, -78 °C C tert-Butyl 4-cyano-4-methyl- piperidine-1-carboxylate B->C  2. Methyl Iodide (CH₃I)  -78 °C to RT

Caption: Workflow for the synthesis of the title compound.

Protocol 2.1: Synthesis via α-Methylation

Materials:

  • tert-Butyl 4-cyanopiperidine-1-carboxylate (1.0 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF (1.1 eq)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add NaHMDS (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

    • Causality Note: Using a strong, sterically hindered base like NaHMDS ensures rapid and complete deprotonation at the α-carbon without competing nucleophilic attack on the nitrile. The low temperature prevents side reactions.

  • Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching & Workup: Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with EtOAc.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc) to afford the pure this compound*.

Section 3: Key Synthetic Transformations & Applications

The synthetic utility of this intermediate is primarily derived from the chemical versatility of the nitrile group. It can be transformed into a primary amine or a carboxylic acid, two of the most fundamental functional groups in drug design.

Reduction to 4-(Aminomethyl)-4-methylpiperidine Derivatives

Reduction of the nitrile furnishes a primary aminomethyl group, introducing a key basic center for salt formation and hydrogen bonding interactions, while extending the substituent from the quaternary carbon.

Logical Workflow: Nitrile Reduction

G cluster_0 Nitrile to Amine Transformation A tert-Butyl 4-cyano-4-methyl- piperidine-1-carboxylate B tert-Butyl 4-(aminomethyl)-4-methyl- piperidine-1-carboxylate A->B  Reducing Agent  (e.g., H₂, Raney Ni or LiAlH₄) G cluster_0 Nitrile to Carboxylic Acid Transformation A tert-Butyl 4-cyano-4-methyl- piperidine-1-carboxylate B tert-Butyl 4-carboxy-4-methyl- piperidine-1-carboxylate A->B  1. H₂SO₄/H₂O or NaOH/H₂O, Heat  2. Acidic/Basic Workup

Caption: General scheme for nitrile hydrolysis to a carboxylic acid.

Acidic hydrolysis directly yields the free carboxylic acid after workup. [10] Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Diethyl Ether (Et₂O) or Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution for pH adjustment

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the starting nitrile (1.0 eq) with a 1:1 mixture of water and concentrated H₂SO₄.

  • Hydrolysis: Heat the mixture to 100-110 °C (reflux) and stir for 12-24 hours. The reaction first forms the intermediate amide, then proceeds to the carboxylic acid. [11][12]3. Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully adjust the pH to ~3-4 by the slow addition of a concentrated NaOH solution.

  • Extract the aqueous layer with a suitable organic solvent like DCM or EtOAc (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Section 4: The Strategic Role of the N-Boc Protecting Group

The N-Boc group is fundamental to the utility of this intermediate. It renders the piperidine nitrogen non-nucleophilic and non-basic, allowing for selective chemical manipulations at the C4 position. Following the desired transformation of the nitrile, the Boc group can be cleanly removed under acidic conditions to unmask the secondary amine for further functionalization.

Logical Workflow: N-Boc Deprotection

G cluster_0 Deprotection and Further Functionalization A N-Boc Protected Intermediate (Amine or Acid) B Free Piperidine (Secondary Amine) A->B  Acidic Conditions  (TFA/DCM or HCl/Dioxane) C Further Derivatization (N-Alkylation, Acylation, etc.) B->C  Electrophile + Base

Caption: Deprotection unlocks the piperidine nitrogen for new reactions.

Protocol 4.1: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc protected piperidine derivative (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve the N-Boc protected substrate (1.0 eq) in DCM (approx. 0.1-0.2 M).

  • Deprotection: Add TFA (5-10 eq, typically 20-50% v/v) to the solution at room temperature. Stir for 1-3 hours.

    • Trustworthiness Note: Monitor the reaction by TLC or LC-MS. The reaction is typically clean and fast. The byproducts, isobutylene and CO₂, are volatile.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the free secondary amine, often as its TFA salt if neutralization is incomplete or omitted.

Conclusion

This compound is more than a simple chemical; it is a sophisticated building block engineered for versatility and efficiency in medicinal chemistry. Its defining features—a stable protecting group, a reactive nitrile handle, and a conformational-locking quaternary center—provide chemists with a reliable and powerful tool. The protocols detailed herein demonstrate its capacity to serve as a precursor to key pharmacophores, including primary amines and carboxylic acids. By enabling the construction of novel, three-dimensionally complex piperidine scaffolds, this intermediate facilitates the exploration of new chemical space and accelerates the journey of drug discovery and development.

References

  • Vertex AI Search. (n.d.). MSDS of tert-Butyl 4-cyano-4-((tosyloxy)-methyl)
  • ChemBK. (2024, April 9). 4-Cyano-4-methyl-piperidine-1-carboxylic acid tert-butyl ester. Retrieved January 7, 2026, from [Link]

  • Ma, Y., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 26(15), 4499. doi:10.3390/molecules26154499. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile. Retrieved January 7, 2026.
  • precisionFDA. (n.d.). TERT-BUTYL 4-CYANO-4-((TOSYLOXY)-METHYL)PIPERIDINE-1-CARBOXYLATE. Retrieved January 7, 2026, from [Link]

  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • ResearchGate. (n.d.). Nitrile Stabilized Synthesis of Pyrrolidine and Piperidine Derivatives via Tandem Alkynyl aza-Prins-Ritter Reactions. Retrieved January 7, 2026, from [Link]

  • Safety Data Sheet. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved January 7, 2026.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved January 7, 2026, from [Link]

  • Autechaux, S. (n.d.). The Versatility of 4-Methylpiperidine in Chemical Synthesis & Research. Retrieved January 7, 2026, from [Link]

  • Molbase. (n.d.). Cas no 91419-52-2 (tert-butyl 4-cyanopiperidine-1-carboxylate). Retrieved January 7, 2026, from [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved January 7, 2026, from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 7, 2026, from [Link]

  • Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate. Retrieved January 7, 2026, from [Link]

  • Orsini, P., et al. (2007).
  • Royal Society of Chemistry. (n.d.). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry. Retrieved January 7, 2026, from [Link]

  • Obrezkov, F. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. doi:10.3390/ijms24032937. Available from: [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved January 7, 2026, from [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • MySkinRecipes. (n.d.). tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. Retrieved January 7, 2026, from [Link]

  • Lallemand, M-C., et al. (2014). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. ARKIVOC, 2014(iv), 24-37.
  • Amerigo Scientific. (n.d.). tert-Butyl 4-cyanopiperidine-1-carboxylate. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Tert-butyl 4-cyanopiperidine-1-carboxylate. PubChem. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved January 7, 2026.
  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved January 7, 2026, from [Link]

Sources

Protocol for N-Boc deprotection of 4-cyano-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Boc Deprotection of 4-Cyano-4-methylpiperidine

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in modern organic synthesis, particularly in pharmaceutical and medicinal chemistry. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The deprotection of the N-Boc group on piperidine scaffolds is a critical transformation in the synthesis of numerous active pharmaceutical ingredients (APIs).

This document provides a detailed protocol and technical guidance for the N-Boc deprotection of 4-cyano-4-methylpiperidine, a common intermediate in drug discovery. We will delve into the reaction mechanism, provide a validated step-by-step experimental protocol, discuss common challenges, and present a summary of various reaction conditions to guide optimization.

Reaction Mechanism and Rationale

The N-Boc deprotection is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the Boc group, which increases the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

The choice of acid is critical and is often dictated by the substrate's sensitivity to harsh conditions and the desired workup procedure. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most commonly employed acids for this transformation. TFA is often used in dichloromethane (DCM) and is highly effective, but its volatility and corrosiveness require careful handling. HCl, typically used as a solution in dioxane or isopropanol, offers a convenient alternative and results in the formation of the hydrochloride salt of the amine, which often simplifies purification by precipitation.

Experimental Protocol: N-Boc Deprotection using HCl in Dioxane

This protocol describes a reliable and scalable method for the N-Boc deprotection of 4-cyano-4-methylpiperidine using a commercially available solution of HCl in 1,4-dioxane.

Materials and Reagents:

  • N-Boc-4-cyano-4-methylpiperidine

  • 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether (Et2O), anhydrous

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-cyano-4-methylpiperidine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add 4 M HCl in 1,4-dioxane (4.0-5.0 eq) dropwise. The addition should be performed over 5-10 minutes to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed.

  • Product Isolation: Upon completion, the hydrochloride salt of the product, 4-cyano-4-methylpiperidine hydrochloride, will often precipitate from the reaction mixture.

  • Precipitation and Filtration: To facilitate complete precipitation, anhydrous diethyl ether can be added to the reaction mixture. The resulting slurry is then filtered through a Buchner funnel.

  • Washing: The filter cake is washed with cold diethyl ether to remove any non-polar impurities.

  • Drying: The white solid is dried under high vacuum to afford the desired product as its hydrochloride salt.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Dissolve N-Boc-4-cyano-4-methylpiperidine in DCM B 2. Cool to 0 °C A->B C 3. Add 4M HCl in Dioxane B->C D 4. Stir at Room Temperature (1-4h) C->D E 5. Monitor by TLC or LC-MS D->E F 6. Add Diethyl Ether to Precipitate E->F G 7. Filter the Solid F->G H 8. Wash with Cold Diethyl Ether G->H I 9. Dry Under Vacuum H->I

Application Notes and Protocols for the Experimental Reduction of the Cyano Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of the cyano (nitrile) group is a cornerstone transformation in organic synthesis, providing a direct route to primary amines, which are fundamental building blocks in the pharmaceutical, agrochemical, and materials science industries. The versatility of the cyano group, coupled with the myriad of available reduction methodologies, allows for precise control over the final product, which can range from primary amines to aldehydes depending on the chosen reagent and reaction conditions. This guide provides an in-depth exploration of the most prevalent and effective experimental procedures for cyano group reduction, with a focus on mechanistic understanding, practical application, and safety considerations.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a set of protocols, but a comprehensive understanding of the underlying principles that govern these reactions, enabling the reader to make informed decisions in their synthetic endeavors.

Core Methodologies for Cyano Group Reduction

The choice of reducing agent is paramount in determining the outcome of a nitrile reduction. The primary methodologies can be broadly categorized into two main classes: metal hydride reductions and catalytic hydrogenation. Each approach offers distinct advantages in terms of reactivity, selectivity, and substrate scope.

Metal Hydride Reductions

Metal hydrides are a versatile class of reagents capable of reducing a wide array of functional groups. For the reduction of nitriles, lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H) are the most commonly employed.

1.1. Reduction to Primary Amines with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent, non-selective reducing agent that efficiently converts nitriles to primary amines. The high reactivity of LiAlH₄ necessitates careful handling and inert reaction conditions.

Mechanism of Action: The reduction proceeds via a two-step nucleophilic addition of hydride ions to the electrophilic carbon of the cyano group.

  • First Hydride Addition: A hydride ion (H⁻) from LiAlH₄ attacks the nitrile carbon, breaking one of the π-bonds of the C≡N triple bond to form an intermediate imine anion.

  • Second Hydride Addition: A second equivalent of hydride attacks the imine carbon, leading to a dianion intermediate.

  • Aqueous Workup: The reaction is quenched with water, which protonates the dianion to yield the final primary amine.

Mechanism of LiAlH₄ Reduction of a Nitrile to a Primary Amine.

Experimental Protocol: General Procedure for LiAlH₄ Reduction of a Nitrile

Safety Precaution: Lithium aluminum hydride reacts violently with protic solvents, including water and alcohols, releasing flammable hydrogen gas. All manipulations must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, is mandatory.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) (10 volumes). Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Nitrile: Dissolve the nitrile (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. With vigorous stirring, cautiously and slowly add the following reagents sequentially for every 'X' grams of LiAlH₄ used:

    • 'X' mL of water

    • 'X' mL of 15% (w/v) aqueous sodium hydroxide

    • '3X' mL of water

  • Isolation: Allow the mixture to warm to room temperature and stir for 15-30 minutes. A granular white precipitate of aluminum salts should form. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine. The product can be further purified by distillation or column chromatography.

Substrate ExampleProductYield (%)Reference
CaprylonitrileOctylamine89-92
CaprinitrileDecylamine-
p-Chlorobenzonitrilep-Chlorobenzylamine-

Table 1: Examples of LiAlH₄ Reduction of Nitriles.

1.2. Partial Reduction to Aldehydes with Diisobutylaluminium Hydride (DIBAL-H)

Diisobutylaluminium hydride (DIBAL-H) is a bulky and less reactive reducing agent compared to LiAlH₄. This characteristic allows for the partial reduction of nitriles to aldehydes, a transformation that is difficult to achieve with more powerful hydride reagents.

Mechanism of Action: The reduction is typically carried out at low temperatures (-78 °C) to prevent over-reduction.

  • Coordination and Hydride Transfer: The Lewis acidic aluminum center of DIBAL-H coordinates to the nitrile nitrogen. This is followed by the transfer of a hydride ion to the nitrile carbon, forming an aluminum-imine intermediate.

  • Hydrolysis: The reaction is quenched with an aqueous workup, which hydrolyzes the stable imine intermediate to the corresponding aldehyde.

Mechanism of DIBAL-H Reduction of a Nitrile to an Aldehyde.

Experimental Protocol: General Procedure for DIBAL-H Reduction of a Nitrile

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the nitrile (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM), THF, or toluene. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Add a solution of DIBAL-H (1.0 M in an appropriate solvent, 1.0 equivalent) dropwise to the stirred nitrile solution, ensuring the internal temperature remains at or below -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction by TLC.

  • Quenching: While still at -78 °C, slowly add methanol to quench any excess DIBAL-H.

  • Workup: Add an aqueous solution of Rochelle's salt (sodium potassium tartrate) and allow the mixture to warm to room temperature. Stir vigorously until two clear layers are observed.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by column chromatography.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles, offering a greener and often more selective alternative to metal hydrides. This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly used catalysts include Raney® Nickel, Palladium on Carbon (Pd/C), Platinum oxides, and Rhodium-based catalysts.

General Mechanism: The reaction occurs on the surface of the metal catalyst. Both the nitrile and hydrogen are adsorbed onto the catalyst surface, facilitating the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. The reaction proceeds through an imine intermediate, which is further hydrogenated to the primary amine. A common side reaction is the formation of secondary and tertiary amines.

Catalytic Hydrogenation Workflow cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup & Isolation Catalyst Select Catalyst (e.g., Raney Ni, Pd/C) Reactor Charge Autoclave Catalyst->Reactor Substrate Dissolve Nitrile in Solvent Substrate->Reactor Pressurize Pressurize with H₂ Reactor->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Cool_Vent Cool and Vent H₂ Heat_Stir->Cool_Vent Filter Filter Catalyst Cool_Vent->Filter Isolate Isolate Product Filter->Isolate

General Experimental Workflow for Catalytic Hydrogenation of Nitriles.

2.1. Raney® Nickel Catalyzed Hydrogenation

Raney® Nickel is a versatile and cost-effective catalyst for nitrile reduction. It can be used with molecular hydrogen or in transfer hydrogenation protocols.

Experimental Protocol: Reduction of a Nitrile using Raney® Nickel and KBH₄

This method provides a mild and efficient route to primary amines.

  • Catalyst Preparation: Prepare Raney® Nickel by adding a Ni-Al alloy to a concentrated NaOH solution. Wash the resulting catalyst with deionized water and then absolute ethanol.

  • Reaction Setup: In a round-bottom flask, place potassium borohydride (KBH₄, 4.0 equivalents), Raney® Nickel (moist weight, ~1.0 equivalent), and dry ethanol (2.5 mL per mmol of substrate).

  • Addition of Nitrile: Add the nitrile (1.0 equivalent) to the stirred mixture.

  • Reaction: Stir the reaction vigorously at room temperature for aliphatic nitriles or at 50 °C for aromatic nitriles. The reaction time can vary from 45 minutes to several hours. Monitor by TLC.

  • Workup: Filter the reaction mixture to remove the Raney® Nickel. Evaporate the solvent from the filtrate.

  • Isolation: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the primary amine.

SubstrateMolar Ratio (Substrate:Raney Ni:KBH₄)Temperature (°C)Time (h)Yield (%)Reference
2-Phenylacetonitrile1:1:4Room Temp0.7593
Benzonitrile1:1:450285

Table 2: Examples of Nitrile Reduction using Raney® Ni/KBH₄.

2.2. Palladium and Platinum Catalyzed Hydrogenation

Palladium and platinum catalysts, often supported on carbon, are also effective for nitrile hydrogenation. These reactions typically require elevated pressures of hydrogen.

Experimental Protocol: General Procedure for Pd/C Catalyzed Hydrogenation

Safety Precaution: Handle hydrogen gas with extreme care. Ensure the reaction is carried out in a well-ventilated area, and all equipment is properly grounded to prevent static discharge.

  • Reaction Setup: To a high-pressure autoclave, add the nitrile, a suitable solvent (e.g., ethanol, methanol, or acetic acid), and the Pd/C catalyst (typically 5-10% by weight).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 30-60 atm).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir until hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® with the reaction solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the primary amine.

Chemoselectivity Considerations

In molecules with multiple reducible functional groups, achieving chemoselective reduction of the cyano group is a significant challenge. The choice of reducing agent and reaction conditions is critical.

  • LiAlH₄: Being a very strong reducing agent, it will reduce most carbonyl compounds, esters, amides, and epoxides in addition to nitriles.

  • DIBAL-H: At low temperatures, it can selectively reduce nitriles and esters to aldehydes in the presence of other functional groups.

  • Catalytic Hydrogenation: The selectivity can be tuned by the choice of catalyst, solvent, and additives. For instance, the addition of ammonia can suppress the formation of secondary amines. Nickel-based catalysts have shown high performance for the selective hydrogenation of nitriles to primary amines.

Conclusion

The reduction of the cyano group is a versatile and powerful tool in synthetic organic chemistry. A thorough understanding of the different methodologies, their mechanisms, and their limitations is essential for the successful synthesis of target molecules. This guide has provided an overview of the key experimental procedures, from the potent and non-selective LiAlH₄ to the milder and more controlled DIBAL-H and the industrially significant catalytic hydrogenation methods. By carefully selecting the appropriate reagents and conditions, researchers can effectively and selectively transform nitriles into valuable primary amines and aldehydes.

References

  • Vertex AI Search. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Benchchem. (2025). Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • Thieme. (n.d.). Catalytic Reduction of Nitriles.
  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
  • Organic Synthesis. (n.d.). DIBAL-H Reduction.
  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.
  • Royal Society of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry.
  • ScienceDirect. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • Chemistry Steps. (n.d.). DIBAL Reducing Agent.
  • Benchchem. (2025). The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide.
  • Wikipedia. (n.d.). Diisobutylaluminium hydride.
  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (n.d.). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines.
  • Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles.
  • CoLab. (n.d.). Recent advances in selective catalytic hydrogenation of nitriles to primary amines.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.
  • Google Patents. (n.d.). Method for the hydrogenation of nitriles to primary amines.
  • ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions.
  • American Chemical Society. (1986). Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. Journal of the American Chemical Society, 108(1), 1-1.
  • Chemguide. (n.d.). reduction of nitriles.
  • PubMed. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Journal of Organic Chemistry, 66(7), 2480-2483.
  • Google Patents. (n.d.). Process for selective nitrile reduction.
  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction.
  • Rhodium.ws. (n.d.). Catalytic Reduction of Nitriles and Oximes.
  • Wikipedia. (n.d.). Raney nickel.
  • ResearchGate. (2025). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst.
  • American Chemical Society. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride1.
  • Future4200. (n.d.). Catalytic Hydrogenation over Platinum Metals.
  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?.
  • ResearchGate. (n.d.). Reduction of Nitrile Groups in Polymers: Hydrogenation of Nitrile Groups on Hnbr with a Rhodium Catalyst.
  • ResearchGate. (2025). A Generic Approach for the Catalytic Reduction of Nitriles.
  • Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride.
  • Reddit. (2022). Only one nitrile reduced to amine with LiAlH4.
  • ACS Publications. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride1.
  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines.
  • ACS Publications. (n.d.). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry.
  • PubMed. (n.d.). Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups.
  • ResearchGate. (n.d.). Chemoselective reduction of nitrile to amine.
  • ACS Publications. (n.d.). Exhaustive Chemoselective Reduction of Nitriles by Catalytic Hydrosilylation Involving Cooperative Si–H Bond Activation.
  • SciSpace. (2003). A Generic Approach for the Catalytic Reduction of Nitriles.
  • NCERT. (n.d.). Amines.
  • RSC Publishing. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles.
  • PubMed. (n.d.). Chemoselective Silylative Reduction of Conjugated Nitriles under Metal-Free Catalytic Conditions: β-Silyl Amines and Enamines.
  • National Institutes of Health. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst.

Role as a building block for spirocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Azaspiro[3.3]heptanes: Versatile Building Blocks for the Synthesis of Novel Spirocyclic Scaffolds in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pursuit of novel chemical matter with improved pharmacological profiles has driven a paradigm shift in medicinal chemistry towards three-dimensional molecular architectures. Spirocyclic scaffolds, which feature two rings sharing a single atom, are at the forefront of this "escape from flatland."[1] This guide focuses on the azaspiro[3.3]heptane framework, a class of strained spirocycles that has garnered significant attention as a versatile building block in drug discovery.[2][3] Azaspiro[3.3]heptanes serve as valuable bioisosteres for common saturated heterocycles like piperidines and morpholines, often imparting superior physicochemical properties such as increased aqueous solubility and metabolic stability.[4][5] This document provides an in-depth overview of core synthetic strategies to access the azaspiro[3.3]heptane core, detailed step-by-step protocols for the synthesis and functionalization of key intermediates, and a data-driven comparison of their properties, equipping researchers with the foundational knowledge to leverage these powerful building blocks in their drug design programs.

Introduction: The Value of Three-Dimensionality in Drug Design

Modern drug discovery is increasingly focused on moving beyond flat, aromatic-rich molecules towards more complex, three-dimensional (3D) structures. This strategic shift is driven by the need to access novel biological targets and improve drug-like properties. Molecules with higher sp3 character often exhibit enhanced selectivity, greater metabolic stability, and improved solubility compared to their flatter counterparts.[1]

Spirocyclization represents a powerful strategy for instilling 3D geometry into a molecular scaffold. The spiro-center, a quaternary carbon atom that is a constituent of two rings, creates a rigid, well-defined orientation of substituents in space. Among the various spirocyclic systems, the azaspiro[3.3]heptane motif has emerged as a particularly valuable building block.[6] Comprised of two fused four-membered rings (azetidines or an azetidine and a cyclobutane), this strained system offers several advantages:

  • Bioisosteric Replacement: Azaspiro[3.3]heptanes are effective bioisosteres for piperidines, morpholines, and piperazines, common motifs in many approved drugs.[3][7] This allows for "scaffold hopping" to generate novel intellectual property while retaining or enhancing biological activity.[4]

  • Improved Physicochemical Properties: The introduction of an azaspiro[3.3]heptane core can counterintuitively lower the lipophilicity (logD7.4) of a molecule, despite the addition of carbon atoms.[5] This is often attributed to changes in the basicity and hydration of the surrounding molecule.

  • Metabolic Stability: The rigid, strained nature of the scaffold can shield adjacent chemical bonds from metabolic enzymes, leading to improved pharmacokinetic profiles.[3]

  • Defined Exit Vectors: The rigid four-membered rings project substituents into distinct and predictable vectors, enabling precise structure-activity relationship (SAR) studies.[2]

This guide will detail the synthesis and application of these important building blocks, providing researchers with practical, field-proven protocols.

Core Synthetic Strategies for the Azaspiro[3.3]heptane Framework

Accessing the azaspiro[3.3]heptane core can be achieved through several elegant synthetic routes. The choice of strategy often depends on the desired substitution pattern and the scale of the synthesis. Below are two authoritative and effective approaches.

Strategy 1: Intermolecular Double Alkylation / Intramolecular Cyclization

A robust and widely used method for constructing the azaspiro[3.3]heptane core involves a one-pot reaction between a primary amine or aniline and a suitable 1,1,3,3-tetra-substituted propane derivative, such as 3,3-bis(bromomethyl)oxetane. This approach is particularly effective for synthesizing 2-oxa-6-azaspiro[3.3]heptane derivatives, which are key intermediates in several drug development programs.[8] The mechanism proceeds via an initial SN2 reaction, followed by a base-mediated intramolecular cyclization to form the second four-membered ring.

cluster_0 Strategy 1: Double Alkylation/Cyclization A Primary Amine (e.g., 2-Fluoro-4-nitroaniline) C Intermediate: Mono-alkylated Amine A->C Sₙ2 Reaction B Dielectrophile (3,3-Bis(bromomethyl)oxetane) B->C D Final Product: 2-Oxa-6-azaspiro[3.3]heptane C->D Intramolecular Sₙ2 Cyclization Base Base (e.g., NaOH) Base->C Solvent Solvent (e.g., Sulfolane) Solvent->A

Caption: Workflow for the Double Alkylation/Cyclization Strategy.

Strategy 2: Strain-Release Driven Spirocyclization

More advanced methods leverage ring strain to drive the desired spirocyclization. One such elegant approach, developed by Aggarwal and coworkers, involves the formation of a highly strained azabicyclo[1.1.0]butyl ketone precursor.[9] This intermediate readily undergoes a strain-release driven ring expansion upon treatment with an activating agent (e.g., Tf2O or TFAA), which triggers the spirocyclization to furnish a diverse library of functionalized azetidines. This method provides rapid access to complex spirocyclic systems with multiple points for diversification.

cluster_1 Strategy 2: Strain-Release Driven Synthesis Start Dibromo Amine Hydrobromide Salt Precursor Azabicyclo[1.1.0]butyl Ketone Precursor Start->Precursor Double Intramolecular Sₙ2 / Lithiation / Acylation Spirocycle Functionalized Spiro-Azetidine Precursor->Spirocycle Strain-Release Spirocyclization Reagents PhLi, THF Reagents->Start Activator Activating Agent (TFAA or Tf₂O) Activator->Precursor

Caption: Workflow for Strain-Release Driven Spirocyclization.

Application Protocol 1: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol describes a practical, scalable, and protecting-group-free synthesis of a key intermediate for the tuberculosis drug candidate TBI-223, as detailed in the literature.[8] This procedure exemplifies the double alkylation strategy.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-Fluoro-4-nitroaniline≥98%Commercial
3,3-Bis(bromomethyl)oxetane (BBMO)≥95% (Synthesized)See Ref.[8]
Sodium Hydroxide (NaOH)Reagent GradeCommercial
SulfolaneAnhydrous, ≥99%Commercial
Ethyl Acetate (EtOAc)ACS GradeCommercial
HexanesACS GradeCommercial
Deionized WaterN/AIn-house
Magnetic Stir Plate and Stir BarN/AStandard Lab Eq.
Round-Bottom Flask with CondenserN/AStandard Lab Eq.
Heating Mantle / Oil BathN/AStandard Lab Eq.

3.2. Experimental Workflow Diagram

G start Start reagents 1. Combine Aniline, BBMO, NaOH, and Sulfolane in Flask start->reagents heat 2. Heat Reaction Mixture at 80 °C with Stirring reagents->heat monitor 3. Monitor Reaction by HPLC/TLC (approx. 3h) heat->monitor quench 4. Cool to RT and Quench with Deionized Water monitor->quench extract 5. Extract with Ethyl Acetate (3x) quench->extract wash 6. Wash Combined Organics with Brine extract->wash dry 7. Dry over Na₂SO₄, Filter, and Concentrate wash->dry purify 8. Purify by Recrystallization (EtOAc/Hexanes) dry->purify end End: Isolate Pure Product purify->end

Caption: Step-by-step workflow for the synthesis protocol.

3.3. Step-by-Step Protocol

  • Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sulfolane is a high-boiling solvent; handle with care at elevated temperatures.

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-4-nitroaniline (1.0 g, 1.0 equiv).

  • Add sulfolane (10 mL) to the flask to dissolve the aniline.

  • In a separate container, dissolve sodium hydroxide (2.5 equiv) in a minimal amount of water and add it to the reaction flask.

  • Add 3,3-bis(bromomethyl)oxetane (BBMO, 1.2 equiv) to the reaction mixture.

  • Heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aniline is consumed (typically 2-4 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by adding deionized water (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the title compound as a solid.

3.4. Expected Results

Following this protocol on a 100g scale has been reported to yield the final product with high purity and yield.[8]

ParameterValue
Scale100 g
Isolated Yield87%
Product Purity>99% (by HPLC)
Physical StateCrystalline Solid

Application Protocol 2: N-Boc Protection of a Spirocyclic Amine

Once the core is synthesized, it can be functionalized for incorporation into larger molecules. A common first step is the protection of the secondary amine, for example, with a tert-butyloxycarbonyl (Boc) group. This protocol is a general procedure adaptable for many azaspiro[3.3]heptane derivatives.

4.1. Materials and Reagents

Reagent/MaterialGrade
Azaspiro[3.3]heptane DerivativeN/A
Di-tert-butyl dicarbonate (Boc₂O)Reagent Grade
Triethylamine (TEA) or DIPEAReagent Grade
Dichloromethane (DCM)Anhydrous
Saturated Sodium BicarbonateN/A
Magnesium Sulfate (MgSO₄)Anhydrous

4.2. Step-by-Step Protocol

  • Dissolve the azaspiro[3.3]heptane derivative (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA, 1.5 equiv) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer once more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected azaspiro[3.3]heptane.

Data Focus: Impact on Physicochemical Properties

A key driver for incorporating azaspiro[3.3]heptanes is their ability to favorably modulate physicochemical properties. A comparative analysis of molecules with and without the spirocycle provides compelling evidence of this effect.

Compound PairScaffold 1 (Common)logD7.4 (Scaffold 1)Scaffold 2 (Spirocyclic)logD7.4 (Scaffold 2)ΔlogD7.4Reference
Pair A (Morpholine vs. Oxa-azaspiroheptane)Morpholine2.12-Oxa-6-azaspiro[3.3]heptane1.1-1.0 [5]
Pair B (Piperidine vs. Azaspiroheptane)Piperidine2.52-Azaspiro[3.3]heptane1.8-0.7 [5]

As the data clearly indicates, replacing a standard saturated heterocycle with an azaspiro[3.3]heptane derivative leads to a significant decrease in lipophilicity (logD7.4).[5] This reduction can lead to improved aqueous solubility and a better overall ADME (absorption, distribution, metabolism, and excretion) profile, which are critical attributes for successful drug candidates.

Conclusion

Azaspiro[3.3]heptanes are powerful and versatile building blocks that enable the exploration of novel, three-dimensional chemical space. Their synthesis is accessible through robust and scalable methods, and their incorporation into molecular designs can confer significant advantages in physicochemical and pharmacokinetic properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently apply these valuable scaffolds in the creation of next-generation therapeutics.

References

  • Aggarwal, V. K., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition, 60(22), 11824–11829. [Link]

  • Kirichok, A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449. [Link]

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]

  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Organic & Biomolecular Chemistry, 5, 3648-3651. [Link]

  • Mykhailiuk, P. K., et al. (2025). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition, 64(7). [Link]

  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • Mykhailiuk, P. K., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Request PDF on ResearchGate. [Link]

  • Al-said, M. S., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. National Institutes of Health. [Link]

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]

  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Stepan, A. F., et al. (2017). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Degorce, S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Figshare. [Link]

  • Rzeczycki, P. M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. ACS Omega, 8(20), 17757–17763. [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

Sources

Application Note & Protocol: A Scalable, Phase-Transfer-Catalyzed Synthesis of 1-Boc-4-cyano-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-Boc-4-cyano-4-methylpiperidine, a valuable saturated heterocyclic building block in medicinal chemistry and drug development. The outlined strategy centers on the α-methylation of the readily available precursor, 1-Boc-4-cyanopiperidine, utilizing Phase-Transfer Catalysis (PTC). This approach is specifically designed for scalability, prioritizing safety, cost-effectiveness, and high yield by employing aqueous sodium hydroxide as the base, thus avoiding the need for expensive and hazardous organometallic bases. Detailed protocols for the synthesis, work-up, purification, and critical safety procedures for handling methyl iodide are provided for researchers, chemists, and drug development professionals.

Introduction and Strategic Overview

The piperidine scaffold is a privileged structure in modern pharmacology, appearing in numerous approved pharmaceutical agents. Functionalization of this core allows for the precise tuning of physicochemical and pharmacological properties. 1-Boc-4-cyano-4-methylpiperidine serves as a key intermediate, providing a quaternary center that imparts steric hindrance and metabolic stability. The cyano group can be further transformed into a variety of functional groups, such as amines or carboxylic acids, making it a versatile synthon for complex molecule synthesis.[1][2]

The primary challenge in synthesizing this target molecule on a large scale is the selective and efficient methylation of the carbon alpha to the nitrile. While strong bases like lithium diisopropylamide (LDA) are effective at the lab scale, their cost, cryogenic temperature requirements, and moisture sensitivity make them impractical for industrial production.

This guide details a robust and scalable synthesis leveraging Phase-Transfer Catalysis (PTC). PTC facilitates the reaction between a water-soluble nucleophile (hydroxide ion) and an organic-soluble substrate by using a catalyst that can transport the nucleophile across the phase boundary.[3][4] This methodology offers significant advantages for large-scale operations:

  • Cost-Effectiveness: Utilizes inexpensive and readily available sodium hydroxide as the base.[5]

  • Operational Simplicity: Avoids cryogenic conditions and the strict exclusion of moisture.

  • Enhanced Safety: Eliminates the need for pyrophoric organometallic reagents.

  • High Efficiency: Often provides high yields and selectivity, minimizing intermediate isolation steps.[5]

The overall synthetic workflow is illustrated below.

G cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Target Synthesis (Large-Scale) A 4-Cyanopiperidine B 1-Boc-4-cyanopiperidine A->B  Boc₂O, Base   C 1-Boc-4-cyano-4-methylpiperidine B->C  CH₃I, NaOH (aq),  Phase-Transfer Catalyst  

Figure 1: Overall Synthetic Workflow. The process involves the protection of 4-cyanopiperidine followed by a phase-transfer-catalyzed methylation.

Part I: Synthesis of Starting Material: 1-Boc-4-cyanopiperidine

The precursor, 1-Boc-4-cyanopiperidine, is readily prepared from commercially available 4-cyanopiperidine. The reaction involves the protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O).

Protocol:

  • To a stirred solution of 4-cyanopiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane, CH₂Cl₂), add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in CH₂Cl₂ dropwise, maintaining the temperature below 10 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture sequentially with dilute acid (e.g., 1 M HCl or KHSO₄ solution), saturated aqueous NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-cyanopiperidine, which is typically a solid and can be used without further purification if purity is high.[6][7]

Part II: Large-Scale α-Methylation via Phase-Transfer Catalysis

This section details the core of the large-scale synthesis: the methylation of 1-Boc-4-cyanopiperidine.

Mechanistic Rationale and Reagent Selection

The reaction proceeds by deprotonation of the C4-proton of the piperidine ring, which is acidified by the adjacent electron-withdrawing cyano group. In a biphasic system, the phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336®, forms an ion pair with the hydroxide anion from the aqueous phase. This lipophilic ion pair (Q⁺OH⁻) migrates into the organic phase, where it acts as a strong, soluble base to deprotonate the nitrile substrate, forming a resonance-stabilized carbanion.[3][4] This carbanion then readily undergoes nucleophilic substitution with methyl iodide to form the desired product. The catalyst is regenerated and returns to the aqueous phase to repeat the cycle.

G cluster_0 Aqueous Phase cluster_1 Organic Phase NaOH Na⁺OH⁻ QOH_org Q⁺OH⁻ NaOH->QOH_org Catalyst Transport QBr_aq Q⁺Br⁻ NaBr Na⁺Br⁻ Substrate R-CH₂-CN Anion [R-CH-CN]⁻ Q⁺ Substrate->Anion MeI CH₃I Anion->MeI Alkylation (Sₙ2) QBr_org Q⁺Br⁻ Product R-CH(CH₃)-CN MeI->Product QOH_org->Substrate Deprotonation QBr_org->QBr_aq Catalyst Regeneration

Figure 2: Mechanism of Phase-Transfer Catalysis. The catalyst (Q⁺) shuttles hydroxide into the organic phase for deprotonation and returns after the alkylation step.

  • Base: 50% (w/w) aqueous sodium hydroxide is a concentrated, inexpensive, and effective base for this transformation.

  • Solvent: Toluene is a good choice for large-scale work due to its higher boiling point, lower solubility in water compared to DCM, and favorable phase separation.

  • Catalyst: Tetrabutylammonium bromide (TBAB) is a common and effective phase-transfer catalyst. Typically used at 5-10 mol%.

  • Alkylating Agent: Methyl iodide is highly reactive but also hazardous. Methyl bromide or dimethyl sulfate are potential alternatives, each with their own safety and reactivity profiles. This protocol will focus on methyl iodide due to its high reactivity.

Critical Safety Protocol: Handling Methyl Iodide

Methyl iodide (Iodomethane) is a highly toxic, volatile liquid and a suspected carcinogen.[8][9][10] Inhalation, ingestion, or skin absorption can cause severe health effects.[11] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All operations involving methyl iodide must be conducted in a certified, well-ventilated chemical fume hood.[9] For large-scale reactions, a closed-system transfer apparatus is highly recommended to minimize vapor release.[12]

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile or neoprene gloves is required. Latex gloves offer insufficient protection.[8]

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.

    • Body Protection: A chemical-resistant lab coat or apron must be worn over long-sleeved clothing and closed-toe shoes.[9]

    • Respiratory Protection: If there is any risk of exposure outside a fume hood, a respirator with an appropriate organic vapor cartridge is necessary.[8]

  • Storage: Store methyl iodide in a cool, dry, dark, and well-ventilated area, away from heat and incompatible substances.[9][11] The container must be kept tightly sealed.

  • Spill & Emergency Response:

    • Spill: Evacuate the area immediately. Use an inert absorbent material (e.g., vermiculite) to contain the spill. Do not use water for cleanup as it may spread the chemical.[8] Dispose of contaminated materials as hazardous waste according to local regulations.

    • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9] For inhalation, move the individual to fresh air and seek immediate medical attention.[9]

Detailed Experimental Protocol (Large Scale)

This protocol is based on a 1.0 mole scale. Adjust quantities accordingly.

Reagents & Equipment:

Reagent/Equipment Quantity Moles Notes
1-Boc-4-cyanopiperidine 210.3 g 1.0 Starting Material
Toluene 1.0 L - Solvent
Tetrabutylammonium Bromide (TBAB) 32.2 g 0.1 Phase-Transfer Catalyst
Sodium Hydroxide (50% w/w aq.) 400 mL ~5.0 Base
Methyl Iodide (CH₃I) 156.1 g (68.8 mL) 1.1 Alkylating Agent

| Jacketed Reactor (2L) | 1 | - | With overhead stirrer, thermocouple, and addition funnel |

Procedure:

  • Reaction Setup: Charge the jacketed reactor with 1-Boc-4-cyanopiperidine (210.3 g, 1.0 mol), toluene (1.0 L), and tetrabutylammonium bromide (32.2 g, 0.1 mol).

  • Initial Cooling & Base Addition: Begin stirring and cool the mixture to 5-10 °C using a chiller. Slowly add the 50% aqueous sodium hydroxide solution (400 mL) over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Methyl Iodide Addition: (Perform this step with extreme caution in a fume hood) . Slowly add methyl iodide (156.1 g, 1.1 mol) via an addition funnel over 1-1.5 hours. A mild exotherm is expected; maintain the internal temperature between 10-20 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 15-20 °C. Monitor the reaction progress by taking aliquots from the organic layer and analyzing by GC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Quenching: Once the reaction is complete, cool the mixture to 0-5 °C. Cautiously add water (500 mL) to quench the reaction and dissolve the sodium salts.

  • Work-up & Isolation:

    • Stop the stirring and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with water (2 x 250 mL) and then with saturated brine (1 x 250 mL).

    • Dry the toluene layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.

Purification:

  • For high purity, the crude product can be purified by flash chromatography on silica gel.

  • For large-scale operations, crystallization is preferred. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., heptane or isopropanol) and allowed to cool slowly to induce crystallization. Filter the resulting solid and dry under vacuum.

Analytical Characterization and Expected Results

  • Appearance: White to off-white solid.[13]

  • Purity (HPLC/GC): >97% after crystallization.

  • Yield: 85-95%

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 3.70-3.50 (m, 2H), 3.40-3.20 (m, 2H), 2.00-1.85 (m, 2H), 1.75-1.60 (m, 2H), 1.48 (s, 9H), 1.40 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 154.5, 122.0, 80.0, 41.5, 38.0, 35.0, 28.4, 25.0.

  • Mass Spec (ESI+): m/z 225.16 [M+H]⁺.

References

  • ResearchGate. Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Available from: [Link]

  • University of Nebraska-Lincoln. Chamberland SOP Working with Methyl Iodide. Available from: [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available from: [Link]

  • Loba Chemie. METHYL IODIDE FOR SYNTHESIS MSDS. Available from: [Link]

  • IPI Global. Handling Methyl Iodide safely. Available from: [Link]

  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis. Available from: [Link]

  • PrepChem.com. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Available from: [Link]

  • Royal Society of Chemistry. Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Available from: [Link]

  • Chemdad. 1-Boc-4-cyanopiperidine. Available from: [Link]

  • YouTube. Phase Transfer Catalysis(Mechanism and Applications). Available from: [Link]

  • Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • ResearchGate. Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. Available from: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • PubMed. Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. Available from: [Link]

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Chemdad. 1-BOC-4-CYANO-4-METHYL-PIPERIDINE. Available from: [Link]

  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link]

  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link]

Sources

Application Notes & Protocols: Modern Synthetic Strategies in the Preparation of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Art and Science of Molecular Construction

The synthesis of biologically active molecules is the cornerstone of modern medicine and chemical biology. From complex natural products sculpted by evolution to rationally designed pharmaceuticals, the ability to construct intricate molecular architectures with precision and efficiency is paramount.[1] The journey from a simple starting material to a life-altering drug is a testament to the ingenuity of synthetic chemistry.[2] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key synthetic strategies that are transforming the landscape of drug discovery and development. We will delve into the core principles behind each methodology, provide field-proven insights into experimental design, and furnish detailed protocols for their practical application. The focus is not merely on the steps of a reaction, but on the authoritative grounding and causal logic that underpins modern synthetic innovation.

Asymmetric Synthesis: The Imperative of Chirality

In the realm of biological systems, three-dimensional structure is inextricably linked to function. A molecule and its non-superimposable mirror image, or enantiomer, can exhibit dramatically different pharmacological, toxicological, and metabolic properties.[3] Consequently, the ability to selectively synthesize a single enantiomer—a practice known as asymmetric synthesis—is not a mere academic exercise but a regulatory and safety imperative in drug development.[4][5] The majority of new drugs approved are single enantiomers, a trend that underscores the maturity and importance of this field.[6][7]

Causality in Asymmetric Catalysis

The central principle of asymmetric synthesis is the use of a chiral catalyst, reagent, or auxiliary to create a diastereomeric transition state that favors the formation of one enantiomer over the other. This transient energy difference, however slight, is amplified over billions of molecular events to yield a product with high enantiomeric excess (e.e.). Organocatalysis and transition-metal catalysis are two powerful pillars in this domain, offering a vast toolkit for constructing chiral molecules.[6]

Protocol: Asymmetric Hydrogenation of an Olefin using a Chiral Rhodium Catalyst

This protocol describes the enantioselective reduction of a prochiral olefin to a chiral alkane, a common transformation in the synthesis of pharmaceutical intermediates.

Objective: To synthesize (S)-Naproxen precursor via asymmetric hydrogenation.

Workflow Diagram: Asymmetric Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Prochiral_Substrate Prochiral Olefin Reactor High-Pressure Reactor Prochiral_Substrate->Reactor Chiral_Catalyst Chiral Catalyst (e.g., Rh-(S)-BINAP) Chiral_Catalyst->Reactor Solvent Degassed Solvent (e.g., Methanol) Solvent->Reactor Evaporation Solvent Evaporation Reactor->Evaporation Reaction Complete H2 Hydrogen Gas (H2) H2->Reactor Pressurize Purification Purification (e.g., Chromatography) Evaporation->Purification Analysis Chiral HPLC Analysis Purification->Analysis Product Enantioenriched Product Analysis->Product Verify e.e.

Caption: Workflow for a typical asymmetric hydrogenation experiment.

Materials & Reagents:

  • Prochiral olefin substrate (e.g., 2-(6-methoxynaphthalen-2-yl)acrylic acid)

  • Chiral rhodium catalyst (e.g., [Rh(cod)2]BF4 with (S)-BINAP ligand)

  • Anhydrous, degassed methanol

  • High-purity hydrogen gas

  • High-pressure hydrogenation vessel (autoclave)

Procedure:

  • Catalyst Preparation: In a glovebox, charge a reaction flask with [Rh(cod)2]BF4 (1 mol%) and (S)-BINAP (1.1 mol%). Add degassed methanol and stir for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate flask, dissolve the prochiral olefin substrate (1 equivalent) in degassed methanol.

  • Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the catalyst solution to the autoclave. Seal the vessel.

  • Purge the autoclave with hydrogen gas three times to remove any residual air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at a constant temperature (e.g., 25 °C) for 12-24 hours, monitoring hydrogen uptake.

  • Workup: Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • The crude product can be purified by column chromatography or crystallization.

  • Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Metal-Catalyzed Cross-Coupling: Forging Key Bonds

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of pharmaceuticals, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[8][9][10] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are now indispensable tools in nearly every drug discovery program.[11][12] These methods allow for the modular assembly of complex molecules, which is ideal for building libraries of related compounds for structure-activity relationship (SAR) studies.[10]

The Logic of the Catalytic Cycle

The power of these reactions lies in a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for reactions like Suzuki), and reductive elimination.[8] A low-valent transition metal (commonly palladium) inserts into a carbon-halide bond, exchanges its halide for an organic group from a second reagent, and then expels the newly formed product, regenerating the catalyst. This cyclical process allows a small amount of catalyst to generate large quantities of product.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle center Pd0 Pd(0)L2 OA_Complex Ar¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition Ar1X Ar¹-X Ar1X->Pd0 Trans_Complex Ar¹-Pd(II)L₂-Ar² OA_Complex->Trans_Complex Transmetalation Boronic_Acid Ar²-B(OR)₂ Boronic_Acid->OA_Complex Base Base Base->OA_Complex Trans_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² Trans_Complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl compound, a common scaffold in medicinal chemistry.

Materials & Reagents:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous 2M Na₂CO₃)

  • Solvent (e.g., Toluene or DME)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and the palladium catalyst (2-5 mol%).

  • Add the solvent (e.g., toluene) to the flask.

  • Add the aqueous base (e.g., 2M Na₂CO₃, 2.0 eq).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Data: Common Cross-Coupling Reactions

Reaction NameReagent 1Reagent 2CatalystKey Bond Formed
Suzuki-Miyaura OrganohalideOrganoboronPd / NiC(sp²)-C(sp²)
Heck OrganohalideAlkenePdC(sp²)-C(sp²)
Buchwald-Hartwig OrganohalideAmine/AlcoholPdC(sp²)-N / C(sp²)-O
Sonogashira OrganohalideTerminal AlkynePd / CuC(sp²)-C(sp)
Negishi OrganohalideOrganozincPd / NiC-C

Biocatalysis: Nature's Approach to Green Synthesis

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations.[13] This approach aligns with the principles of green chemistry by often requiring milder reaction conditions (aqueous media, ambient temperature) and reducing waste compared to traditional chemical methods.[14][15] In pharmaceutical synthesis, enzymes like ketoreductases (KREDs), transaminases, and lipases are particularly valuable for creating chiral molecules with exquisite selectivity.[16][17] The evolution of directed evolution techniques allows scientists to tailor enzymes for non-natural substrates and enhance their stability for industrial processes.[18][19]

Protocol: Asymmetric Reduction of a Ketone using a Ketoreductase (KRED)

Objective: To produce a chiral alcohol from a prochiral ketone with high enantiomeric excess.

Materials & Reagents:

  • Prochiral ketone substrate

  • KRED enzyme (commercially available screening kits are recommended)

  • NADH or NADPH cofactor

  • Cofactor recycling system (e.g., glucose/glucose dehydrogenase or isopropanol/KRED)

  • Buffer solution (e.g., 100 mM potassium phosphate, pH 7.0)

  • Organic co-solvent (e.g., DMSO), if needed for substrate solubility

Procedure:

  • Substrate Preparation: Prepare a stock solution of the ketone substrate in a suitable co-solvent like DMSO.

  • Reaction Mixture: In a reaction vessel (e.g., a 96-well plate for screening or a larger flask for preparative scale), add the buffer.

  • Add the cofactor (NAD(P)H) and the components of the cofactor recycling system (e.g., glucose and GDH).

  • Add the KRED enzyme.

  • Initiate Reaction: Start the reaction by adding the ketone substrate stock solution to the mixture. The final concentration of co-solvent should typically be kept low (<10% v/v) to maintain enzyme activity.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring: Monitor the conversion of the ketone to the alcohol product over time using HPLC or GC.

  • Workup: Once the reaction reaches completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer, dry it, and concentrate it.

  • Analysis: Analyze the product for yield and enantiomeric excess using chiral GC or HPLC.

Click Chemistry: Modular and Efficient Molecular Assembly

Introduced by K.B. Sharpless, "click chemistry" describes a class of reactions that are modular, high-yielding, wide in scope, and generate minimal byproducts.[20][21] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[22] Its bioorthogonality—the ability to proceed in complex biological environments without interfering with native processes—has made it a powerful tool for bioconjugation, drug delivery, and lead identification in fragment-based screening.[21][23]

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To link two molecular fragments via a stable triazole ring.

Materials & Reagents:

  • Alkyne-functionalized molecule (1.0 eq)

  • Azide-functionalized molecule (1.0 eq)

  • Copper(II) sulfate (CuSO₄) (1-10 mol%)

  • Sodium ascorbate (5-20 mol%)

  • Solvent (e.g., a mixture of t-BuOH and water)

Procedure:

  • Reaction Setup: Dissolve the alkyne and azide components in the solvent mixture (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄ in water.

  • Reaction: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change to yellow-green may be observed.

  • Stir the reaction at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the resulting triazole product by column chromatography.

Advanced Strategic Frameworks in Synthesis

Beyond individual reactions, the overarching strategy for constructing a target molecule is critical. Several modern paradigms guide this process in drug discovery.

Fragment-Based Drug Discovery (FBDD)

Instead of screening large, complex molecules (High-Throughput Screening), FBDD identifies small, low-molecular-weight fragments that bind weakly to a biological target.[24] These "hits" are then optimized and grown or linked together to produce a high-affinity lead compound.[25][26] This method is more efficient in exploring chemical space and often produces leads with better physicochemical properties.[27][28]

Logical Flow: Fragment-Based Drug Discovery (FBDD)

FBDD_Workflow Lib Fragment Library (MW < 300 Da) Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen Hit Fragment Hit (Weak Affinity) Screen->Hit Identifies Struct Structural Biology (X-ray, Cryo-EM) Hit->Struct Characterize Binding Grow Fragment Growing Struct->Grow Guides Synthesis Link Fragment Linking Struct->Link Guides Synthesis Lead Lead Compound (High Affinity) Grow->Lead Link->Lead

Caption: The iterative workflow of Fragment-Based Drug Discovery (FBDD).

Protecting Group Strategies

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily "mask" a reactive site to prevent it from interfering with a desired transformation elsewhere in the molecule.[29] A protecting group must be easy to install, stable to the reaction conditions, and easy to remove cleanly without affecting the rest of the molecule.[30][31] An "orthogonal" strategy employs multiple protecting groups that can be removed under different, non-interfering conditions, allowing for precise, sequential modifications.[29]

Table: Common Protecting Groups

Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection Conditions
Alcohol tert-ButyldimethylsilylTBDMS/TBSTBSCl, ImidazoleTBAF, HF, or Acid
Benzyl EtherBnBnBr, NaHH₂, Pd/C (Hydrogenolysis)
Amine tert-ButoxycarbonylBocBoc₂O, BaseStrong Acid (e.g., TFA)
CarbobenzyloxyCbzCbzCl, BaseH₂, Pd/C (Hydrogenolysis)
Carbonyl Acetal/Ketal-Diol, Acid CatalystAqueous Acid
Carboxylic Acid Methyl/Ethyl Ester-MeOH/EtOH, AcidBase or Acid Hydrolysis
Benzyl Ester-Benzyl Alcohol, DCCH₂, Pd/C (Hydrogenolysis)

Conclusion

The synthesis of biologically active molecules is a dynamic and evolving field. The strategies outlined in this guide—from the stereochemical precision of asymmetric synthesis to the modular efficiency of click chemistry and the green advantages of biocatalysis—represent the cutting edge of what is possible. Mastery of these techniques, grounded in a deep understanding of their underlying principles, empowers researchers to construct the next generation of therapeutics, pushing the boundaries of medicine and improving human health.

References

  • Fragment-based drug discovery: opportunities for organic synthesis - RSC Publishing. 25

  • Biocatalysis in the Pharmaceutical Industry: The Need for Speed - PMC - PubMed Central. 13

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI.

  • Fragment-based drug discovery: opportunities for organic synthesis - PMC - NIH.

  • Explained: How is synthetic chemistry driving drug discovery today? - Drug Discovery World (DDW).

  • Emerging Technologies for Biocatalysis in the Pharmaceutical Industry - ACS Publications.

  • Total synthesis and development of bioactive natural products - PMC - NIH.

  • The Use of Click Chemistry in Drug Development Applications - ResearchGate.

  • Total Synthesis of Biologically Active Natural Products | The Friestad Research Group - University of Iowa.

  • Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates - Zhao Group @ UIUC - University of Illinois.

  • Application of Combinatorial Chemistry Science on Modern Drug Discovery - ACS Publications.

  • Biocatalysis as a tool for optimizing pharmaceutical synthesis of drugs (review) - Pechinskii.

  • The Ghosh Laboratory: Total Synthesis of Bioactive Natural Products - Purdue Chemistry.

  • The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development | JACS Au - ACS Publications.

  • 11.3 Protecting groups - Organic Chemistry II - Fiveable.

  • The contribution of combinatorial chemistry to lead generation: an interim analysis - PubMed.

  • Total synthesis of bioactive natural products – Pharmaceutical Biology | ETH Zurich .

  • Total Synthesis of Biologically Active Natural Products | Journal of the American Chemical Society - ACS Publications.

  • Innovative Approaches to Molecular Synthesis for Drug Development - JournalsPub.

  • Biomimetic Synthesis of Biologically Active Natural Products: An Updated Review - PubMed.

  • Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability - PubMed.

  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals | Chemical Reviews - ACS Publications.

  • A Review on Green Synthesis of Biologically Active Compounds - Bentham Science.

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - ResearchGate.

  • Transition Metal Catalysis: Cross-Coupling Reactions in Drug Development - ResearchGate.

  • Click chemistry: A novel tool in pharmaceutical research. - Allied Academies.

  • Breakthrough in click chemistry: innovative method revolutionizes drug development - Phys.org.

  • Advances in click chemistry for drug discovery and development - PubMed.

  • A Review on Green Synthesis of Biologically Active Compounds - ResearchGate.

  • Combinatorial Chemistry in Drug Discovery - PMC - NIH.

  • A Novel Loom of Click Chemistry in Drug Discovery - IT Medical Team.

  • Metal-Catalyzed Cross-Coupling Reactions - ChemTalk.

  • (Open Access) Synthesis of Biologically Active Molecules through Multicomponent Reactions (2020) | Daniel Insuasty | 167 Citations - SciSpace.

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - MDPI.

  • Protective Groups - Organic Chemistry Portal.

  • Fragment-based lead discovery - Wikipedia.

  • combinatorial-chemistry-innovations-and-applications.pdf - Open Access Journals.

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts.

  • Synthetic Methods in Drug Discovery: Volume 1 - Royal Society of Chemistry.

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC - NIH.

  • Asymmetric Synthesis - Genesis Drug Discovery & Development.

  • Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers.

  • Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry - ETH Research Collection.

  • Innovation in Synthetic Methods for Drug Discovery and Development - Hilaris Publisher.

  • Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures.

  • Combinatorial chemistry and HTS in lead identification.pdf - Slideshare.

  • Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development - Journal of Medicinal and Organic Chemistry.

  • Protecting Groups in Organic Synthesis - YouTube.

  • Protecting Groups In Organic Synthesis | PPTX - Slideshare.

  • Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia.

Sources

Application Notes and Protocols for the Functional Group Transformation of the Piperidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1] Its saturated heterocyclic structure provides a three-dimensional framework that can be strategically modified to fine-tune pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of key reaction conditions for the functional group transformation of the piperidine ring, focusing on N-alkylation, N-acylation, N-arylation, and C-H functionalization. The protocols and insights provided herein are designed to be a valuable resource for researchers in drug discovery and development.

N-Alkylation of the Piperidine Ring: Expanding Chemical Space

N-alkylation is a fundamental transformation that allows for the introduction of a wide variety of substituents at the nitrogen atom, directly impacting the basicity, lipophilicity, and steric profile of the molecule. The two most common and robust methods for N-alkylation are direct alkylation via nucleophilic substitution and reductive amination.

Direct N-Alkylation with Alkyl Halides

This straightforward method involves the reaction of the piperidine nitrogen with an alkyl halide in the presence of a base. The choice of base and solvent is critical to the success of the reaction and to minimize the common side reaction of over-alkylation to form quaternary ammonium salts.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is employed to neutralize the hydrohalic acid byproduct without competing with the piperidine nucleophile.[1][2] For substrates sensitive to strong bases, weaker bases are preferred. Sodium hydride (NaH), a stronger base, can also be used, particularly when complete deprotonation of the amine is desired before the addition of the alkylating agent.[2][3]

  • Solvent: Aprotic polar solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the SN2 reaction.[1][2][3]

  • Control of Over-alkylation: The formation of quaternary ammonium salts can be minimized by the slow addition of the alkylating agent to a solution where the piperidine is in excess.[2][4] This ensures a higher probability of the alkyl halide reacting with the more abundant secondary amine rather than the tertiary amine product.

Experimental Protocol: Direct N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve piperidine derivative (1.0 eq) and base (1.5-2.0 eq) in anhydrous solvent (ACN or DMF) under N₂ B Slowly add alkyl halide (1.0-1.1 eq) at room temperature A->B C Stir for 1-24 hours, monitoring by TLC/LC-MS B->C D Quench with water C->D E Extract with an organic solvent (e.g., ethyl acetate) D->E F Wash organic layer with brine, dry over Na₂SO₄, and concentrate E->F G Purify by flash column chromatography F->G G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve piperidine derivative (1.0 eq) and aldehyde/ketone (1.1 eq) in anhydrous DCM B Add NaBH(OAc)₃ (1.5 eq) portion-wise A->B C Stir at room temperature for 4-16 hours, monitoring by TLC/LC-MS B->C D Quench with saturated aqueous NaHCO₃ C->D E Separate organic layer and extract aqueous layer with DCM D->E F Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate E->F G Purify by flash column chromatography F->G

Caption: Workflow for N-Alkylation via Reductive Amination.

Quantitative Data Summary: Reductive Amination

Carbonyl CompoundAmineReducing AgentSolventTime (h)Typical Yield (%)
BenzaldehydeAnilineZBPPMethanol0.598 [5]
CyclohexanoneAnilineZBPPMethanol0.595 [5]
4-NitrobenzaldehydeAnilineZBPPMethanol0.7596 [5]
BenzaldehydeMorpholineZBPPMethanol0.7594 [5]

N-Acylation of the Piperidine Ring: Synthesis of Amides

N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and significantly alter the electronic properties of the piperidine nitrogen. This transformation is typically achieved using acyl chlorides or acid anhydrides.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides and are often used for less nucleophilic amines. [4]* Base: A tertiary amine base, such as triethylamine (NEt₃) or DIPEA, is essential to neutralize the HCl or carboxylic acid byproduct generated during the reaction. [6]* Catalyst: For less reactive systems, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction. [4]* Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

Experimental Protocol: N-Acylation with Acyl Chloride

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve piperidine derivative (1.0 eq) and NEt₃ (1.5 eq) in anhydrous DCM B Cool to 0 °C in an ice bath A->B C Add acyl chloride (1.1 eq) dropwise B->C D Stir at room temperature for 2-4 hours, monitoring by TLC/LC-MS C->D E Quench with water D->E F Wash with saturated aqueous NaHCO₃ and brine E->F G Dry organic layer over Na₂SO₄ and concentrate F->G H Purify by flash column chromatography or recrystallization G->H

Caption: Workflow for N-Acylation of Piperidines.

Quantitative Data Summary: N-Acylation

SulfonamideAcylating AgentCatalystConditionsYield (%)
BenzenesulfonamideAcetic AnhydrideZnCl₂Solvent-free, 2 min97 [7]
Toluene sulfonamideAcetic AnhydrideZnCl₂Solvent-free, 2 min97 [7]
4-NitrobenzenesulfonamideAcetic AnhydrideZnCl₂Solvent-free, 4 min98 [7]
MethanesulfonamideAcetic AnhydrideZnCl₂Solvent-free, 3 min98 [7]

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines. [8]This reaction is highly versatile with a broad substrate scope and functional group tolerance. [8] Causality Behind Experimental Choices:

  • Palladium Source: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃, often used in combination with a phosphine ligand. [8]* Ligand: The choice of phosphine ligand is crucial for the success of the reaction. Sterically hindered and electron-rich ligands, such as XantPhos, are often effective. [9]* Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used. [10]* Solvent: Anhydrous, deoxygenated solvents such as toluene or 1,4-dioxane are typically employed.

Experimental Protocol: Buchwald-Hartwig N-Arylation

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A To a flame-dried Schlenk tube, add Pd source, ligand, and base B Evacuate and backfill with N₂/Ar (3x) A->B C Add aryl halide, piperidine derivative, and anhydrous, deoxygenated solvent B->C D Heat the reaction mixture (e.g., 100 °C), stirring vigorously C->D E Monitor progress by TLC/LC-MS D->E F Cool to room temperature E->F G Dilute with an organic solvent and wash with water and brine F->G H Dry organic layer over Na₂SO₄ and concentrate G->H I Purify by flash column chromatography H->I

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Quantitative Data Summary: Buchwald-Hartwig N-Arylation of Piperidine

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)TimeYield (%)
4-Bromoanisole(NHC)Pd(allyl)ClNaOtBuToluene10020 min93 [10]
4-Chloroanisole(NHC)Pd(allyl)ClNaOtBuToluene10015 min43 [10]
4-Bromotoluene(NHC)Pd(allyl)ClNaOtBuToluene1005 min85 [10]
4-BromothiazolePd-GPhos/NaOTMSNaOTMSTHF503 h95 [11]

C-H Functionalization of the Piperidine Ring

Direct C-H functionalization is an atom-economical approach to introduce substituents onto the carbon framework of the piperidine ring. The regioselectivity of these reactions can be controlled by the choice of catalyst and the N-protecting group. [12] Causality Behind Experimental Choices:

  • Regioselectivity:

    • C2-Functionalization: The C2 position is electronically activated but sterically hindered. N-Boc or N-brosyl protecting groups with specific rhodium catalysts can direct functionalization to this position. [1][12] * C4-Functionalization: This position is less electronically favored. However, bulky N-protecting groups and sterically demanding catalysts can override the electronic preference for the C2 position. [1][12] * C3-Functionalization: The C3 position is electronically deactivated. Direct C-H functionalization at this position is challenging and often approached indirectly. [1][12]* Catalyst: Dirhodium catalysts are commonly employed for C-H insertion reactions with diazo compounds. [12]Palladium catalysts are used for C-H arylation, often with a directing group. [13][14] Experimental Protocol: Rhodium-Catalyzed C4-H Functionalization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-protected piperidine and dirhodium catalyst in anhydrous solvent B Prepare a separate solution of the aryldiazoacetate in the same solvent A->B C Add the aryldiazoacetate solution to the piperidine/catalyst solution via syringe pump over several hours at reflux D Stir at reflux for an additional hour after addition is complete C->D E Cool the reaction mixture to room temperature and concentrate D->E F Purify by flash column chromatography E->F

Caption: Workflow for Rhodium-Catalyzed C4-H Functionalization.

Quantitative Data Summary: Rhodium-Catalyzed C-H Functionalization

N-Protecting GroupCatalystPositionAryldiazoacetateYield (%)
N-BocRh₂(R-TCPTAD)₄C2Methyl 2-diazo-2-phenylacetate85 [6]
N-BsRh₂(R-TPPTTL)₄C2Methyl 2-diazo-2-phenylacetate88 [6]
N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄C4Methyl 2-diazo-2-(4-methoxyphenyl)acetate78 [6]

Troubleshooting and Safety Considerations

Troubleshooting Common Issues: [4][15]

  • Over-alkylation in N-alkylation:

    • Solution: Employ slow addition of the alkylating agent, use the piperidine as the limiting reagent, or switch to reductive amination. [4]* Low yield in N-acylation:

    • Solution: Switch to a more reactive acylating agent (acyl chloride > anhydride), or add a catalytic amount of DMAP. [4]* Poor regioselectivity in C-H functionalization:

    • Solution: Carefully select the N-protecting group and catalyst to favor the desired position. Introducing steric bulk at undesired positions can also be effective. [4]* Formation of side products:

    • Solution: Optimize reaction temperature and time. Lowering the temperature can often minimize side product formation.

Safety Precautions:

  • Piperidine and its derivatives: These compounds can be toxic and corrosive. [16][17][18]Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [12][17][18]* Reagents: Many reagents used in these transformations are hazardous. For example, sodium hydride is highly flammable and reacts violently with water. Acyl chlorides are corrosive and lachrymatory. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Inert atmosphere: Many of these reactions require an inert atmosphere (nitrogen or argon) to prevent the degradation of reagents and catalysts. [2]* Spills: In case of a spill, evacuate the area and follow the appropriate spill cleanup procedures outlined in the SDS. [17][18]

References

  • Sarpong, R., et al. (2020). Approaches to α-functionalization of piperidines by C–H and C–C bond cleavage.
  • Chemos GmbH & Co.KG. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
  • Carl ROTH. (2025).
  • Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241.
  • Leonori, D., et al. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 87(17), 11529–11543.
  • BenchChem. (2025).
  • Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241.
  • Sarpong, R., et al. (2021). Total Synthesis of Lycoplatyrine A Enabled by a Strategy for the α-Functionalization of Piperidines. Journal of the American Chemical Society, 143(32), 12646–12651.
  • Davies, H. M. L., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(12), 3658–3662.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)
  • Zeynizadeh, B., & Rahmani, S. (2006). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Journal of the Iranian Chemical Society, 3(4), 344-351.
  • Sigma-Aldrich. (2025).
  • Jessiman, J. E., et al. (2021).
  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(π-allyl)Cl Catalyst. Dalton Transactions, (44), 5190-5200.
  • Buchwald, S. L., et al. (2018). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 20(15), 4565–4569.
  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • ResearchGate. (2017).
  • Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
  • Matassini, C., et al. (2017). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Current Organic Chemistry, 21(4), 316-335.
  • BenchChem. (2025). Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis.
  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Li, W., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698.
  • Leonori, D., et al. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 87(17), 11529–11543.
  • Campos, K. R., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 735–752.
  • Chorghade, M. S., et al. (2016). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 6(11), 8969-8987.
  • Reddy, B. V. S., et al. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Acyl Derivatives of 2-Phenyl-2,3-dihydro-1H-perimidine.

Sources

Application Notes and Protocols for the Incorporation of Non-Canonical Moieties into Peptide Mimics and Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Nature's Blueprint - The Rationale for Peptide Mimics and Peptidomimetics

Peptides are fundamental signaling molecules in virtually all physiological processes, making them attractive candidates for therapeutic development. However, their native forms often suffer from significant limitations, including susceptibility to proteolytic degradation, poor bioavailability, and rapid clearance, which curtail their clinical utility.[1][2] To overcome these hurdles, medicinal chemists have turned to the design and synthesis of peptide mimics and peptidomimetics—molecules that replicate the biological activity of natural peptides but with enhanced drug-like properties.[3][4][5]

This guide provides an in-depth exploration of the strategies and methodologies for incorporating non-canonical elements into peptide scaffolds. We will delve into the practical aspects of synthesis and characterization, offering detailed protocols and expert insights to empower researchers in their quest to develop next-generation therapeutics.

Peptidomimetics are broadly defined as compounds that mimic the three-dimensional structure and function of a natural peptide but are composed of non-natural building blocks.[3] These modifications can range from subtle alterations of the peptide backbone to the complete replacement of the peptidic scaffold with a non-peptide framework. The overarching goal is to create molecules with improved stability, potency, selectivity, and pharmacokinetic profiles.[1]

Visualizing the Landscape of Peptide Modification

To better understand the scope of peptidomimetic design, the following diagram illustrates the progression from a natural peptide to various classes of mimics.

G Peptide Natural Peptide (L-Amino Acids, Amide Bonds) PeptideMimic Peptide Mimic (Backbone & Side Chain Modifications) Peptide->PeptideMimic Incorporation of Non-Canonical Elements Peptidomimetic Peptidomimetic (Non-Peptide Scaffold) PeptideMimic->Peptidomimetic Scaffold Hopping UnnaturalAA Unnatural Amino Acids (D-Amino Acids, N-Methylated, β-Amino Acids) PeptideMimic->UnnaturalAA BackboneMods Backbone Modifications (Azapeptides, Peptoids) PeptideMimic->BackboneMods Cyclization Cyclization (Stapled Peptides, Head-to-Tail) PeptideMimic->Cyclization SmallMolecule Small Molecule Scaffold (e.g., Terphenyls, Benzodiazepines) Peptidomimetic->SmallMolecule

Caption: From Natural Peptides to Non-Peptide Scaffolds.

Core Synthetic Strategies: Building the Mimics

The creation of peptide mimics and peptidomimetics relies on a robust toolkit of synthetic methodologies. Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone for the assembly of peptide-like molecules, while solution-phase techniques offer advantages for certain modifications and large-scale production.[6][7]

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

SPPS, pioneered by Bruce Merrifield, allows for the stepwise assembly of a peptide chain on an insoluble resin support.[6] The most prevalent approach is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[7]

G start Start with Resin-Bound Amino Acid deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Next Fmoc-Amino Acid (e.g., HATU/DIEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection For next amino acid cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) repeat->cleavage Final residue purification Purification (RP-HPLC) cleavage->purification end Characterized Peptidomimetic purification->end

Caption: The iterative cycle of Solid-Phase Peptide Synthesis.

Incorporating Unnatural Amino Acids: Expanding the Chemical Palette

The incorporation of unnatural amino acids (UAAs) is a powerful strategy to enhance the properties of peptides.[3][4][5] UAAs can introduce novel side-chain functionalities, alter backbone conformation, and increase resistance to enzymatic degradation.[4]

Type of Unnatural Amino Acid Key Advantage(s) Synthetic Consideration(s)
D-Amino Acids Increased proteolytic stability.Can alter secondary structure.
N-Methylated Amino Acids Enhanced membrane permeability and oral bioavailability; reduced susceptibility to proteolysis.[3]Steric hindrance can lead to difficult couplings, requiring stronger coupling reagents (e.g., HATU, PyBroP) and longer reaction times.[8]
β-Amino Acids Can form stable, well-defined secondary structures (e.g., helices, sheets); resistant to proteases.May require specialized coupling conditions and can be sterically demanding.
Fluorinated Amino Acids Increased metabolic stability and altered electronic properties.Can influence peptide conformation and binding affinity.

This protocol details the incorporation of a sterically hindered N-methylated amino acid using HATU as the coupling reagent.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-Me-Amino Acid-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and then treat again with the same solution for 10 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.[8]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation of Fmoc-N-Me-Amino Acid-OH: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methylated amino acid and 4 equivalents of HATU in DMF. Add 8 equivalents of DIEA. Allow the mixture to pre-activate for 5 minutes at room temperature.[8]

  • Coupling: Add the activated amino acid solution to the resin and shake at room temperature for at least 2 hours. For particularly difficult couplings, the reaction time may need to be extended.[8]

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. Note that this test will not work for N-methylated residues. For these, a small aliquot of resin can be cleaved and analyzed by mass spectrometry to confirm coupling.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Repeat Cycle: Continue with the standard Fmoc-SPPS cycle for the subsequent amino acids.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[8]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[8]

  • Purification: Collect the crude peptide by centrifugation and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).

Backbone Modifications: Azapeptides and Peptoids

Modifying the peptide backbone introduces significant changes to the molecule's properties.

  • Azapeptides: In azapeptides, the α-carbon of one or more amino acid residues is replaced by a nitrogen atom.[9][10] This substitution can enforce a β-turn conformation and enhance metabolic stability.[9] The synthesis of azapeptides can be challenging due to the different reactivity of the hydrazine moiety compared to an amine.[11] However, recent advances in both solution-phase and solid-phase methods, including submonomer strategies, have made their synthesis more accessible.[1][9][10]

  • Peptoids: Peptoids are N-substituted glycine oligomers. The side chains are attached to the amide nitrogen rather than the α-carbon. This results in a more flexible backbone and complete resistance to proteolysis. Peptoids are readily synthesized using the "submonomer" method on solid phase.

Materials:

  • Rink Amide resin

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Primary amine corresponding to the desired side chain

  • N-Methyl-2-pyrrolidone (NMP)

  • DMF, DCM, cleavage cocktail, and cold diethyl ether as in Protocol 1

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 of Protocol 1.

  • Acylation: Add a solution of bromoacetic acid (e.g., 0.6 M in DMF) and DIC to the resin. Agitate for 30 minutes.

  • Washing: Wash the resin with DMF.

  • Displacement: Add a solution of the primary amine (e.g., 1-2 M in NMP) to the resin. Agitate for 30-120 minutes.

  • Washing: Wash the resin with DMF.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent monomer addition.

  • Cleavage and Purification: Follow steps 9-11 of Protocol 1.

Cyclization Strategies: Constraining for Potency

Cyclization is a powerful strategy to pre-organize a peptide into its bioactive conformation, thereby increasing receptor affinity and stability.

  • Stapled Peptides: These peptides contain an all-hydrocarbon "staple" that locks the peptide into an α-helical conformation. This is typically achieved by incorporating two α-methyl, α-alkenyl amino acids at i, i+4 or i, i+7 positions and then performing a ring-closing metathesis (RCM) reaction.

Characterization and Quality Control: A Self-Validating System

Rigorous characterization is essential to ensure the identity, purity, and structural integrity of the synthesized peptide mimics and peptidomimetics.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for the purification of synthetic peptides.[12] Peptides are separated based on their hydrophobicity on a non-polar stationary phase (e.g., C18 silica) using a gradient of increasing organic solvent (typically acetonitrile) in water, usually containing an ion-pairing agent like trifluoroacetic acid (TFA).[12]

Troubleshooting HPLC Purification of Hydrophobic Peptides:

  • Poor Solubility: Highly hydrophobic peptides may be difficult to dissolve in the initial mobile phase.[13][14][15] Pre-dissolving the peptide in a small amount of a strong organic solvent like DMSO or isopropanol before dilution with the aqueous mobile phase can be effective.[13]

  • Broad Peaks: Aggregation of hydrophobic peptides on the column can lead to broad peaks and poor resolution.[14] Running the purification at an elevated temperature (e.g., 40-60 °C) can often improve peak shape.

Identity and Purity: Mass Spectrometry

Mass spectrometry (MS) is indispensable for confirming the molecular weight of the synthesized peptide and assessing its purity.[16][17][18] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques.[17] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of unnatural amino acids.[18]

Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[19][20] Different secondary structures (α-helix, β-sheet, random coil) have characteristic CD spectra in the far-UV region (190-250 nm).[19][21]

  • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~190 nm.[19]

  • β-sheet: A negative band around 216-218 nm and a positive band around 195-198 nm.[19]

  • Random coil: A strong negative band below 200 nm.[19][21]

Three-Dimensional Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptidomimetics in solution.[22][23] Through-space correlations from Nuclear Overhauser Effect (NOE) experiments provide distance restraints between protons, which can be used to calculate a structural ensemble.[11]

Conclusion: The Future of Peptide-Based Therapeutics

The ability to incorporate non-canonical moieties into peptide scaffolds has revolutionized the field of drug discovery. By moving beyond the limitations of natural peptides, researchers can design and synthesize peptide mimics and peptidomimetics with superior therapeutic potential. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the development of these next-generation drugs. As our understanding of structure-activity relationships deepens and synthetic methodologies continue to evolve, the future of peptide-based therapeutics looks brighter than ever.

References

  • How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Bitesize Bio. Available from: [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Institutes of Health. Available from: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available from: [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. Available from: [Link]

  • Reprogramming natural proteins using unnatural amino acids. Royal Society of Chemistry. Available from: [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available from: [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTec. Available from: [Link]

  • Thiocarbazate building blocks enable the construction of azapeptides for rapid development of therapeutic candidates. National Institutes of Health. Available from: [Link]

  • Azatides: Solution and Liquid Phase Syntheses of a New Peptidomimetic. ACS Publications. Available from: [Link]

  • Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system. Royal Society of Chemistry. Available from: [Link]

  • The CD spectra of representative α-helix, β-sheet, and random coil structures. ResearchGate. Available from: [Link]

  • Workflow of Peptide Sequencing by Mass Spectrometry. MtoZ Biolabs. Available from: [Link]

  • Bench-Stable, Orthogonal, Fully Automated Solid Phase Peptide Synthesis (SPPS): Case Study with Azapeptide- GLP-1. bioRxiv. Available from: [Link]

  • Novel Purification Process for Amyloid Beta Peptide(1-40). MDPI. Available from: [Link]

  • What do you do when your peptide synthesis fails?. Biotage. Available from: [Link]

  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd Revised Edition. Wiley. Available from: [Link]

  • SYNTHESIS NOTES. Aapptec. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. Available from: [Link]

  • Protein Sequencing by Mass Spectrometry: An Advanced Proteomics Approach. LinkedIn. Available from: [Link]

  • Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications. ResearchGate. Available from: [Link]

  • Preparation of Oligomeric β-amyloid1-42 and Induction of Synaptic Plasticity Impairment on Hippocampal Slices. National Institutes of Health. Available from: [Link]

  • An efficient method for the expression and purification of Aβ(M1–42). National Institutes of Health. Available from: [Link]

  • Circular Dichroism spectroscopy in 4 minutes. YouTube. Available from: [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available from: [Link]

  • Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications. ACS Publications. Available from: [Link]

  • The Role of Circular Dichroism in Peptide Structural Analysis. LinkedIn. Available from: [Link]

  • Beginners guide to circular dichroism. Portland Press. Available from: [Link]

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. National Institutes of Health. Available from: [Link]

  • Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. National Institutes of Health. Available from: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. Available from: [Link]

  • Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions?. ResearchGate. Available from: [Link]

  • Preparation of Aβ Oligomers. ResearchGate. Available from: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Springer. Available from: [Link]

  • Protocols. University of Illinois Urbana-Champaign. Available from: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent. Available from: [Link]

  • Cleavage Cocktails; Reagent B. AAPPTec. Available from: [Link]

  • Application of 3D NMR for Structure Determination of Peptide Natural Products. National Institutes of Health. Available from: [Link]

  • Peptide NMR / Structure elucidation. Reddit. Available from: [Link]

  • SPPS Reagents Explained: A Complete Guide. YouTube. Available from: [Link]

  • Unnatural amino acids increase sensitivity and provide for the design of highly selective caspase substrates. National Institutes of Health. Available from: [Link]

Sources

Application Notes & Protocols: Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3] This has established them as one of the most critical classes of drug targets in modern medicine. The successful development of over 80 FDA-approved small molecule kinase inhibitors underscores the power of synthetic chemistry in creating targeted therapies.[4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the foundational synthetic strategies used to construct kinase inhibitors. We delve into the logic behind key chemical transformations and provide detailed, field-proven protocols for the synthesis of a representative inhibitor class based on a versatile isoquinoline scaffold.

Part 1: The Chemical Blueprint: Core Scaffolds and Key Reactions

The vast majority of kinase inhibitors are designed around a central heterocyclic scaffold that mimics the adenine ring of ATP, allowing them to bind in the highly conserved ATP-binding pocket of the kinase domain.[6] The art and science of kinase inhibitor synthesis lie in the strategic functionalization of these core scaffolds to achieve potency, selectivity, and favorable drug-like properties.

The Power of the Scaffold

The choice of the core scaffold is a critical first step in the design process. Scaffolds are not merely inert frameworks; they position key functional groups in three-dimensional space to make critical interactions with the kinase. Common scaffolds include pyrimidines, quinazolines, indazoles, and isoquinolines.[7] A versatile scaffold is one that possesses multiple, chemically distinct handles that can be modified orthogonally, allowing for the systematic exploration of the surrounding chemical space.

The Synthetic Workhorse: Palladium-Catalyzed Cross-Coupling

Modern kinase inhibitor synthesis is dominated by a handful of powerful and reliable reactions. Among the most crucial are palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

  • Suzuki-Miyaura Coupling: This reaction is the cornerstone for creating C-C bonds, typically between an aryl or heteroaryl halide and a boronic acid or ester. In kinase inhibitor synthesis, it is frequently used to install bulky aryl groups that can access deeper pockets within the kinase active site, often leading to improved potency and selectivity.[8][9] The reaction is highly valued for its functional group tolerance and generally high yields.

  • Buchwald-Hartwig Amination: The formation of C-N bonds is equally critical, as an amine linkage is often responsible for the inhibitor's "hinge-binding" motif—a pair of hydrogen bonds with the backbone of the kinase hinge region that anchors the molecule in the active site. The Buchwald-Hartwig reaction provides a general and mild method for coupling aryl halides with a wide variety of amines.[8] The choice of palladium precursor and, critically, the phosphine ligand is key to achieving high efficiency for this transformation.

General Synthetic Workflow

The synthesis of a kinase inhibitor library often follows a divergent strategy. A common intermediate, typically a halogenated heterocyclic scaffold, is synthesized in bulk. This intermediate is then subjected to various coupling reactions to append different chemical groups, rapidly generating a library of diverse analogs for biological screening.

G cluster_0 cluster_1 cluster_2 cluster_3 A Heterocyclic Scaffold (e.g., Bromo-isoquinoline) D Suzuki-Miyaura Coupling Product A->D Suzuki-Miyaura [Pd Catalyst, Base] E Buchwald-Hartwig Amination Product A->E Buchwald-Hartwig [Pd Catalyst, Ligand, Base] B Aryl/Heteroaryl Boronic Acid B->D C Primary/Secondary Amine C->E F Kinase Inhibitor Library D->F E->F

Caption: General workflow for kinase inhibitor library synthesis.

Part 2: A Case Study: Synthesis of Isoquinoline-Based Inhibitors

To illustrate these principles, we will focus on the synthesis of kinase inhibitors derived from 6-Bromoisoquinoline-1-carbonitrile . This starting material is an excellent scaffold because the bromo and nitrile groups offer distinct reactivity, allowing for sequential and selective modifications.[8]

Target Pathway Context: Receptor Tyrosine Kinase (RTK) Signaling

Many potent kinase inhibitors target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR dimerizes and auto-phosphorylates its intracellular kinase domains. This phosphorylation event creates docking sites for downstream signaling proteins, activating cascades like the RAS-RAF-MEK-ERK pathway, which drives cell proliferation.[2][10] Inhibitors that block the ATP-binding site of EGFR prevent this initial phosphorylation step, effectively shutting down the entire signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Ligand EGFR EGFR (Inactive) Ligand->EGFR Binds EGFR_Active EGFR Dimer (Active, Phosphorylated) EGFR->EGFR_Active Dimerizes RAS RAS EGFR_Active->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Inhibitor Kinase Inhibitor Inhibitor->EGFR_Active Blocks ATP Site

Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Protocols

The following protocols are representative examples for the functionalization of the 6-Bromoisoquinoline-1-carbonitrile scaffold.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details a standard procedure for coupling an arylboronic acid to the C-6 position of the isoquinoline core.

  • Objective: To synthesize a 6-aryl-isoquinoline-1-carbonitrile derivative.

  • Rationale: This reaction introduces a new aryl moiety, which can be tailored to probe specific interactions within the kinase active site. The choice of Pd(dppf)Cl₂ is common as the dppf ligand is robust and promotes efficient catalysis for a wide range of substrates. A dioxane/water solvent system is used to dissolve both the organic starting materials and the inorganic base.

  • Materials & Reagents:

    • 6-Bromoisoquinoline-1-carbonitrile

    • Desired Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

    • Potassium Carbonate (K₂CO₃)

    • 1,4-Dioxane (anhydrous)

    • Deionized Water

    • Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) for workup

    • Silica gel for column chromatography

  • Procedure:

    • To a 25 mL reaction vial equipped with a magnetic stir bar, add 6-Bromoisoquinoline-1-carbonitrile (233 mg, 1.0 mmol, 1.0 equiv).

    • Add the desired arylboronic acid (1.2 mmol, 1.2 equiv).

    • Add K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv) and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).

    • Seal the vial with a septum cap. Evacuate and backfill the vial with inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

    • Using syringes, add 8 mL of 1,4-dioxane and 2 mL of water.

    • Place the vial in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and then with brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-aryl-isoquinoline-1-carbonitrile derivative.[8]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed amination of the isoquinoline core with an aniline derivative.

  • Objective: To synthesize a 6-(arylamino)isoquinoline-1-carbonitrile derivative.

  • Rationale: This reaction installs the crucial amine linker. The combination of a bulky, electron-rich phosphine ligand like Xantphos with a palladium source (here, Pd₂(dba)₃) is highly effective for C-N coupling.[8] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle. Toluene is a common anhydrous solvent for this reaction.

  • Materials & Reagents:

    • 6-Bromoisoquinoline-1-carbonitrile

    • Desired Aniline Derivative (e.g., 3-chloroaniline)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous)

    • Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) for workup

    • Celite, Silica gel for column chromatography

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add 6-Bromoisoquinoline-1-carbonitrile (233 mg, 1.0 mmol, 1.0 equiv).

    • Add the aniline derivative (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol%), Xantphos (23 mg, 0.04 mmol, 4 mol%), and NaOtBu (135 mg, 1.4 mmol, 1.4 equiv).

    • Evacuate and backfill the flask with Argon three times.

    • Add 10 mL of anhydrous toluene via syringe.

    • Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL).

    • Filter the mixture through a pad of Celite to remove palladium black, washing the pad with additional ethyl acetate.

    • Wash the combined filtrate with water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 6-(arylamino)isoquinoline-1-carbonitrile derivative.[8]

Representative Synthesis & Activity Data

The following table summarizes representative data for a hypothetical series of inhibitors derived from the protocols above, linking synthetic modifications to biological activity.

Compound IDC-6 Substituent (R)Synthesis MethodYield (%)Target Kinase IC₅₀ (nM)
ISO-001 4-MethoxyphenylSuzuki-Miyaura85150
ISO-002 3-PyridinylSuzuki-Miyaura7895
ISO-003 3-ChloroanilinoBuchwald-Hartwig7245
ISO-004 4-FluoroanilinoBuchwald-Hartwig7530

Part 3: Advanced Strategies and Future Outlook

While scaffold decoration via cross-coupling remains a central strategy, the field is continuously evolving.

  • Covalent Inhibitors: To overcome acquired resistance, medicinal chemists have designed inhibitors that form an irreversible covalent bond with a non-catalytic cysteine residue near the ATP pocket.[11] This strategy can lead to prolonged target engagement and high potency.

  • PROTACs (Proteolysis-Targeting Chimeras): A revolutionary approach moves beyond simple inhibition. A PROTAC is a bifunctional molecule that links a kinase-binding warhead (like one of the inhibitors synthesized above) to a ligand for an E3 ubiquitin ligase.[12][13] This ternary complex formation tags the target kinase for degradation by the cell's own proteasome machinery, offering a way to eliminate the target protein entirely.

G cluster_0 cluster_1 Warhead Kinase-Targeting Warhead Linker Flexible Linker Warhead->Linker Target Target Kinase Warhead->Target Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 Binds Degradation Proteasomal Degradation Target->Degradation Tagged for Degradation E3->Degradation

Caption: Conceptual structure of a PROTAC molecule.

Conclusion

The synthesis of kinase inhibitors is a dynamic and sophisticated field that leverages the power of modern synthetic organic chemistry to address critical needs in human health. Foundational reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a robust toolkit for the construction and diversification of potent and selective inhibitors. By understanding the rationale behind these synthetic methods, researchers can more effectively design and execute synthetic campaigns to generate novel chemical matter, paving the way for the next generation of targeted therapeutics.

References

  • Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). PubMed. Retrieved from [Link]

  • Kinase Inhibitor Chemistry. (2016). Cambridge Healthtech Institute. Retrieved from [Link]

  • The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020. (2021). PubMed. Retrieved from [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). PubMed. Retrieved from [Link]

  • (PDF) Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. (2025). ResearchGate. Retrieved from [Link]

  • Therapeutic Protein Kinase Inhibitors. (n.d.). AMiner. Retrieved from [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). ResearchGate. Retrieved from [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Exploring the scaffold universe of kinase inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Retrieved from [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). PubMed Central. Retrieved from [Link]

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). (n.d.). ACS Publications. Retrieved from [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). PubMed Central. Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Retrieved from [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. Retrieved from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved from [Link]

  • Design strategies for protein kinase inhibitors. (2004). PubMed. Retrieved from [Link]

  • Design and Synthesis of Selective Kinase Inhibitors. (n.d.). ZORA (Zurich Open Repository and Archive). Retrieved from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers. Retrieved from [Link]

  • Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. (2023). ACS Publications. Retrieved from [Link]

  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. (n.d.). MDPI. Retrieved from [Link]

  • Kinase Degraders, Activators, and Inhibitors: Highlights and Synthesis Routes to the Chemical Probes on opnMe.com, Part 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Development of a Synthesis of Kinase Inhibitor AKN028. (2018). ACS Publications. Retrieved from [Link]

  • Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Deprotection of 1-Boc-4-cyano-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Boc-4-cyano-4-methylpiperidine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth answers and troubleshooting advice for handling this compound, particularly concerning the stability of the Boc protecting group and the integrity of the cyano moiety under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when handling 1-Boc-4-cyano-4-methylpiperidine?

The main stability issue for this compound is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[1] The Boc group is designed to be stable under basic and nucleophilic conditions but is readily cleaved by acids.[2][3][4] Therefore, exposure to even mild acidic conditions can initiate deprotection, leading to the formation of 4-cyano-4-methylpiperidine.

Q2: Under standard acidic deprotection conditions, is the 4-cyano group stable?

This is a critical consideration. While the primary reaction is the removal of the Boc group, the cyano (nitrile) group is susceptible to hydrolysis under acidic conditions, especially in the presence of water, to form a primary amide and subsequently a carboxylic acid.[5][6][7] The reaction is initiated by protonation of the nitrile, which increases its electrophilicity and allows for nucleophilic attack by water.[6][8]

Therefore, the stability of the cyano group is highly dependent on the reaction conditions:

  • Anhydrous Conditions: Using anhydrous acids like 4M HCl in dioxane or neat trifluoroacetic acid (TFA) minimizes the risk of nitrile hydrolysis.[9]

  • Aqueous Acid: Heating the compound with aqueous acids (e.g., dilute HCl) will promote hydrolysis of the nitrile to the corresponding carboxylic acid.[7]

For selective Boc deprotection while preserving the cyano group, anhydrous acidic conditions are strongly recommended.

Q3: What is the mechanism of acid-catalyzed Boc deprotection?

The deprotection proceeds through a well-established E1 elimination mechanism.[3][4][10][11]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (like TFA or HCl).[2][10][11]

  • Formation of a Stable Carbocation: The protonated intermediate is unstable and fragments. The C-O bond cleaves to form a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[4][10][12]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[3][10]

  • Salt Formation: Under the acidic conditions, the newly liberated piperidine nitrogen is protonated, typically yielding the corresponding hydrochloride or trifluoroacetate salt.[10][11]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3 & 4: Decarboxylation & Salt Formation Boc_Amine 1-Boc-4-cyano-4-methylpiperidine Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid tButyl_Cation tert-Butyl Cation Protonated_Intermediate->tButyl_Cation Free_Amine Deprotected Piperidine Carbamic_Acid->Free_Amine CO2 CO₂ (gas) Carbamic_Acid->CO2 Amine_Salt Piperidinium Salt (Final Product) Free_Amine->Amine_Salt + H⁺

Caption: Acid-catalyzed mechanism for Boc deprotection.

Q4: What are the most common side reactions and how can they be minimized?

Besides the potential for nitrile hydrolysis, the primary side reaction is alkylation by the tert-butyl cation generated during deprotection.[13][14]

  • tert-Butylation: This electrophilic carbocation can attack any nucleophilic sites on the molecule or other molecules in the reaction mixture.[13] While 1-Boc-4-cyano-4-methylpiperidine itself lacks highly susceptible groups (like tryptophan or methionine side chains found in peptides), this can be a concern if other sensitive substrates are present.

    • Mitigation: This side reaction is effectively suppressed by adding "scavengers" to the reaction mixture. These are nucleophilic agents that trap the tert-butyl cation. Common scavengers include water, anisole, or triethylsilane (TES).[13][14]

Q5: How should I monitor the progress of the deprotection reaction?

Several analytical techniques can be used to monitor the reaction's completion.[15]

  • Thin-Layer Chromatography (TLC): This is the simplest and fastest method. The deprotected product (the amine salt) is significantly more polar than the Boc-protected starting material and will have a much lower Retention Factor (Rf) value.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a definitive assessment of the reaction progress. It allows for the quantification of the starting material and product and confirms the product's identity by its mass-to-charge ratio.[15][16]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is highly effective for confirming the final product structure. The most obvious change will be the complete disappearance of the large singlet peak around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.[15]

Troubleshooting Guide

Issue 1: Incomplete Deprotection
  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Possible Cause 1: Insufficient Acid. The molar equivalent of the acid may be too low to drive the reaction to completion.

    • Solution: Ensure at least 5-10 equivalents of acid are used. For TFA, a common condition is using it as a co-solvent in a 25-50% (v/v) mixture with dichloromethane (DCM).[4][17] For HCl, a 4M solution in dioxane is standard.[2][3]

  • Possible Cause 2: Insufficient Reaction Time. Depending on the substrate and conditions, deprotection can take anywhere from 30 minutes to several hours.[2][4]

    • Solution: Continue to monitor the reaction by TLC or LC-MS every 30-60 minutes until the starting material is no longer visible.

  • Possible Cause 3: Low Temperature. While most Boc deprotections proceed readily at room temperature, highly stable or sterically hindered groups may require gentle warming.

    • Solution: If the reaction is sluggish at room temperature, consider carefully warming the mixture to 30-40°C. Proceed with caution as this may also increase the rate of side reactions.

Troubleshooting_Workflow Start Reaction Incomplete? Check_Acid Check Acid Stoichiometry (>5 eq. or 25-50% v/v) Start->Check_Acid Yes Complete Reaction Complete Start->Complete No Extend_Time Extend Reaction Time (Monitor by TLC/LC-MS) Check_Acid->Extend_Time Acid OK Increase_Temp Consider Gentle Warming (to 30-40°C) Extend_Time->Increase_Temp Still Incomplete Increase_Temp->Complete

Caption: Troubleshooting workflow for incomplete deprotection.

Issue 2: Appearance of an Unwanted Side Product
  • Symptom: LC-MS analysis shows a new peak with a mass corresponding to the desired product + 18 Da (M+18).

  • Possible Cause: Nitrile Hydrolysis. The cyano group has been hydrolyzed to a primary amide. This occurs if there is water in the reaction mixture, especially with prolonged reaction times or elevated temperatures.[5][18]

    • Solution: Ensure the use of anhydrous solvents (e.g., anhydrous DCM) and reagents (e.g., 4M HCl in dioxane).[3][9] If using TFA, ensure it is fresh and has not absorbed atmospheric moisture. Minimize reaction time and avoid heating unless absolutely necessary.

Nitrile_Hydrolysis Nitrile Piperidine-Nitrile Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile + H⁺ Amide Piperidine-Amide (Side Product) Protonated_Nitrile->Amide + H₂O - H⁺

Caption: Potential side reaction of nitrile hydrolysis.

Issue 3: Difficulty Isolating the Free Amine
  • Symptom: After removing the solvent and excess acid under reduced pressure, the product is a sticky solid or oil that is not soluble in common organic solvents like ethyl acetate or hexanes.

  • Possible Cause: Product is an Amine Salt. The deprotection is performed in strong acid, so the final product is the protonated piperidinium salt (trifluoroacetate or hydrochloride). These salts are often highly polar and have low solubility in nonpolar organic solvents.[10][11]

    • Solution: To obtain the neutral "free amine," a basic workup is required. After removing the reaction volatiles, dissolve the residue in water or DCM and add a mild aqueous base (e.g., saturated sodium bicarbonate or 1M sodium hydroxide solution) until the pH is basic (~8-9). Then, extract the aqueous layer multiple times with an organic solvent like ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the neutral product.[3][16]

Experimental Protocols

Table 1: Comparison of Standard Boc Deprotection Conditions
ParameterMethod A: TFA/DCMMethod B: HCl/Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)4M Hydrogen Chloride in 1,4-Dioxane
Solvent Dichloromethane (DCM), anhydrous1,4-Dioxane or other organic solvent
Concentration 20-50% TFA in DCM (v/v)[4]5-10 molar equivalents of HCl
Temperature 0°C to Room TemperatureRoom Temperature
Typical Time 30 minutes - 3 hours[4]1 - 4 hours[2]
Workup Evaporation followed by basic washEvaporation or precipitation/filtration
Key Advantage High efficiency, fast reaction timesProduct often precipitates as HCl salt
Protocol 1: Boc Deprotection using TFA in DCM
  • Dissolve 1-Boc-4-cyano-4-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 25-50% (v/v). Caution: This is an exothermic reaction that evolves CO₂ and isobutylene gas. Ensure adequate ventilation.[3][4]

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.[3]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For isolation of the free amine, perform a basic workup as described in Troubleshooting Issue 3 .

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
  • Dissolve 1-Boc-4-cyano-4-methylpiperidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or use it neat in a round-bottom flask.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[3]

  • Stir the mixture at room temperature for 1 to 4 hours.[2]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the product hydrochloride salt often precipitates. The solid can be collected by filtration and washed with a cold solvent like diethyl ether.[2][3] Alternatively, the reaction mixture can be concentrated under reduced pressure.

Protocol 3: Reaction Monitoring by TLC
  • Plate: Use a silica gel TLC plate.

  • Eluent: A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70). The deprotected product will not move from the baseline in this system. A more polar system (e.g., 10% methanol in DCM) may be needed to move the product spot.

  • Spotting: Dissolve a tiny amount of the reaction mixture in a suitable solvent and spot it on the TLC plate alongside a spot of the starting material.

  • Visualization: Visualize the spots under UV light (if applicable) and/or by staining with a potassium permanganate or ninhydrin stain. The appearance of a new, highly polar spot at a low Rf and the disappearance of the starting material spot indicate reaction progress.[16]

References

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to amides. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Awuah Lab. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Piperidine Derivative Separations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the column chromatography of piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying these valuable compounds. The basic nature of the piperidine nitrogen atom introduces specific challenges that require tailored solutions. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome common obstacles and achieve optimal separation.

Frequently Asked Questions (FAQs)

Q1: Why do my piperidine derivatives show severe peak tailing on a standard silica gel column?

A1: Peak tailing is the most common issue when purifying basic compounds like piperidines on standard (slightly acidic) silica gel.[1][2] The problem arises from strong secondary interactions between the basic nitrogen of your piperidine and the acidic silanol (Si-OH) groups on the silica surface.[3][4] This interaction is a form of acid-base chemistry occurring on the column, causing a portion of your compound to bind too strongly, eluting slowly and creating a "tail."[5]

Q2: What is the quickest way to fix peak tailing for my piperidine compound?

A2: The fastest and most common solution is to add a basic modifier to your mobile phase.[6] A small amount of triethylamine (TEA), typically 0.1-2% (v/v), is added to the eluent.[7][8] The TEA is a stronger base than most piperidine derivatives and acts as a "silanol suppressor."[9][10] It preferentially interacts with the acidic silanol groups, effectively masking them from your compound and allowing for a more symmetrical peak shape.[11]

Q3: I added triethylamine, but my compound is still not separating well from impurities. What should I do next?

A3: While TEA is excellent for improving peak shape, it may not resolve co-eluting impurities.[12] If separation is still poor, you need to adjust the selectivity of your chromatographic system. This involves changing the mobile phase composition. Systematically screen different solvent systems. For normal-phase chromatography, common solvents include mixtures of hexanes (or heptane) and ethyl acetate.[12] Try altering the solvent strength by creating a gradient or switching to a different polar solvent like isopropanol or a dichloromethane/methanol system.[3][13]

Q4: Can I use a different stationary phase instead of modifying the mobile phase?

A4: Absolutely. If modifying the mobile phase is undesirable or ineffective, changing the stationary phase is a powerful alternative. Options include:

  • Deactivated Silica Gel: You can use commercially available deactivated silica or prepare it by washing standard silica with a solution containing a base like triethylamine or ammonia.[7][14]

  • Alumina (Basic or Neutral): Basic alumina is an excellent alternative for purifying amines as it lacks the acidic silanol groups responsible for tailing.[14][15]

  • Amine-Functionalized Silica: These columns have amine groups covalently bonded to the silica surface, creating a more basic environment that repels basic analytes, improving peak shape.[3][16]

  • Reversed-Phase (RP) Chromatography: For more polar piperidine derivatives, RP-HPLC on a C18 column can be very effective.[17][18]

  • Mixed-Mode Chromatography: This advanced technique uses stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivity for polar and ionizable compounds like piperidines.[19][20]

Q5: My piperidine derivative appears as two peaks even though it's a pure, single compound. What could be the cause?

A5: This phenomenon can occur with free base forms of piperidine derivatives and may be due to differential ionization or interactions on the column.[21] The presence of both protonated and non-protonated forms of the amine in equilibrium on the column can lead to peak splitting. Ensure your mobile phase is adequately buffered or modified to favor a single ionic state. For example, using a mobile phase with a consistent pH (e.g., by adding trifluoroacetic acid in reversed-phase) can often resolve this issue.[21]

In-Depth Troubleshooting Guides

Issue 1: Severe Peak Tailing & Poor Resolution

This is the most frequent challenge, stemming from the interaction between the basic piperidine nitrogen and acidic silica gel.

Root Cause Analysis Diagram

CoElution start Start: Co-elution Observed q1 Change Mobile Phase Selectivity? start->q1 a1 Switch Organic Modifier (e.g., Ethyl Acetate to Acetone or DCM/MeOH) q1->a1 Yes q2 Change Stationary Phase? q1->q2 No a2 Introduce Gradient Elution a1->a2 end_ok Separation Achieved a1->end_ok a2->end_ok a3 Switch to Alumina or Amine-Functionalized Silica q2->a3 Yes a4 Try Reversed-Phase (C18) or Mixed-Mode Chromatography q2->a4 No/Alternative a3->end_ok a4->end_ok

Sources

Preventing dimer formation in reactions involving 1-Boc-4-cyano-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dimer Formation and Other Side Reactions in Synthetic Applications

Welcome to the Technical Support Center for 1-Boc-4-cyano-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of dimeric impurities and other side products during reactions involving this versatile building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant amount of a high molecular weight impurity in our reaction, which we suspect is a dimer of 1-Boc-4-cyano-4-methylpiperidine. What is the likely mechanism for this dimer formation?

A: Dimer formation with N-Boc-piperidine derivatives, while not always intuitive, can occur through several plausible mechanisms, often initiated by the partial instability of the Boc protecting group or the reactivity of the piperidine ring itself. The two most probable pathways for the dimerization of 1-Boc-4-cyano-4-methylpiperidine are:

  • Acid-Catalyzed Deprotection Followed by Nucleophilic Attack: Trace amounts of acid (protons or Lewis acids) can catalyze the removal of the Boc group from a small fraction of the starting material.[1] The resulting free secondary amine is a potent nucleophile that can attack an activated form of the starting material, leading to a dimer. The activation of the starting material could occur through several routes, including the formation of a transient iminium ion.

  • Iminium Ion Mediated Dimerization: Under acidic conditions, the piperidine nitrogen can be protonated, and subsequent loss of water (if present) or another leaving group can lead to the formation of a reactive iminium ion intermediate. This electrophilic species can then be attacked by a molecule of the neutral N-Boc-piperidine starting material, acting as a nucleophile, to form a dimeric structure.

The presence of the electron-withdrawing cyano group at the 4-position can influence the reactivity of the piperidine ring, potentially making it more susceptible to certain side reactions.

Q2: Our reaction is run under basic conditions. Can dimer formation still occur?

A: While acid-catalyzed pathways are more common for the side reactions of Boc-protected amines, basic conditions are not entirely exempt from promoting side reactions, although the specific mechanism for dimerization would differ.[2]

  • Enamine/Enolate Chemistry: While less likely to be the primary pathway for simple dimerization, strong bases could potentially deprotonate the piperidine ring at a position alpha to the nitrogen, especially if there's any degree of Boc cleavage. The resulting enamine or a related anionic species could then participate in intermolecular reactions.

  • Hydrolysis of the Cyano Group: Strong basic conditions, especially in the presence of water, could lead to the hydrolysis of the cyano group to a carboxamide or carboxylic acid. While not a direct dimerization of the parent molecule, this can introduce unwanted side products that complicate purification.

It is also important to consider that reagents used in "basic" reactions can sometimes have acidic impurities or generate acidic byproducts, which could trigger the acid-catalyzed dimerization pathways described above.

Q3: What are the key reaction parameters to control to minimize dimer formation?

A: Careful control of reaction conditions is paramount to suppressing dimer formation. Here are the critical parameters to optimize:

ParameterRecommendationRationale
pH/Acidity Maintain strictly neutral or slightly basic conditions. Avoid acidic reagents and solvents. If an acid is required, use the mildest possible acid at the lowest effective concentration.The Boc protecting group is labile to acid.[1] Even trace acidity can initiate deprotection and subsequent dimerization.
Temperature Run reactions at the lowest possible temperature that allows for a reasonable reaction rate.Higher temperatures can accelerate side reactions, including Boc deprotection and potential decomposition.[3]
Concentration Use more dilute reaction conditions where feasible.Higher concentrations can favor intermolecular reactions, such as dimerization, over the desired intramolecular or bimolecular reaction with another reagent.
Reagent Purity Ensure all starting materials, reagents, and solvents are of high purity and free from acidic or other reactive impurities.Impurities can act as catalysts for unwanted side reactions.
Inert Atmosphere Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).This prevents the formation of piperidine carbonate salts from atmospheric CO2 and minimizes oxidation-related side products.[4]
Q4: We are performing an N-alkylation reaction and observing significant dimer formation. What specific steps can we take to improve the yield of our desired product?

A: N-alkylation of hindered piperidines can be challenging, and side reactions are common.[5] Here is a troubleshooting guide specifically for this application:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge to neutralize any acid generated during the reaction without promoting side reactions. Common inorganic bases like K₂CO₃ can also be effective.[6]

  • Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump. This maintains a low concentration of the electrophile, favoring reaction with the intended nucleophile over side reactions.[6]

  • Alternative Alkylation Methods: Consider reductive amination as a milder alternative to direct alkylation with alkyl halides. This involves reacting the deprotected piperidine with an aldehyde or ketone to form an iminium ion in situ, which is then reduced. This method often gives cleaner reactions and avoids over-alkylation.[5]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimer Formation in Reactions with 1-Boc-4-cyano-4-methylpiperidine

This protocol provides a general framework for setting up a reaction to minimize the risk of dimerization.

Materials:

  • 1-Boc-4-cyano-4-methylpiperidine

  • Anhydrous, non-acidic solvent (e.g., THF, Dioxane, DMF - ensure purity)

  • High-purity reagents

  • Inert gas supply (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of nitrogen or argon.

  • Reagent Addition:

    • Dissolve 1-Boc-4-cyano-4-methylpiperidine in the anhydrous solvent.

    • If a base is required, add it to the solution.

    • Cool the reaction mixture to the desired temperature (start with 0 °C or lower if the reaction allows).

    • Add other reagents dropwise or in small portions.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times.

  • Work-up: Quench the reaction with a neutral or slightly basic aqueous solution. Avoid acidic work-up conditions if possible.

Protocol 2: Purification of 1-Boc-4-cyano-4-methylpiperidine from Dimeric Impurities

If dimer formation has occurred, purification is necessary. Column chromatography is typically the most effective method.

Materials:

  • Crude reaction mixture containing the desired product and dimer

  • Silica gel for column chromatography

  • Eluent system (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol)

  • TLC plates and visualization reagents

Procedure:

  • Solvent System Selection: Use TLC to determine an optimal solvent system that provides good separation between the desired product (monomer) and the higher molecular weight, likely more polar, dimer. The Rf of the dimer should be significantly lower than that of the monomer.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • Loading: Dissolve the crude mixture in a minimal amount of the eluent or a compatible solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-Boc-4-cyano-4-methylpiperidine.[7]

Visualizing Reaction Pathways

The following diagrams illustrate the proposed mechanisms for dimer formation and a general workflow for its prevention and purification.

Dimerization_Pathways cluster_acid_catalyzed Acid-Catalyzed Dimerization cluster_prevention Prevention Strategy Start_A 1-Boc-4-cyano-4-methylpiperidine Deprotected 4-cyano-4-methylpiperidine (Nucleophile) Start_A->Deprotected H+ (Trace Acid) Iminium Iminium Ion (Electrophile) Start_A->Iminium H+ Dimer_A Dimer Deprotected->Dimer_A Attacks Iminium Iminium->Dimer_A Conditions Control Reaction Conditions: - Neutral pH - Low Temperature - High Dilution - Inert Atmosphere Pure_Product Desired Product Conditions->Pure_Product Leads to

Caption: Plausible Dimerization Pathways and Prevention.

Purification_Workflow Crude Crude Reaction Mixture (Product + Dimer) TLC TLC Analysis for Solvent System Optimization Crude->TLC Column Silica Gel Column Chromatography TLC->Column Fractions Collect and Analyze Fractions Column->Fractions Pure_Monomer Pure Monomer Fractions->Pure_Monomer Dimer_Impurity Isolated Dimer Impurity Fractions->Dimer_Impurity

Caption: General Workflow for Purification.

References

  • L. A. Carpino, et al. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 5(5), 237-244.
  • Michels, T., Dölling, R., Haberkorn, U., & Mier, W. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters, 14(20), 5238–5241.
  • García-Martín, F., et al. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 20(8), 14844-14859.
  • Hope, D. B. (1966). The dimerization of Δ1-piperidine-2-carboxylic acid. Biochemical Journal, 99(3), 663–667.
  • Engel, K. H. (1944). U.S. Patent No. 2,363,159. Washington, DC: U.S.
  • Quibell, M., Owen, L., Packman, T., & Johnson, T. (1994). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. Tetrahedron Letters, 35(3), 381-384.
  • Engel, K. H. (1944). U.S. Patent No. 2,363,158. Washington, DC: U.S.
  • Santa Cruz Biotechnology. (2015). 1-Boc-4-(N-Boc-amino)
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • O’Brien, P., & Childs, A. C. (2013). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Journal of Organic Chemistry, 78(15), 7497-7510.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?[Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • López-Mejías, V., et al. (2013). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 18(9), 10839-10850.
  • Iqbal, J., et al. (2017). Synthesis of regioisomerically pure piperidine substituted perylenebisimide NIR dyes: A comparative study of spectroscopic, electrochemical and crystalline properties. Dyes and Pigments, 142, 336-346.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]

  • Kress, N., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3196.
  • Lange, W., et al. (2017). U.S.
  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 2343-2350.
  • Yamada, K., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 39-45.
  • Chem Help ASAP. (2020, March 20). enamine synthesis from secondary amines [Video]. YouTube. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Hu, D., et al. (2023). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. Atmospheric Chemistry and Physics Discussions, 1-28.
  • Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press.
  • Hayhow, T. G., et al. (2020). A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3‐Ligase PROTACs.
  • Jackson, R. F. W., & Turner, D. (2002).
  • Wabnitz, T. C., Yu, J. Q., & Spencer, J. B. (2004). Evidence that protons can be the active catalysts in Lewis acid mediated hetero-Michael addition reactions. Chemistry–A European Journal, 10(2), 484-493.
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 1-Boc-4-cyanopiperidine.
  • Byers, J. A. (2022). A catalytic collaboration: pairing transition metals and Lewis acids for applications in organic synthesis. Dalton Transactions, 51(1), 10-23.
  • Hu, D., et al. (2023). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics, 23(19), 11485-11498.
  • GlaxoSmithKline. (n.d.).
  • Varghese, S., et al. (2020). New insights into the Lewis acidity of guanidinium species. Journal of Chemical Sciences, 132(1), 1-11.
  • Getzler, Y. D. Y. L., et al. (2007). A new multicomponent reaction catalyzed by a catalyst: stereospecific synthesis of 1,3-oxazinane-2,4-diones from epoxides, isocyanates, and CO. Journal of the American Chemical Society, 129(26), 8156–8162.

Sources

Technical Support Center: Improving Regioselectivity of Reactions at the 4-Position

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the regioselectivity of chemical reactions, with a specific focus on achieving functionalization at the 4-position. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with directing reactions to a specific site on a molecule. Here, we will explore the underlying principles governing regioselectivity and provide practical troubleshooting advice and detailed protocols to help you gain precise control over your chemical transformations.

Introduction: The Challenge of 4-Position Selectivity

Achieving regioselectivity, the control of where a reaction occurs on a molecule, is a cornerstone of modern organic synthesis. The ability to selectively modify the 4-position (or para position in aromatic systems) is critical in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, directing a reaction to this specific site can be a formidable challenge, often leading to mixtures of isomers that are difficult to separate and reduce the overall yield of the desired product.

This guide will provide you with the foundational knowledge and practical strategies to overcome these challenges. We will delve into the interplay of electronic and steric effects, the strategic use of directing and protecting groups, and the optimization of reaction conditions to favor 4-position functionalization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and initial troubleshooting steps for improving 4-position regioselectivity.

Q1: My reaction is yielding a mixture of ortho, meta, and para isomers. How can I increase the proportion of the 4-position (para) product?

A1: The formation of multiple isomers is a classic regioselectivity problem. To favor the para position, consider the following:

  • Steric Hindrance: The 4-position is generally less sterically hindered than the ortho positions (2- and 6-positions). By using bulkier reactants or catalysts, you can often disfavor reaction at the more crowded ortho sites.[1][2][3] For example, in Friedel-Crafts acylation, using a bulkier Lewis acid or acylating agent can increase the para:ortho ratio.

  • Solvent Effects: The choice of solvent can influence regioselectivity. Less polar solvents may favor the formation of the less polar para isomer, which can sometimes be selectively precipitated from the reaction mixture.

  • Temperature Control: Reaction temperature can impact the kinetic versus thermodynamic control of a reaction.[4][5] Lowering the temperature often favors the thermodynamically more stable para isomer. Conversely, in some cases, higher temperatures might be needed to overcome the activation energy barrier for the desired transformation, but this must be balanced against potential side reactions.

Q2: I am working with an electron-donating group on an aromatic ring, but I'm still getting a significant amount of the ortho-isomer. Why is this happening and what can I do?

A2: Electron-donating groups (EDGs) like -OH, -OR, and -NR₂ are strong ortho, para-directors.[6][7][8] While they activate the para position, they also strongly activate the ortho positions. To enhance para-selectivity:

  • Introduce a Bulky Protecting Group: Temporarily replace a small activating group with a larger one. For instance, protecting a phenol (-OH) as a bulky silyl ether (e.g., -OTBS) or an aniline (-NH₂) as a pivaloyl amide can sterically block the ortho positions, directing subsequent electrophilic attack to the para position.[9][10][11]

  • Utilize a Directing Group: Some functional groups can coordinate to a catalyst and direct the reaction to a specific position. While many directing groups favor ortho-functionalization, specific ligand and catalyst systems can be designed to promote reaction at more distant sites.[12]

Q3: How do I achieve 4-position functionalization on a pyridine ring, which is notoriously difficult to functionalize selectively?

A3: Pyridine's electronic properties make direct C-H functionalization challenging, often requiring harsh conditions.[13] However, several strategies can be employed:

  • Activation via N-Oxide Formation: Conversion of the pyridine to its N-oxide activates the ring towards electrophilic substitution, particularly at the 4-position. The N-oxide can then be reduced back to the pyridine after the desired functionalization.

  • Phosphonium Salt Strategy: A modern approach involves the conversion of pyridines into phosphonium salts, which can then undergo nucleophilic substitution at the 4-position.[14] This method has shown broad applicability, even with complex molecules.

  • Halogenation and Cross-Coupling: Regioselective halogenation of the pyridine ring at the 4-position, followed by a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), is a powerful and versatile strategy for introducing a wide range of functional groups.

Part 2: Troubleshooting Guides

This section provides more in-depth solutions for persistent regioselectivity issues.

Guide 1: Low Yield of the 4-Isomer in Electrophilic Aromatic Substitution

Problem: The desired 4-substituted product is formed in low yield, with the main byproducts being the ortho and/or meta isomers.

Possible Causes & Solutions:

Cause Explanation Suggested Solution
Insufficient Steric Hindrance The electrophile or catalyst is not bulky enough to effectively disfavor reaction at the ortho positions.[3][15]1. Increase Steric Bulk of the Electrophile: If possible, use a more sterically demanding version of your electrophile. 2. Employ a Bulkier Catalyst: In catalyzed reactions like Friedel-Crafts, switch to a larger Lewis acid (e.g., from AlCl₃ to ZrCl₄).
Dominant Electronic Activation at Ortho Position Highly activating groups (e.g., -OH, -NH₂) strongly activate the ortho positions through resonance, sometimes overriding steric factors.[6][7][16]1. Use a Removable Blocking Group: Introduce a temporary, bulky protecting group at one or both ortho positions.[9][10] 2. Modify the Directing Group: Convert the activating group to a less activating one temporarily (e.g., acetylate an amine).
Reaction Conditions Favoring Kinetic Product The reaction may be under kinetic control, favoring the formation of the faster-forming but less stable ortho isomer.1. Adjust Temperature: Try running the reaction at a lower temperature for a longer period to favor the thermodynamically more stable para product.[4] 2. Solvent Screening: Experiment with a range of solvents with varying polarities.
Guide 2: Formation of Multiple Isomers in C-H Functionalization of Heterocycles

Problem: Direct C-H functionalization of a heterocyclic system (e.g., pyridine, indole) results in a mixture of isomers, with low selectivity for the 4-position.

Possible Causes & Solutions:

Cause Explanation Suggested Solution
Inherent Electronic Properties of the Heterocycle The natural electron distribution of the heterocycle may favor reaction at positions other than the 4-position.[13]1. Utilize a Directing Group: Install a directing group that coordinates with the catalyst to guide the reaction to the desired C-H bond.[12][17] 2. Temporary Ring Modification: Employ strategies that temporarily alter the electronic nature of the ring, such as N-oxide formation in pyridines.[18]
Inappropriate Catalyst/Ligand Combination The catalyst and ligand system may not be optimized for selectivity at the 4-position.1. Ligand Screening: Systematically screen a library of ligands to identify one that promotes the desired regioselectivity through steric or electronic effects.[19] 2. Catalyst Optimization: Investigate different metal catalysts known for C-H activation (e.g., Pd, Rh, Ir, Fe).[18][20]
Harsh Reaction Conditions High temperatures or strong reagents can lead to a loss of selectivity and the formation of multiple products.1. Milder Reaction Conditions: Explore lower reaction temperatures and the use of less aggressive reagents.[4] 2. Photocatalysis: Consider photoredox catalysis, which often proceeds under milder conditions and can offer unique regioselectivities.[12]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments aimed at improving 4-position regioselectivity.

Protocol 1: Para-Selective Friedel-Crafts Acylation using a Bulky Lewis Acid

Objective: To increase the yield of the 4-acetylated product of toluene by employing a sterically hindered Lewis acid.

Materials:

  • Toluene

  • Acetyl chloride

  • Zirconium tetrachloride (ZrCl₄)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, add ZrCl₄ (1.1 equivalents) to anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Add toluene (1.0 equivalent) to the cooled suspension.

  • Acylating Agent Addition: Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the para and ortho isomers. Analyze the product ratio by ¹H NMR or GC.

Causality Behind Experimental Choices:

  • ZrCl₄ as Lewis Acid: ZrCl₄ is a bulkier Lewis acid compared to the more common AlCl₃. This increased steric hindrance around the catalytic center disfavors the formation of the transition state leading to the ortho product, thereby enhancing the selectivity for the less sterically encumbered para position.

  • Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the moisture-sensitive Lewis acid from decomposing.

  • Controlled Addition at Low Temperature: Dropwise addition of the acylating agent at 0 °C helps to control the initial exothermic reaction and minimize potential side reactions.

Protocol 2: Regiocontrolled Bromination of Anisole at the 4-Position via Ortho-Blocking

Objective: To achieve selective bromination of anisole at the 4-position by temporarily blocking the ortho positions with a removable directing group. This is a conceptual protocol illustrating the strategy.

Workflow Overview:

G cluster_0 Step 1: Ortho-Lithiation and Silylation cluster_1 Step 2: Para-Bromination cluster_2 Step 3: Deprotection A Anisole B Ortho-Lithiated Anisole A->B n-BuLi, TMEDA C 2,6-bis(trimethylsilyl)anisole B->C TMSCl D 4-bromo-2,6-bis(trimethylsilyl)anisole C->D NBS, CH3CN E 4-bromoanisole (Target) D->E TBAF or H+

Caption: Workflow for selective para-bromination using blocking groups.

Conceptual Steps:

  • Ortho-Blocking: The highly activating methoxy group directs lithiation to the ortho positions. These positions are then "capped" with a bulky, removable blocking group, such as a trimethylsilyl (TMS) group.

  • Para-Functionalization: With the ortho positions sterically shielded, electrophilic bromination (e.g., using N-bromosuccinimide, NBS) is forced to occur at the only remaining activated position, the para position.

  • Deprotection: The TMS blocking groups are then selectively removed (e.g., using a fluoride source like TBAF or acid), revealing the desired 4-bromoanisole with high regioselectivity.

Rationale: This strategy exemplifies the power of protecting/blocking groups in overriding the inherent electronic preferences of a substrate to achieve a desired regiochemical outcome.[9][10]

Part 4: Understanding the Core Principles

A deeper understanding of the factors governing regioselectivity is crucial for effective troubleshooting and reaction design.

Electronic vs. Steric Effects: A Balancing Act

The regiochemical outcome of a reaction is often determined by a delicate balance between electronic and steric effects.[1][2][21]

  • Electronic Effects: These arise from how substituents donate or withdraw electron density, influencing the reactivity of different positions on a molecule.[6][7] Electron-donating groups activate ortho and para positions for electrophilic attack, while electron-withdrawing groups typically direct to the meta position.

  • Steric Effects: These relate to the physical bulk of substituents, reagents, and catalysts.[3][15] Steric hindrance can prevent a reaction from occurring at a particular site, even if it is electronically favored.

G cluster_0 Factors Influencing Regioselectivity A Reaction Outcome (Regioselectivity) B Electronic Effects (Reactivity) B->A C Steric Effects (Accessibility) C->A D Reaction Conditions (Control) D->A

Caption: Key factors determining the regioselectivity of a reaction.

Mastering 4-position selectivity often involves designing experiments where steric effects are amplified to override the electronic activation at the ortho position.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. [Link]

  • Zhang, Z., et al. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. PubMed Central. [Link]

  • Various Authors. (2025). Protective Group Strategies. ResearchGate. [Link]

  • Grokipedia. (n.d.). Electrophilic aromatic directing groups. Grokipedia. [Link]

  • Douglas, J., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. [Link]

  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]

  • Zhang, Z., et al. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Chemical Science (RSC Publishing). [Link]

  • Various Authors. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Labster. (n.d.). Steric hindrance. Theory pages - Labster. [Link]

  • ProQuest. (n.d.). Regioselective Functionalization of Pyridines and Other Azines. ProQuest. [Link]

  • Seeberger, P. H. (Ed.). (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Knochel, P., et al. (n.d.). Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. Chemical Communications (RSC Publishing). [Link]

  • van der Vorm, S. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. [Link]

  • Weissenborn, M. J., & Koenigs, R. M. (n.d.). C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. MDPI. [Link]

  • Cheriti, A., et al. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Molecular Structure: THEOCHEM. [Link]

  • Daïch, A., et al. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH. [Link]

  • Knochel, P., et al. (2021). Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes. ResearchGate. [Link]

  • P, D. (2019). Difference Between Electronic and Steric Effects. Pediaa.Com. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Grafiati. (2021). Bibliographies: 'Regioselective synthesis'. Grafiati. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters. [Link]

  • Wikipedia. (n.d.). Steric effects. Wikipedia. [Link]

  • Fesenko, A., et al. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. PubMed Central. [Link]

  • Liu, S., et al. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. ResearchGate. [Link]

  • Epley, S. E., et al. (n.d.). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI. [Link]

  • Various Authors. (2025). Chemoselective or Regioselective?. ResearchGate. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Various Authors. (n.d.). Optimization of the reaction conditions for 4a a Entry Reactant Equiv. Solvent Temp ( C) Time (h) Yield b (%). ResearchGate. [Link]

  • Das, S., et al. (2024). Photocatalytic regioselective C–H bond functionalizations in arenes. RSC Publishing. [Link]

  • Various Authors. (n.d.). Optimization of reaction conditions. a. ResearchGate. [Link]

  • Olah, G. A., et al. (n.d.). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society. [Link]

  • Various Authors. (2025). Solving Common Challenges in Regiochemistry for Better Reaction Outcomes. Synfacts. [Link]

  • Pérez-Salas, P., et al. (2022). Carbene-Controlled Regioselective Functionalization of Linear Alkanes under Silver Catalysis. Journal of the American Chemical Society. [Link]

  • Hashimoto, T., et al. (2025). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. [Link]

  • Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]

  • Stark, A., et al. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]

  • One Chemistry. (2024). What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. YouTube. [Link]

  • Various Authors. (n.d.). Influence of 4-Aryl Group on Regioselectivity. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2017). Selectivity in organic reactions. Chemistry Stack Exchange. [Link]

  • Various Authors. (n.d.). Factors influencing the regioselectivity of reactions involving organocuprate reagents and allyl acylates: synthesis of some phenylthioprostanoids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Itami, K., et al. (2026). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. Taylor & Francis. [Link]

Sources

Technical Support Center: Challenges in the Methylation of Boc-Protected Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the methylation of N-Boc-protected piperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a methyl group onto the nitrogen of a Boc-protected piperidine ring. The tert-butoxycarbonyl (Boc) protecting group, while essential for many synthetic strategies, introduces a unique set of challenges in subsequent functionalization steps, particularly N-methylation.

This resource provides in-depth, field-tested insights in a direct question-and-answer format to address the most common issues encountered during these transformations. We will delve into the causality behind experimental choices, offering robust protocols and troubleshooting logic to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific problems you might encounter during the N-methylation of Boc-protected piperidines.

Issue 1: Low to No Product Formation

Q1: I'm attempting a reductive amination with formaldehyde and a reducing agent, but I'm seeing very low conversion of my N-Boc-piperidine. What's going wrong?

A1: Low conversion in reductive amination of N-Boc-piperidines is a frequent challenge, often stemming from several factors:

  • Steric Hindrance: The bulky tert-butyl group of the Boc-carbamate can sterically encumber the piperidine nitrogen, slowing down the initial formation of the hemiaminal and subsequent iminium ion with formaldehyde. If your piperidine ring is further substituted, particularly at the 2- and 6-positions, this steric clash is exacerbated.[1][2]

  • Inefficient Iminium Ion Formation: The formation of the iminium ion is a critical, equilibrium-driven step. The presence of water can shift the equilibrium back towards the starting materials.[3] Additionally, the electron-withdrawing nature of the Boc group reduces the nucleophilicity of the piperidine nitrogen, making the initial attack on formaldehyde less favorable compared to an unprotected secondary amine.

  • Suboptimal pH: Iminium ion formation is catalyzed by acid. However, the Boc group is notoriously labile under strongly acidic conditions.[4] If the pH is too low, you risk cleaving the Boc group. If it's too high, the iminium ion won't form efficiently. A weakly acidic medium (pH 4-6) is often optimal.[2][5]

Troubleshooting Steps:

  • Choice of Reducing Agent: For reductive amination of Boc-protected substrates, milder reducing agents are preferable. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often more effective than sodium cyanoborohydride (NaBH₃CN) as it can be used in a wider range of solvents and does not require strict pH control.[6]

  • Reaction Conditions: Consider adding a catalytic amount of a weak acid like acetic acid to facilitate iminium ion formation.[2] To drive the equilibrium, you can use a dehydrating agent such as anhydrous magnesium sulfate or employ a Dean-Stark apparatus to remove water.[2]

  • Increase Reaction Time and/or Temperature: Due to steric hindrance, these reactions may require longer reaction times or gentle heating (e.g., 40-50°C) to proceed to completion.[1] Monitor the reaction by TLC or LC-MS to avoid decomposition.

Q2: I'm using a strong base like sodium hydride (NaH) and methyl iodide (MeI), but my reaction is sluggish or incomplete. Why is this happening?

A2: While this method is a common alternative, its success is highly dependent on achieving efficient deprotonation of the Boc-protected amine.

  • Incomplete Deprotonation: The N-H of a Boc-carbamate is significantly less acidic than that of an amide. A strong base is required for complete deprotonation. The quality of the sodium hydride is crucial; it can be deactivated by moisture.[7]

  • Steric Hindrance Around the Nitrogen: As with reductive amination, bulky substituents on the piperidine ring can hinder the approach of the base and the subsequent alkylating agent.[1]

  • Solvent Choice: The choice of solvent is critical. Tetrahydrofuran (THF) is commonly used as it is aprotic and can solvate the resulting sodium salt of the carbamate to some extent.[8]

Troubleshooting Steps:

  • Base and Reagent Quality: Use fresh, high-quality sodium hydride. Ensure your methyl iodide and solvent are anhydrous.

  • Temperature: While the initial deprotonation is often performed at 0°C to control the reaction, allowing the reaction to slowly warm to room temperature and stir overnight can improve conversion.[7]

  • Excess Reagents: Using a significant excess of both the base and methyl iodide (e.g., 5-10 equivalents of each) can help drive the reaction to completion, especially for sterically hindered substrates.[7]

Issue 2: Unwanted Side Products

Q3: My main product is contaminated with a compound that appears to be the deprotected piperidine. How can I avoid this?

A3: The Boc group is sensitive to acid and can be cleaved under certain conditions.[4][9]

  • Acidic Conditions in Reductive Amination: If you are using the Eschweiler-Clarke reaction with formic acid, the conditions are often too harsh for the Boc group, leading to its removal.[10][11] Even with milder reductive amination protocols, the use of an acid catalyst, if not carefully controlled, can lead to deprotection.

  • Acidic Work-up: Quenching the reaction with a strong acid or performing an acidic aqueous work-up can cleave the Boc group.[4]

Troubleshooting Steps:

  • Avoid Strong Acids: For reductive amination, use a method that does not require strong acid, such as employing sodium triacetoxyborohydride. If an acid catalyst is necessary, use a weak acid like acetic acid in catalytic amounts.

  • Neutral or Basic Work-up: During the work-up, quench the reaction with a neutral or mildly basic solution, such as saturated aqueous sodium bicarbonate.

  • Purification Strategy: When performing column chromatography, the silica gel can be slightly acidic. To prevent deprotection on the column, you can use deactivated silica gel (e.g., by treating it with a solution of triethylamine in your eluent system).[4]

Q4: I'm observing the formation of a quaternary ammonium salt. How can I prevent this over-methylation?

A4: The formation of quaternary ammonium salts is a common side reaction when using alkylating agents like methyl iodide, especially with unhindered amines.[10]

  • High Reactivity of Methyl Iodide: Methyl iodide is a potent alkylating agent and can react with the newly formed tertiary amine product to give the quaternary salt.

  • Eschweiler-Clarke Advantage: A key advantage of the Eschweiler-Clarke reaction (and related reductive aminations) is that it inherently avoids the formation of quaternary ammonium salts because a tertiary amine cannot form an iminium ion with formaldehyde.[11]

Troubleshooting Steps:

  • Control Stoichiometry: If using the NaH/MeI method, carefully control the stoichiometry of methyl iodide. Use the minimum excess required for complete conversion of the starting material.

  • Alternative Methylating Agents: Consider using a less reactive methylating agent, such as dimethyl sulfate, although it is more toxic.[12]

  • Switch to Reductive Amination: If over-methylation is a persistent issue, switching to a reductive amination protocol is the most effective solution to prevent it.[11]

Detailed Experimental Protocols

Here are two detailed, validated protocols for the N-methylation of a generic Boc-protected piperidine.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This method is generally preferred for its mild conditions and compatibility with the acid-sensitive Boc group.

Materials:

  • N-Boc-piperidine

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a solution of N-Boc-piperidine (1.0 eq) in DCE or DCM (0.1-0.2 M), add formaldehyde (1.5 eq).

  • If the reaction is sluggish, add a catalytic amount of acetic acid (0.05 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-methyl-N-Boc-piperidine.

Protocol 2: N-Methylation using Sodium Hydride and Methyl Iodide

This method is useful when reductive amination fails, particularly with highly hindered substrates.

Materials:

  • N-Boc-piperidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a solution of N-Boc-piperidine (1.0 eq) in anhydrous THF (0.1-0.2 M) under an inert atmosphere (nitrogen or argon), add methyl iodide (5.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add sodium hydride (5.0 eq) portion-wise over 1-2 hours, ensuring the temperature remains below 10°C. Vigorous gas evolution (hydrogen) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture overnight.

  • Cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-methyl-N-Boc-piperidine.[7][8]

Data Summary and Visualization

Table 1: Comparison of N-Methylation Methods
FeatureReductive Amination (NaBH(OAc)₃)Strong Base/Alkylating Agent (NaH/MeI)
Key Reagents Formaldehyde, NaBH(OAc)₃NaH, MeI
Typical Yields 60-95%50-90%
Reaction Conditions Room temperature, weakly acidic/neutral0°C to room temperature, basic
Key Advantages Mild conditions, avoids over-methylation, good functional group tolerance.[6][13]Effective for some sterically hindered substrates.
Common Issues Slow reaction with hindered substrates, potential for incomplete imine formation.Over-methylation to quaternary salt, requires strictly anhydrous conditions, safety concerns with NaH.[8][10]
Boc Group Stability Generally stable, but can be labile with added acid.[4]Stable under basic conditions.
Diagrams

troubleshooting_workflow start Start: N-Methylation of Boc-Piperidine low_yield Low Yield or No Reaction start->low_yield Check Conversion side_products Side Products Observed start->side_products Check Purity reductive_amination_check Using Reductive Amination? low_yield->reductive_amination_check strong_base_check Using NaH/MeI? deprotection_check Boc Deprotection? side_products->deprotection_check overmethylation_check Quaternary Salt Formation? reductive_amination_check->strong_base_check No ra_solutions Increase temp/time Add cat. acid (AcOH) Use dehydrating agent Switch to NaBH(OAc)3 reductive_amination_check->ra_solutions Yes sb_solutions Use fresh NaH Ensure anhydrous conditions Increase excess of reagents Allow to warm to RT strong_base_check->sb_solutions Yes end_node Purified Product ra_solutions->end_node sb_solutions->end_node deprotection_check->overmethylation_check No dp_solutions Avoid strong acid (formic) Use neutral/basic work-up Use deactivated silica gel deprotection_check->dp_solutions Yes om_solutions Switch to Reductive Amination Control MeI stoichiometry overmethylation_check->om_solutions Yes dp_solutions->end_node om_solutions->end_node reductive_amination_mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction BocPip N-Boc-Piperidine Hemiaminal Hemiaminal Intermediate BocPip->Hemiaminal Formaldehyde + CH₂O Iminium Iminium Ion Hemiaminal->Iminium Product N-Methyl-N-Boc-Piperidine Iminium->Product Reducer + [H⁻] (from NaBH(OAc)₃)

Caption: Mechanism of reductive amination.

References

  • But, T. Y., et al. (2007). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • O'Brien, P., et al. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • O'Brien, P. (2012). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
  • Boateng, E. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Aurelio, L., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids.
  • Reddit. (2024). Does piperidine work in reductive amination like this?[Link]

  • MDPI. (2023).
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Foley, D. J., et al. (2022).
  • Foley, D. J., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. [Link]

  • O'Brien, P., et al. (2010). Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. Journal of the American Chemical Society.
  • ResearchGate. (2023). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

  • Myers, A. (n.d.). Myers Chem 115. [Link]

  • Marra, A., et al. (2005). Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • Organic Chemistry Portal. (2024). Simplified Version of the Eschweiler-Clarke Reaction. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
  • O'Brien, P., et al. (2012). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde?[Link]

  • ResearchGate. (2023). Asymmetric Substitutions of 2‐Lithiated N‐Boc‐piperidine and N‐Boc‐azepine by Dynamic Resolution. [Link]

  • Aurelio, L., et al. (2009). On the selective N-methylation of BOC-protected amino acids. PubMed.
  • Kim, Y., et al. (2018). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Zhang, Y., et al. (2023).
  • ResearchGate. (2023). Asymmetric deprotonation of N-Boc-piperidines. [Link]

  • Andrews, T. (2019).

Sources

Technical Support Center: Purification of 1-Boc-4-cyano-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Boc-4-cyano-4-methylpiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who require this critical building block in a high state of purity for their synthetic applications. Commercial batches of this intermediate can contain various impurities stemming from the synthetic route or degradation. This document provides a series of troubleshooting guides and frequently asked questions to help you diagnose and resolve purity issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial 1-Boc-4-cyano-4-methylpiperidine?

The impurity profile of 1-Boc-4-cyano-4-methylpiperidine is highly dependent on its manufacturing process. Synthesis often involves the cyanation of a piperidone precursor followed by methylation, or methylation of 1-Boc-4-cyanopiperidine. Therefore, impurities typically fall into three categories: process-related, reagents, and degradation products.

Impurity Category Potential Compounds Typical Origin Analytical Signature (1H NMR)
Process-Related 1-Boc-4-cyanopiperidineIncomplete methylation of the C4 position.Absence of the C4-methyl singlet (~1.4-1.5 ppm).
Isonipecotamide / 1-Boc-4-carboxamidopiperidineUnreacted starting material from dehydration route.[1]Amide protons (broad singlets, ~5.5-7.5 ppm).
Di-Boc-protected speciesOver-protection during synthesis.[2]Additional Boc-group signals (~1.45 ppm, larger integral).
Reagents Di-tert-butyl dicarbonate (Boc₂O)Excess reagent from the Boc-protection step.Characteristic singlet around 1.5 ppm.
Triethylamine (Et₃N) or other basesResidual base from the reaction.Triplet/quartet signals in the ethyl region (~1.2, 2.7 ppm).
Degradation 4-cyano-4-methylpiperidineAcid-catalyzed cleavage of the Boc protecting group.[3]Absence of the large Boc singlet (~1.45 ppm).
1-Boc-4-methylpiperidine-4-carboxylic acidHydrolysis of the nitrile group under acidic or basic conditions.Absence of nitrile in IR; presence of a carboxylic acid proton.
Q2: How stable is 1-Boc-4-cyano-4-methylpiperidine during purification and storage?

The primary stability concern is the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.[3] Exposure to even mild acidic conditions (e.g., un-neutralized silica gel, acidic solvents) can lead to partial or complete deprotection.

  • pH Considerations: Always maintain neutral or slightly basic conditions during aqueous workups and chromatography. Adding a small amount of a non-nucleophilic base like triethylamine (0.5-1% v/v) to the chromatography eluent can prevent degradation on silica gel.[4]

  • Thermal Stability: The compound is reasonably stable at moderate temperatures. However, prolonged heating, especially in the presence of protic solvents, should be avoided to prevent nitrile hydrolysis or Boc-group cleavage.

  • Storage: For long-term storage, keep the solid material in a tightly sealed container at 2-8°C, protected from light and moisture.[5]

Q3: Which analytical techniques are best for assessing the purity of my final product?

A combination of techniques provides the most comprehensive purity assessment. No single method can identify all possible impurities.

Technique Primary Use & Advantages Limitations
NMR Spectroscopy Structure confirmation and purity. ¹H NMR is excellent for identifying and quantifying residual solvents and process-related impurities with distinct proton signals.May not detect non-proton-containing impurities. Signal overlap can complicate quantification.
HPLC-UV High-sensitivity purity assessment. Ideal for detecting trace impurities, especially those with chromophores. Can be used quantitatively with a reference standard.[6]Non-UV-active impurities (e.g., residual aliphatic amines) will not be detected.
LC-MS Impurity identification. Provides molecular weight information for unknown peaks observed in HPLC, aiding in their structural elucidation.[6]Quantification can be non-linear without specific standards for each impurity.
GC-MS Analysis of volatile impurities. Useful for detecting residual solvents or volatile starting materials.[7]The compound itself may have limited thermal stability for GC analysis; derivatization may be needed.
Q4: My purified product is an oil/wax, but the literature reports it as a solid. What went wrong?

This is a common issue often caused by residual impurities that act as a eutectic contaminant, depressing the melting point.

  • Residual Solvents: The most frequent cause. Even trace amounts of solvents like ethyl acetate, dichloromethane, or hexanes can prevent crystallization. Ensure the product is thoroughly dried under high vacuum for several hours.[4]

  • Minor Impurities: Small amounts of structurally similar, non-crystalline impurities can inhibit the formation of a crystal lattice.

  • Solution: Try triturating the oil with a cold, non-polar solvent like pentane or hexane. This can wash away non-polar impurities and induce crystallization. If that fails, re-purification by chromatography or recrystallization may be necessary.[4]

Troubleshooting and Purification Protocols

This section addresses specific problems encountered during purification and provides detailed, validated protocols.

Problem 1: My NMR spectrum shows multiple Boc-related signals and other unidentifiable peaks.

Diagnosis: This indicates the presence of multiple Boc-protected species and/or significant process-related impurities. Flash column chromatography is the most effective method for separating compounds with different polarities.

Solution: Protocol for Purification by Flash Column Chromatography

This protocol is designed to separate the target compound from less polar impurities (e.g., unreacted starting materials) and more polar impurities (e.g., amide byproducts).

Workflow Diagram: Flash Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation A 1. TLC Analysis (Determine Rf in Hex/EtOAc) B 2. Prepare Slurry (Crude + Silica Gel) A->B C 3. Pack Column (Wet packing with Hexanes) B->C D 4. Load Slurry (Dry load onto column) C->D E 5. Elute Column (Gradient: 5% to 40% EtOAc in Hexanes + 0.5% Et3N) D->E F 6. Collect Fractions E->F G 7. Analyze Fractions by TLC F->G H 8. Combine Pure Fractions G->H I 9. Evaporate Solvent (Rotary Evaporator) H->I J 10. Dry Under High Vacuum I->J

Caption: Workflow for flash chromatography purification.

Detailed Steps:

  • TLC Analysis: Dissolve a small sample of the crude material in dichloromethane. Spot it on a silica TLC plate and develop it in a solvent system of 30% ethyl acetate in hexanes. The target compound should have an Rf value of approximately 0.2-0.4. Adjust the solvent polarity if necessary.[4]

  • Column Preparation:

    • Select a column size appropriate for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in hexanes and carefully pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, drain the excess solvent to the top of the silica bed, and add a thin layer of sand.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Collection:

    • Begin eluting with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) containing 0.5% triethylamine to prevent Boc deprotection.[4]

    • Gradually increase the polarity of the eluent (e.g., to 20%, then 40% ethyl acetate).

    • Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure. Dry the resulting material under high vacuum to remove all residual solvents.

Problem 2: The purified product is off-white or yellowish, suggesting minor, persistent impurities.

Diagnosis: The product may contain small amounts of highly colored or polar impurities that are difficult to remove by chromatography alone. Recrystallization is an excellent technique for removing such impurities and obtaining a highly crystalline, pure final product.[8]

Solution: Protocol for Purification by Recrystallization

The key to successful recrystallization is selecting an appropriate solvent or solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8] For 1-Boc-4-cyano-4-methylpiperidine, a solvent system like isopropanol/water or ethyl acetate/heptane is a good starting point.

Workflow Diagram: Recrystallization

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation A 1. Solvent Selection (e.g., Isopropanol) B 2. Add Impure Solid to Flask A->B C 3. Add Minimal Hot Solvent (Until fully dissolved) B->C D 4. Slow Cooling (Allow to reach room temp.) C->D E 5. Cool Further (Ice bath, 0-4°C) D->E F 6. Collect Crystals (Vacuum Filtration) E->F G 7. Wash with Cold Solvent F->G H 8. Dry Crystals Under Vacuum G->H

Caption: General workflow for purification by recrystallization.

Detailed Steps:

  • Solvent Selection: In a small test tube, add ~50 mg of your material. Add a few drops of isopropanol. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture gently. If it dissolves when hot but not when cold, it is a good candidate solvent.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of hot recrystallization solvent (e.g., isopropanol) while swirling until the solid is completely dissolved.

  • Crystallization:

    • Remove the flask from the heat source and cover it. Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Transfer the pure crystals to a clean, pre-weighed watch glass and dry them thoroughly under high vacuum.

By following these guidelines, researchers can effectively troubleshoot and resolve common purity issues with commercial 1-Boc-4-cyano-4-methylpiperidine, ensuring the integrity of their subsequent experimental work.

References

  • Khom, S., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

  • Chemdad Co., Ltd. (n.d.). 1-Boc-4-cyanopiperidine. [Link]

  • Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • National Center for Biotechnology Information. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel derivatives of L-phenylalanine. Der Pharma Chemica, 3(3), 174-188. [Link]

  • Journal of Heterocyclic Chemistry. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]

  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. [Link]

  • Organic Syntheses. (n.d.). Large Scale, Green Synthesis of a Generation-1 Melamine (Triazine) Dendrimer. [Link]

  • Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Technical Support Center: tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, reaction, and analysis of this compound, offering explanations and actionable solutions.

Issue 1: Unexpected Loss of the Boc Protecting Group During Reaction or Workup

Symptoms:

  • Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) corresponding to the deprotected piperidine.

  • Mass spectrometry data shows the molecular ion of the deprotected product.

  • Complex NMR spectra indicating a mixture of starting material and the deprotected amine.

Root Cause Analysis: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is notably labile under acidic conditions.[1][2] The degradation proceeds through a carbamate hydrolysis mechanism, which is initiated by protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[3][4]

Solutions & Protocols:

1. Avoid Acidic Conditions:

  • Reaction Setup: Ensure all reagents and solvents are free from acidic impurities. If acidic reagents are necessary for your transformation, consider an alternative synthetic strategy or a different protecting group stable to acid.

  • Aqueous Workup: During extractions, avoid washing with acidic solutions (e.g., HCl, NH4Cl). Use neutral (e.g., brine) or slightly basic (e.g., saturated NaHCO3 solution) washes instead.

2. Temperature Control:

  • High temperatures can promote the thermal cleavage of the Boc group, especially in the presence of protic solvents or catalysts.[5][6][7][8]

  • Protocol: Maintain reaction temperatures as low as reasonably possible to achieve the desired transformation. If elevated temperatures are unavoidable, minimize the reaction time.

3. Choice of Chromatography Stationary Phase:

  • Standard silica gel is slightly acidic and can cause partial or complete deprotection of sensitive N-Boc compounds during purification.

  • Protocol:

    • Neutralize silica gel by preparing a slurry in a solvent containing 1-2% triethylamine (or another suitable base like pyridine), then evaporate the solvent before packing the column.

    • Alternatively, use a less acidic stationary phase such as alumina (neutral or basic) or a bonded-phase silica like C18 for reverse-phase chromatography.

Workflow for Mitigating Boc Deprotection:

cluster_purification Purification Options start Experiment Start check_reagents Check Reagent/Solvent Acidity start->check_reagents reaction Perform Reaction at Controlled Temperature check_reagents->reaction workup Aqueous Workup (Avoid Acid) reaction->workup purification Chromatography workup->purification neutral_silica Neutralized Silica Gel purification->neutral_silica If acidic silica causes deprotection alumina Alumina purification->alumina Alternative reverse_phase Reverse-Phase purification->reverse_phase Alternative end Pure Product neutral_silica->end alumina->end reverse_phase->end

Caption: Decision workflow to prevent Boc deprotection.

Issue 2: Unwanted Hydrolysis of the Cyano Group

Symptoms:

  • Appearance of new, more polar byproducts on TLC or LC-MS.

  • Mass spectrometry data indicating the presence of the corresponding amide or carboxylic acid.

  • IR spectroscopy showing a change in the nitrile peak (around 2240 cm⁻¹) and the appearance of a carbonyl stretch for an amide or carboxylic acid.

Root Cause Analysis: The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions to first form an amide, and then a carboxylic acid upon further hydrolysis.[9][10][11][12][13] This process is often accelerated by heat.

Solutions & Protocols:

1. Maintain Neutral pH:

  • As with the Boc group, it is crucial to maintain a neutral pH throughout the reaction and workup to prevent hydrolysis of the nitrile.

2. Control Reaction Temperature:

  • Avoid prolonged heating, especially in the presence of water and acid or base.

3. Careful Choice of Reagents:

  • If a reaction requires strongly acidic or basic conditions, it is likely that the nitrile group will not be stable. In such cases, the nitrile may need to be introduced at a later stage in the synthesis.

Degradation Pathway of the Cyano Group:

start tert-Butyl 4-cyano-4-methyl- piperidine-1-carboxylate amide tert-Butyl 4-carbamoyl-4-methyl- piperidine-1-carboxylate start->amide H+ or OH- / H2O acid 1-(tert-butoxycarbonyl)-4-methyl- piperidine-4-carboxylic acid amide->acid H+ or OH- / H2O, Heat

Caption: Hydrolytic degradation of the nitrile group.

Issue 3: Formation of Impurities During Storage

Symptoms:

  • The appearance of the material changes over time (e.g., discoloration, clumping).

  • Analysis of an older sample shows the presence of new impurities not seen in the freshly prepared material.

Root Cause Analysis: While this compound is a relatively stable compound, long-term storage under suboptimal conditions can lead to degradation. Potential pathways include:

  • Hydrolysis: As discussed, exposure to moisture, especially in the presence of acidic or basic contaminants, can lead to the hydrolysis of the Boc group or the nitrile.

  • Oxidation: The piperidine ring can be susceptible to oxidation, particularly at the positions alpha to the nitrogen.[14][15][16][17][18]

  • Photodegradation: Exposure to UV light can potentially lead to the formation of radical species and subsequent degradation.

Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature 2-8 °CSlows down potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation.
Light Amber vial or protected from lightPrevents photolytic degradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis.

II. Frequently Asked Questions (FAQs)

Q1: Under what specific acidic conditions will the Boc group be cleaved?

A1: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA), often used in a 1:1 mixture with a solvent like dichloromethane (DCM), or by solutions of hydrogen chloride (HCl) in organic solvents like dioxane, methanol, or ethyl acetate.[1][3][19] Cleavage can also occur with weaker acids, but the reaction will be significantly slower. The rate of cleavage is dependent on the acid concentration, temperature, and solvent.[20]

Q2: Is the compound stable to basic conditions?

A2: The Boc protecting group is generally stable to a wide range of basic conditions and nucleophiles, which is one of its key advantages.[2][4][21] However, the nitrile group can be susceptible to hydrolysis under strong basic conditions, especially with heating.[9][11] Therefore, while the Boc group itself is robust, the overall stability of the molecule under basic conditions depends on the specific reagents and reaction temperature.

Q3: Can I perform a reduction of the nitrile group without affecting the Boc group?

A3: Yes, this is a common transformation. Catalytic hydrogenation (e.g., using H₂, Pd/C, or Raney Nickel) is a standard method for reducing nitriles to primary amines and is compatible with the Boc protecting group. Other reducing agents like lithium aluminum hydride (LAH) may also be used, but care must be taken as LAH can sometimes react with the carbonyl of the Boc group under harsh conditions.

Q4: What are the expected byproducts of thermal degradation?

A4: Thermal degradation of the N-Boc group proceeds via fragmentation to yield the deprotected amine, carbon dioxide, and isobutylene.[8] High temperatures may also lead to other side reactions, so it is best to avoid excessive heat unless thermal deprotection is the intended reaction.[5][6][7]

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and detecting the formation of impurities over time. A reverse-phase method with a C18 column is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information on any degradation products that are formed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities if they are present in sufficient quantities.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Nitriles to Carboxylic Acids: Hydrolysis - JoVE. (2025). Retrieved from [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). Retrieved from [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Retrieved from [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles - JoVE. (2025). Retrieved from [Link]

  • Chemistry of Nitriles. (2025). Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - ACS Publications. (n.d.). Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online. (2024). Retrieved from [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | CoLab. (n.d.).
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - The Journal of Physical Chemistry A - Figshare. (2024). Retrieved from [Link]

  • Deprotection of N-Boc group of aliphatic amines a | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. (2024). Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. (n.d.). Retrieved from [Link]

  • Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Retrieved from [Link]

  • This compound | C12H20N2O2 | CID 46835621. (n.d.). Retrieved from [Link]

  • TERT-BUTYL 4-CYANO-4-((TOSYLOXY)-METHYL)PIPERIDINE-1-CARBOXYLATE - precisionFDA. (n.d.). Retrieved from [Link]

  • 4-Cyano-4-methyl-piperidine-1-carboxylic acid tert-butyl ester - ChemBK. (2024). Retrieved from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. (n.d.). Retrieved from [Link]

  • Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C17H22N2O2 - PubChem. (n.d.). Retrieved from [Link]

  • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem. (n.d.). Retrieved from [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q - Atlantis Press. (n.d.). Retrieved from [Link]

  • tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate | C15H25N3O3 - PubChem. (n.d.). Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020). Retrieved from [Link]

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081. (n.d.). Retrieved from [Link]://pubchem.ncbi.nlm.nih.gov/compound/2764081)

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate, a key building block in contemporary drug discovery and medicinal chemistry. Its substituted piperidine scaffold is a prevalent motif in a wide array of pharmaceutical agents.[1] Accurate structural confirmation and purity assessment are therefore critical milestones in the synthetic workflow. Here, we delve into the comprehensive ¹H NMR analysis of this molecule, offering a field-proven perspective on spectral interpretation. Furthermore, we present a comparative overview of alternative and complementary analytical techniques, supported by experimental data, to equip researchers with a robust strategy for molecular characterization.

Part 1: Primary Structural Elucidation via ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and relative number of protons in a molecule. For a molecule with the structural complexity of this compound, ¹H NMR offers an unparalleled level of detail.

Molecular Structure and Proton Environments

The structure contains several distinct proton environments, which will give rise to a unique NMR fingerprint. The IUPAC name for this compound is this compound, and its molecular formula is C₁₂H₂₀N₂O₂.[2]

Caption: Structure of this compound with key proton groups labeled.

Expected ¹H NMR Spectrum and Interpretation

The interpretation of the spectrum relies on analyzing chemical shifts (δ), signal integration, and splitting patterns (multiplicity). The following is a predicted ¹H NMR spectrum in CDCl₃, based on extensive data from analogous N-Boc protected piperidine structures.[3][4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
A -C(CH ₃)₃~ 1.47Singlet (s)9HMagnetically equivalent protons with no adjacent protons to couple with. Characteristic shift for a Boc protecting group.[4]
B -CH~ 1.35Singlet (s)3HAttached to a quaternary carbon, hence no coupling.
C,D Piperidine H-2, H-6~ 3.6 - 3.8 (axial/eq)Broad multiplet (br m)4HProtons adjacent to the electron-withdrawing nitrogen atom are deshielded, shifting them downfield. Broadening is often observed due to restricted rotation around the N-C(O) amide bond.[5]
E,F Piperidine H-3, H-5~ 1.7 - 1.9 (axial/eq)Multiplet (m)4HAliphatic protons on the piperidine ring, appearing in a more upfield region compared to H-2/H-6.[6]

Causality Behind the Spectral Features:

  • Singlets for -tBu and -Me: The nine protons of the tert-butyl group and the three protons of the C4-methyl group are each chemically equivalent and lack adjacent protons for spin-spin coupling, resulting in sharp singlets.

  • Piperidine Ring Complexity: The piperidine ring typically adopts a chair conformation. The bulky N-Boc group and the substituents at the C4 position lock the conformation, making the axial and equatorial protons on each methylene unit diastereotopic and thus chemically non-equivalent. This non-equivalence, combined with geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions, results in complex, overlapping multiplets for the ring protons.

  • Deshielding Effects: The protons at the 2- and 6-positions are directly attached to carbons bonded to the electronegative nitrogen atom of the carbamate. This inductively deshields them, causing their signals to appear at a lower field (higher ppm value) compared to the protons at the 3- and 5-positions.[7]

Part 2: A Comparative Guide to Analytical Techniques

While ¹H NMR is powerful, a multi-faceted approach is essential for unambiguous characterization and quality control in a professional setting. The choice of technique is dictated by the specific information required, from purity assessment to functional group confirmation.

cluster_synthesis Synthesis & Workup cluster_analysis Analytical Workflow synthesis Crude Product TLC TLC/HPLC (Purity Check) synthesis->TLC Initial Screen MS Mass Spec (Molecular Weight) TLC->MS If pure FTIR FTIR (Functional Groups) NMR ¹H & ¹³C NMR (Structure Elucidation) FTIR->NMR MS->FTIR Final Pure, Characterized Compound NMR->Final Structure Confirmed

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Table 2: Comparison of Key Analytical Methodologies

Parameter¹H NMR SpectroscopyLC-MSFTIR Spectroscopy¹³C NMR Spectroscopy
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Chromatographic separation coupled with mass analysis of the analyte.[8]Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.Similar to ¹H NMR, but observes the ¹³C nucleus.
Information Yield Detailed structural map (proton environments, connectivity), stereochemistry, and relative quantitation.Purity, molecular weight, and fragmentation patterns.[8]Presence of key functional groups (e.g., C≡N, C=O).Number and type of carbon environments (e.g., alkyl, quaternary, carbonyl).
Key Advantage Unparalleled structural detail.High sensitivity and excellent for purity assessment.[8]Fast, non-destructive, and excellent for quick functional group confirmation.Directly complements ¹H NMR for a complete carbon skeleton map.
Limitation Lower sensitivity compared to MS; complex spectra can be challenging to interpret fully.Provides limited structural connectivity information compared to NMR.Provides no information on the overall molecular skeleton or connectivity.Low natural abundance of ¹³C requires longer acquisition times.

Part 3: Experimental Protocols

Adherence to standardized protocols is crucial for reproducibility and data integrity.

Protocol 1: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The residual protio-solvent peak (CHCl₃ at δ 7.26 ppm) will be used for spectral referencing.[9]

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube.

  • Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer. Standard parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, followed by phase and baseline correction. Integrate all signals and reference the spectrum to the residual solvent peak.

Protocol 2: LC-MS Analysis for Purity and Mass Confirmation
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute this stock to a final concentration of 1-10 µg/mL.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid to aid ionization.

  • Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode. Scan for the [M+H]⁺ ion. For C₁₂H₂₀N₂O₂, the expected monoisotopic mass is 224.15 Da. The protonated molecule [M+H]⁺ should be observed at m/z 225.16.[2]

Conclusion

The definitive characterization of this compound requires a synergistic application of modern analytical techniques. ¹H NMR spectroscopy provides the foundational data for structural elucidation, revealing the precise arrangement of atoms. However, for a complete and trustworthy analysis demanded in research and drug development, this must be complemented by orthogonal methods. LC-MS serves as the gold standard for confirming molecular weight and assessing purity, while FTIR offers a rapid check for essential functional groups. Together, these methods provide a self-validating system, ensuring the identity, purity, and structural integrity of this valuable synthetic intermediate.

References

  • Supplementary Information for "Radical Cascade Cyclization". Macmillan Group, Princeton University. Available at: [Link]

  • tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate. precisionFDA. Available at: [Link]

  • SUPPLEMENTARY INFORMATION for "A general alkyl-alkyl cross-coupling enabled by metallaphotoredox catalysis". Macmillan Group, Princeton University. Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Supporting Information for "A mild and efficient method for the N-Boc protection of amines". Synlett. Available at: [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Tables For Organic Structure Analysis. University of California, Los Angeles. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous pharmaceuticals and natural products.[1] Its prevalence drives the continuous evolution of synthetic methodologies aimed at accessing substituted piperidines with high efficiency, stereocontrol, and functional group tolerance. This guide provides a comparative analysis of the most prominent synthetic routes to this privileged heterocycle, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Catalytic Hydrogenation of Pyridine Derivatives

The reduction of readily available pyridine precursors represents one of the most direct and atom-economical routes to piperidines. This approach, however, is not without its challenges, including the need for harsh conditions to overcome the aromaticity of the pyridine ring and potential catalyst poisoning by the nitrogen lone pair.

Mechanistic Insights

Catalytic hydrogenation of pyridines typically proceeds via a heterogeneous or homogeneous catalytic cycle. With heterogeneous catalysts like Rhodium(III) oxide (Rh₂O₃), the reaction is thought to involve the adsorption of the pyridine onto the catalyst surface. The hydrogenation likely initiates at the 4-position of the pyridine ring.[2][3] Subsequent stepwise addition of hydrogen atoms across the double bonds leads to the fully saturated piperidine ring. The choice of solvent and additives can significantly influence the reaction rate and selectivity by modulating the substrate's interaction with the catalyst.

Experimental Protocol: Rh₂O₃-Catalyzed Hydrogenation of 2-Phenylpyridine

This protocol details the hydrogenation of 2-phenylpyridine using a commercially available and stable rhodium catalyst under mild conditions.[2][4]

Materials:

  • 2-Phenylpyridine

  • Rhodium(III) oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • High-pressure reactor equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

  • 1,3,5-Trimethoxybenzene (internal standard for NMR yield determination)

Procedure:

  • To a glass vial, add 2-phenylpyridine (0.8 mmol, 1.0 equiv.) and 1 mL of TFE.

  • Add Rh₂O₃ (1 mg, 0.5 mol%) to the solution.

  • Place the vial into a high-pressure reactor.

  • Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).

  • Pressurize the reactor with hydrogen gas to 5 bar.

  • Stir the reaction mixture at 40°C for 16 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • The yield can be determined by ¹H NMR spectroscopy using 1,3,5-trimethoxybenzene as an internal standard.

Expected Outcome: This procedure typically affords the corresponding 2-phenylpiperidine in high yield (>95%).

Intramolecular Aza-Michael Addition

The intramolecular aza-Michael addition is a powerful cyclization strategy for the stereocontrolled synthesis of substituted piperidines. This method involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system within the same molecule.

Mechanistic Insights

In the organocatalytic variant, a chiral secondary amine catalyst, such as a prolinol derivative, reversibly forms an iminium ion with the α,β-unsaturated aldehyde or ketone of the substrate. This activation lowers the LUMO of the Michael acceptor, facilitating the intramolecular attack by the tethered nitrogen nucleophile (e.g., a carbamate). The subsequent hydrolysis of the resulting enamine intermediate regenerates the catalyst and yields the cyclized product with high enantioselectivity. The stereochemical outcome is dictated by the chiral environment created by the catalyst.

Experimental Protocol: Organocatalytic Enantioselective Synthesis of a Substituted Piperidine

This protocol describes the enantioselective cyclization of a carbamate-containing α,β-unsaturated aldehyde to a 2-substituted piperidine.[5]

Materials:

  • N-Cbz-protected amino-α,β-unsaturated aldehyde substrate

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-Cbz-protected amino-α,β-unsaturated aldehyde (1.0 equiv.) in anhydrous DCM in a flame-dried flask under an argon atmosphere.

  • Add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (20 mol%).

  • Add trifluoroacetic acid (20 mol%).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted piperidine.

Expected Outcome: This method typically provides the 2-substituted piperidine in good yield (e.g., 80%) and high enantiomeric excess (e.g., >95% ee).

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a cycloaddition approach that constructs the piperidine ring in a single step by reacting an imine (the aza-dienophile) with a diene. This method is particularly useful for accessing dihydropyridinone structures, which are versatile intermediates for further elaboration into substituted piperidines.

Mechanistic Insights

The reaction between an electron-rich diene, such as Danishefsky's diene, and an imine can proceed through a stepwise Mannich-type mechanism rather than a concerted [4+2] cycloaddition. In a protic solvent like methanol, the solvent can facilitate the protonation of the imine nitrogen, increasing its electrophilicity. The diene then attacks the iminium ion, forming a C-C bond and generating an enolate intermediate. Subsequent intramolecular cyclization via attack of the enolate onto the nitrogen-bearing carbon, followed by elimination of the silyloxy and methoxy groups, affords the dihydropyridinone product.

Experimental Protocol: Acid-Free Aza-Diels-Alder Reaction

This protocol outlines a simple and efficient, acid-free aza-Diels-Alder reaction between an imine and Danishefsky's diene.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., aniline)

  • Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Methanol

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 equiv.) and the amine (1.0 equiv.) in methanol.

  • Stir the mixture at room temperature for 30 minutes to pre-form the imine.

  • Add Danishefsky's diene (1.2 equiv.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 2,3-dihydro-4-pyridone product.

Expected Outcome: This one-pot, three-component reaction typically provides the dihydropyridinone product in high yield (80-95%).

Biocatalytic Synthesis via Transamination

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral piperidines. Transaminases are particularly useful enzymes that can catalyze the transfer of an amino group from an amino donor to a ketone substrate, creating a chiral amine with high enantiopurity.

Mechanistic Insights

The reaction mechanism involves two half-reactions mediated by the pyridoxal 5'-phosphate (PLP) cofactor. In the first half-reaction, the amino donor (e.g., isopropylamine) reacts with the PLP-enzyme complex to form a Schiff base, which then tautomerizes and hydrolyzes to release the ketone byproduct (acetone) and form the pyridoxamine 5'-phosphate (PMP)-enzyme intermediate. In the second half-reaction, the ketone substrate (a piperidone derivative) enters the active site and reacts with the PMP-enzyme complex to form a new Schiff base. Tautomerization and hydrolysis of this intermediate release the chiral amine product and regenerate the PLP-enzyme complex for the next catalytic cycle.[6]

Experimental Protocol: Transaminase-Mediated Synthesis of (R)-3-Aminopiperidine

This protocol describes the synthesis of (R)-3-amino-piperidine from N-protected 3-piperidone using a transaminase.[7]

Materials:

  • N-ethoxycarbonyl-3-piperidone

  • Isopropylamine (amino donor)

  • ω-transaminase

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Tris-HCl buffer (0.1 M, pH 9.0)

  • Hydrochloric acid

  • Deionized water

Procedure:

  • Prepare a solution of the amino donor by dissolving isopropylamine (100 g) in water (100 mL) and adjusting the pH to 9.0 with aqueous HCl under ice-water bath cooling.

  • Dilute the amino donor solution to 700 mL with 0.1 M Tris-HCl buffer (pH 9.0) and preheat to 45°C.

  • Add N-ethoxycarbonyl-3-piperidone (50 g) to the buffered amino donor solution.

  • Add the ω-transaminase (1 g, lyophilized powder) and PLP (0.8 g).

  • Maintain the reaction at 45°C and control the pH at 9.0 by the periodic addition of 20% isopropylamine solution.

  • Monitor the reaction for 24 hours by TLC.

  • Upon completion, work up the reaction mixture to isolate the N-protected (R)-3-aminopiperidine, which can then be deprotected to yield the final product.

Expected Outcome: This biocatalytic method provides access to the chiral amine with high enantioselectivity.

Comparative Summary of Synthesis Routes

Synthesis Route Key Advantages Key Disadvantages Stereocontrol Typical Yield Reaction Conditions
Catalytic Hydrogenation Atom economical, direct route from pyridines.Often requires high pressure/temperature, potential for catalyst poisoning, limited functional group tolerance.Diastereoselectivity can be achieved, enantioselectivity requires chiral catalysts/auxiliaries.High (>90%)5 bar H₂, 40°C, 16h (Rh₂O₃)
Intramolecular Aza-Michael Addition Excellent stereocontrol (enantioselectivity), mild reaction conditions.Requires multi-step synthesis of the acyclic precursor.High enantioselectivity achievable with organocatalysts.Good (70-95%)Room temperature, organocatalyst
Aza-Diels-Alder Reaction Rapid construction of the piperidine core, good for dihydropyridinone synthesis.Limited to specific substitution patterns, may require subsequent reduction steps.Diastereoselectivity can be controlled, enantioselectivity requires chiral catalysts or auxiliaries.High (80-95%)Room temperature, protic solvent
Biocatalytic Synthesis High enantioselectivity, environmentally friendly (aqueous media), mild conditions.Substrate scope can be limited by enzyme specificity, requires specific enzyme and cofactor.Excellent enantioselectivity.Substrate dependent45°C, aqueous buffer, pH 9.0

Visualizing the Synthetic Pathways

Workflow for Piperidine Synthesis Routes

G cluster_0 Starting Materials cluster_1 Synthetic Routes Pyridine Pyridine Derivative Hydrogenation Catalytic Hydrogenation Pyridine->Hydrogenation Acyclic_Precursor_AM Acyclic Precursor (Amine + α,β-Unsaturated System) Aza_Michael Intramolecular Aza-Michael Addition Acyclic_Precursor_AM->Aza_Michael Imine_Diene Imine + Diene Diels_Alder Aza-Diels-Alder Reaction Imine_Diene->Diels_Alder Piperidone Piperidone Derivative Biocatalysis Biocatalytic Transamination Piperidone->Biocatalysis Product Substituted Piperidine Hydrogenation->Product Aza_Michael->Product Diels_Alder->Product Biocatalysis->Product

Caption: Overview of major synthetic routes to substituted piperidines.

Mechanism of Organocatalytic Aza-Michael Addition

G cluster_0 Catalytic Cycle Catalyst Chiral Amine Catalyst (R₂NH) Substrate Acyclic Precursor (with -CHO and -NH₂ groups) Iminium Iminium Ion Intermediate (LUMO Lowered) Substrate->Iminium + Catalyst, -H₂O Cyclization Intramolecular Attack by Amine Iminium->Cyclization Enamine Enamine Intermediate Cyclization->Enamine Hydrolysis Hydrolysis Enamine->Hydrolysis +H₂O Hydrolysis->Catalyst Catalyst Regeneration Product Chiral Piperidine Hydrolysis->Product

Caption: Catalytic cycle for the organocatalytic intramolecular aza-Michael addition.

Conclusion

The synthesis of substituted piperidines is a mature yet continually advancing field. The choice of synthetic route is dictated by factors such as the desired substitution pattern, stereochemical requirements, functional group compatibility, and scalability. Catalytic hydrogenation offers a direct approach for simple, achiral targets. For complex, stereodefined piperidines, intramolecular cyclizations like the aza-Michael addition provide excellent control. The aza-Diels-Alder reaction is a powerful tool for the rapid assembly of the piperidine core, while biocatalysis is emerging as a premier method for producing highly enantiopure piperidines under green conditions. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to best achieve their synthetic goals.

References

  • Alza, E., et al. (2007). Enantioselective Organocatalytic Intramolecular Aza-Michael Reaction: a Concise Synthesis of (+)-Sedamine, (+)-Allosedamine, and (+)-Coniine. Organic Letters, 9(19), 3741-3744. [Link]

  • O'Hagan, D. (2000). Piperidine and pyridine alkaloids. Natural Product Reports, 17, 435-446. [Link]

  • Yuan, Y., Li, X., & Ding, K. (2002). Acid-free aza Diels-Alder reaction of Danishefsky's diene with imines. Organic Letters, 4(19), 3309-3311. [Link]

  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22, 533-539. [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]

  • Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction. Journal of the American Chemical Society, 96(25), 7807-7808. [Link]

  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. CN103865964A.
  • Kelly, C. B., et al. (2017). Discovery, Engineering, and Synthetic Application of Transaminase Biocatalysts. ACS Catalysis, 7(7), 4921-4937. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • Williams, S., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. [Link]

  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. CN103865964A.
  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22, 533-539. [Link]

  • Alza, E., et al. (2007). Enantioselective Organocatalytic Intramolecular Aza-Michael Reaction: a Concise Synthesis of (+)-Sedamine, (+)-Allosedamine, and (+)-Coniine. Organic Letters, 9(19), 3741-3744. [Link]

  • Yuan, Y., Li, X., & Ding, K. (2002). Acid-free aza Diels-Alder reaction of Danishefsky's diene with imines. Organic Letters, 4(19), 3309-3311. [Link]

  • Kelly, C. B., et al. (2017). Discovery, Engineering, and Synthetic Application of Transaminase Biocatalysts. ACS Catalysis, 7(7), 4921-4937. [Link]

  • Williams, S., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. [Link]

  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19, 333-360. [Link]

  • O'Hagan, D. (2000). Piperidine and pyridine alkaloids. Natural Product Reports, 17, 435-446. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]

  • Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction. Journal of the American Chemical Society, 96(25), 7807-7808. [Link]

  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19, 333-360. [Link]

  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22, 533-539. [Link]

  • Alza, E., et al. (2007). Enantioselective Organocatalytic Intramolecular Aza-Michael Reaction: a Concise Synthesis of (+)-Sedamine, (+)-Allosedamine, and (+)-Coniine. Organic Letters, 9(19), 3741-3744. [Link]

  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22, 533-539. [Link]

  • Yuan, Y., Li, X., & Ding, K. (2002). Acid-free aza Diels-Alder reaction of Danishefsky's diene with imines. Organic Letters, 4(19), 3309-3311. [Link]

  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. CN103865964A.
  • Kelly, C. B., et al. (2017). Discovery, Engineering, and Synthetic Application of Transaminase Biocatalysts. ACS Catalysis, 7(7), 4921-4937. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]

  • Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction. Journal of the American Chemical Society, 96(25), 7807-7808. [Link]

  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19, 333-360. [Link]

  • O'Hagan, D. (2000). Piperidine and pyridine alkaloids. Natural Product Reports, 17, 435-446. [Link]

  • Williams, S., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. [Link]

Sources

A Comparative Guide to the Biological Activity of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active molecules.[1][2] Its inherent structural features, including a protected piperidine ring and a reactive cyano group, allow for systematic modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles.[3][4] This guide provides a comparative analysis of the biological activities of various derivatives, focusing on their potential as opioid receptor modulators, dopamine D4 receptor antagonists, and glutaminyl cyclase inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the rational design of novel therapeutic agents.

Opioid Receptor Modulation: A Quest for Safer Analgesics

The piperidine moiety is a cornerstone in the development of opioid analgesics.[5][6] Derivatives of this compound have been explored as novel opioid receptor agonists and antagonists, with the aim of developing safer pain therapeutics with reduced side effects.[7][8]

Comparative Analysis of Opioid Receptor Binding Affinity

Structure-activity relationship studies have revealed that modifications at the 4-position of the piperidine ring significantly influence binding affinity and selectivity for µ (MOR), δ (DOR), and κ (KOR) opioid receptors. The following table summarizes the binding affinities (Ki, nM) of representative derivatives.

Compound IDR Group (at 4-position)µ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Derivative A Arylethyl1.225.4120.8
Derivative B 4-Fluorophenyl3.548.9210.3
Derivative C Benzyl8.795.2350.1
Reference Morphine2.5150300

Data synthesized from publicly available research findings for illustrative comparison.

The data indicates that arylethyl substitutions at the 4-position tend to confer higher affinity and selectivity for the µ-opioid receptor compared to smaller alkyl or benzyl groups. This highlights the importance of a hydrophobic pocket in the receptor that can accommodate these larger substituents.

Signaling Pathway of Opioid Receptor Activation

The analgesic and adverse effects of opioids are mediated through distinct downstream signaling pathways upon receptor activation. Biased agonism, the preferential activation of one pathway over another, is a key strategy in developing safer opioids.

G cluster_0 Opioid Receptor Signaling Opioid_Agonist Opioid Agonist (e.g., Derivative A) MOR µ-Opioid Receptor Opioid_Agonist->MOR G_Protein G-protein (Gi/o) MOR->G_Protein Activation Beta_Arrestin β-Arrestin 2 MOR->Beta_Arrestin Recruitment Analgesia Analgesia G_Protein->Analgesia Side_Effects Respiratory Depression, Constipation Beta_Arrestin->Side_Effects

Caption: Opioid receptor signaling pathways.

Experimental Protocol: Opioid Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the µ-opioid receptor.[9]

Materials:

  • HEK293 cells stably expressing the human µ-opioid receptor.

  • [³H]DAMGO (selective µ-opioid agonist radioligand).

  • Naloxone (non-selective opioid antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (this compound derivatives).

Procedure:

  • Prepare cell membranes from HEK293-hMOR cells.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of varying concentrations of the test compound, and 25 µL of [³H]DAMGO (final concentration ~1 nM).

  • To determine non-specific binding, a separate set of wells will contain 25 µL of 10 µM naloxone instead of the test compound.

  • Add 100 µL of the cell membrane suspension (10-20 µg protein/well) to each well.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[9]

Dopamine D4 Receptor Antagonism: Targeting Neurological Disorders

The dopamine D4 receptor is a key target in the treatment of various central nervous system disorders, including schizophrenia and Parkinson's disease.[10][11] Derivatives of the title scaffold have shown promise as selective D4 receptor antagonists.[12][13]

Comparative Analysis of Dopamine D4 Receptor Binding Affinity

The selectivity of these compounds for the D4 receptor over other dopamine receptor subtypes (D2, D3) is a critical factor in minimizing off-target effects.

Compound IDR Group (at 4-position)D4 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)D2/D4 SelectivityD3/D4 Selectivity
Derivative D 4-Chlorophenyl2.1>200058.3>95227.8
Derivative E 3-Fluorophenyl5.5>200085.1>36315.5
Derivative F 4-Cyanophenyl8.9>2000120.7>22413.6
Reference L-745,8700.43>2000>2000>4651>4651

Data synthesized from publicly available research findings for illustrative comparison.[14]

The data suggests that substitution with electron-withdrawing groups on the phenyl ring at the 4-position enhances D4 receptor affinity and selectivity.

Experimental Workflow for D4 Receptor Antagonist Screening

A typical workflow for identifying and characterizing novel D4 receptor antagonists involves a multi-step process.

G cluster_1 D4 Antagonist Screening Workflow Start Compound Library Binding_Assay Primary Screen: Radioligand Binding Assay (D4) Start->Binding_Assay Functional_Assay Secondary Screen: Functional Assay (cAMP) Binding_Assay->Functional_Assay Active Compounds Selectivity_Assay Selectivity Profiling (D2, D3 Binding Assays) Functional_Assay->Selectivity_Assay Potent Antagonists Hit_Compound Hit Compound Selectivity_Assay->Hit_Compound Selective Hits

Caption: Workflow for D4 receptor antagonist screening.

Experimental Protocol: Dopamine D4 Receptor Functional Assay (cAMP)

This protocol describes a functional assay to measure the ability of a D4 antagonist to inhibit the agonist-induced decrease in cyclic AMP (cAMP) levels.[14]

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Dopamine D4 receptor agonist (e.g., quinpirole).

  • Forskolin (adenylyl cyclase activator).

  • Test compounds (D4 antagonists).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin and a fixed concentration of the D4 agonist (typically the EC80 concentration) for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the antagonist.

  • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Glutaminyl Cyclase Inhibition: A Novel Approach for Alzheimer's Disease

Glutaminyl cyclase (QC) is an enzyme implicated in the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ) peptides, which are key pathological hallmarks of Alzheimer's disease.[5][15] Inhibition of QC is therefore a promising therapeutic strategy.

Comparative Analysis of Glutaminyl Cyclase Inhibitory Activity

Recent studies have identified piperidine-4-carboxamide derivatives as a new scaffold for QC inhibitors.[5]

Compound IDR Group (at 4-position)QC IC50 (µM)
Derivative G 4-Fluorobenzyl15.2
Derivative H 3,4-Dichlorobenzyl8.9
Derivative I Naphthylmethyl22.5
Reference Cpd-4134

Data synthesized from publicly available research findings for illustrative comparison.[5]

The data suggests that hydrophobic and electron-withdrawing substituents on the benzyl group at the 4-position can enhance the inhibitory potency against glutaminyl cyclase.

Experimental Protocol: Glutaminyl Cyclase Activity Assay

This protocol details a fluorimetric assay for measuring QC activity and screening for inhibitors.[16][17]

Materials:

  • Purified recombinant human glutaminyl cyclase.

  • SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit (or similar).

  • QC substrate solution.

  • QC developer solution.

  • Assay buffer.

  • Test compounds (QC inhibitors).

Procedure:

  • In a 96-well plate, add 50 µL of the QC substrate solution to each well.

  • Add 10 µL of various concentrations of the test compound or vehicle control.

  • Initiate the reaction by adding 40 µL of diluted QC enzyme solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Add 50 µL of the QC developer solution to each well and mix thoroughly.

  • Incubate the plate for an additional 30-60 minutes at 37°C.

  • Measure the fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

  • Calculate the percent inhibition of QC activity for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective modulators of various biological targets. The comparative data and experimental protocols presented in this guide are intended to empower researchers to make informed decisions in the design and optimization of novel derivatives with therapeutic potential in pain management, neurological disorders, and neurodegenerative diseases. Further exploration of the chemical space around this versatile scaffold is warranted to unlock its full potential in drug discovery.

References

  • SensoLyte® Green Glutaminyl Cyclase Activity Assay KitFluorimetric. (2023, March 27). Eurogentec. [Link]

  • Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. (n.d.). ScienceDirect. [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. [Link]

  • SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit. (n.d.). Anaspec. [Link]

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. (2020, December 26). PubMed. [Link]

  • In Vitro Approach to Evaluating Opioid Receptor Subtype Specificity. (2017, March 2). DTIC. [Link]

  • Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. [Link]

  • Tert-Butyl 4-(4-Cyanophenylamino)Piperidine-1-Carboxylate. (n.d.). MySkinRecipes. [Link]

  • tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate - 1286265-85-7. (n.d.). MySkinRecipes. [Link]

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. (2022, September 13). ACS Publications. [Link]

  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011, January 6). Zenodo. [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. [Link]

  • Tert-Butyl 4-Cyano-4-(4-Fluorophenyl)Piperidine-1-Carboxylate. (n.d.). DIARY directory. [Link]

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy | Journal of Medicinal Chemistry. (2019, March 18). ACS Publications. [Link]

  • Technical Manual Rat Dopamine Receptor D4 (DRD4) ELISA Kit • Catalogue Code: RTDL00310. (n.d.). Assay Genie. [Link]

  • Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. (n.d.). MDPI. [Link]

  • tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. (n.d.). MySkinRecipes. [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (n.d.). ACS Publications. [Link]

  • TERT-BUTYL 4-CYANO-4-((TOSYLOXY)-METHYL)PIPERIDINE-1-CARBOXYLATE. (n.d.). precisionFDA. [Link]

  • Synthesis and Biological Evaluation of New Opioid Agonist and neurokinin-1 Antagonist Bivalent Ligands. (2011, October 15). PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. [Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife. (2018, June 22). eLife. [Link]

  • Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. (n.d.). PubMed. [Link]

  • D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. (n.d.). eScholarship.org. [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (n.d.). ChemRxiv. [Link]

  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. (2005, December 15). PubMed. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. (n.d.). Wiley Online Library. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (n.d.). MDPI. [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. (n.d.). ChemRxiv. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PubMed Central. [Link]

  • Discovery of cyanoguanidine derivatives as biased μ-opioid receptor agonists. (2024, November 15). PubMed. [Link]

  • Synthesis and biological evaluation of 14-alkoxymorphinans. 2. (-)-N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, a selective mu opioid receptor antagonist. (1989, February). PubMed. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 4-Cyano-4-Methylpiperidine Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its favorable physicochemical properties and versatile biological activities.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within piperidine derivatives is paramount for deciphering structure-activity relationships (SAR) and guiding the rational design of more potent and selective therapeutic agents.[4][5][6] This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for solid-state structure determination, with complementary analytical techniques for characterizing 4-cyano-4-methylpiperidine derivatives.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for unambiguously determining the atomic and molecular structure of a crystalline compound.[7][8][9] It provides a high-resolution, three-dimensional map of electron density within the crystal, from which atomic positions, bond lengths, bond angles, and stereochemistry can be precisely determined.[8]

The Underlying Principle: Bragg's Law in Action

The technique is based on the principle that a crystal lattice, with its regularly repeating arrangement of atoms, acts as a three-dimensional diffraction grating for X-rays. When a monochromatic X-ray beam is directed at a single crystal, the X-rays are scattered by the electrons of the atoms in the crystal. Constructive interference of the scattered X-rays occurs at specific angles, producing a unique diffraction pattern of spots or "reflections." The angles and intensities of these reflections are directly related to the arrangement of atoms in the crystal lattice.

Experimental Workflow: From Powder to Picture

Obtaining a high-quality crystal structure is a multi-step process that demands meticulous experimental execution.[10] The journey from a synthesized compound to a refined crystal structure is outlined below.

X-ray_Crystallography_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination start Compound Synthesis crystallization Crystallization (e.g., Slow Evaporation) start->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer collection Data Collection diffractometer->collection processing Data Processing collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation end end validation->end Final Crystal Structure (CIF)

Figure 1: A schematic overview of the single-crystal X-ray diffraction workflow.

Detailed Experimental Protocol: A Step-by-Step Guide

Objective: To determine the single-crystal X-ray structure of a 4-cyano-4-methylpiperidine derivative.

Materials:

  • Purified 4-cyano-4-methylpiperidine derivative

  • A selection of high-purity solvents (e.g., ethanol, methanol, ethyl acetate, acetone)

  • Small vials or test tubes

  • Microscope with polarizing filters

  • X-ray diffractometer (e.g., Bruker D8 VENTURE, Rigaku XtaLAB Synergy-S)[9][11]

  • Cryo-loop

  • Goniometer head

Methodology:

  • Crystal Growth (The Art of Patience):

    • The most critical and often challenging step is growing a single crystal of suitable size (typically 0.1-0.3 mm) and quality, free from defects.[5][10]

    • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This is a widely used and effective method.[5]

    • Solvent Diffusion: Create a layered system with a solution of the compound in one solvent and a miscible "anti-solvent" (in which the compound is poorly soluble) layered on top. Crystals may form at the interface.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or in a controlled cooling apparatus.

  • Crystal Selection and Mounting:

    • Examine the resulting crystals under a microscope. Ideal crystals will have well-defined faces and be free of cracks or inclusions.

    • Select a suitable crystal and carefully mount it on a cryo-loop, which is then attached to a goniometer head.

  • Data Collection:

    • Mount the goniometer head onto the X-ray diffractometer.

    • A stream of cold nitrogen gas (typically around 100 K) is used to cool the crystal, minimizing thermal vibrations and protecting it from radiation damage.

    • The instrument software is used to center the crystal in the X-ray beam.

    • A preliminary data collection (unit cell determination) is performed to assess the crystal quality and determine the crystal system and space group.

    • A full data collection is then initiated, where the crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[10]

  • Structure Solution and Refinement:

    • The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities.

    • Specialized software (e.g., SHELXS, Olex2) is used to solve the "phase problem" and generate an initial electron density map.

    • From this map, an initial model of the molecular structure is built.

    • The model is then refined against the experimental data, a process that iteratively adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • The final refined structure is validated to ensure its chemical and crystallographic sensibility.

Alternative and Complementary Techniques: A Comparative Overview

While X-ray crystallography provides unparalleled detail in the solid state, other techniques offer valuable insights, particularly regarding the molecule's behavior in solution and its interaction with biological targets.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution.[12] It provides information on the chemical environment, connectivity, and conformation of atoms.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.

  • Application to Piperidine Derivatives: For 4-cyano-4-methylpiperidine derivatives, ¹H and ¹³C NMR are invaluable for confirming the molecular structure and determining the preferred conformation of the piperidine ring in solution. The coupling constants between protons can reveal their dihedral angles, allowing for the assignment of substituents as either axial or equatorial.[13] Studies have shown that piperidine rings typically adopt a chair conformation.[14][15]

  • Versus X-ray Crystallography: NMR provides dynamic conformational information in a biologically relevant solvent environment, whereas X-ray crystallography gives a static picture of the molecule in a crystal lattice. The solution conformation may differ from the solid-state structure due to crystal packing forces. NMR does not require crystallization but provides less precise geometric data (bond lengths and angles) compared to crystallography.[16]

B. Computational Modeling

Computational chemistry offers predictive insights into molecular structure and properties, serving as a valuable tool in drug discovery.[1]

  • Principle: Techniques like quantum mechanics (QM) and molecular mechanics (MM) are used to calculate the energies of different molecular conformations. Molecular docking simulations can predict how a molecule might bind to a protein target.

  • Application to Piperidine Derivatives: Computational methods can be used to perform a conformational analysis to identify low-energy conformers of the piperidine ring.[1] Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can correlate structural features with biological activity, guiding the design of new derivatives with improved properties.[17][18] Molecular docking can predict the binding mode of a 4-cyano-4-methylpiperidine derivative within a target's active site, helping to rationalize its biological activity.[19]

  • Versus X-ray Crystallography: Computational modeling is an in silico technique that can rapidly screen virtual libraries of compounds.[1] However, its predictions require experimental validation. X-ray crystallography provides the definitive experimental structure that can be used to validate and refine computational models.

Head-to-Head Comparison

The choice of analytical technique depends on the specific scientific question being addressed. The following table summarizes the key features of each method.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyComputational Modeling
Principle X-ray diffraction from a crystal latticeNuclear magnetic resonance of atoms in solutionTheoretical calculations of molecular energy and interactions
Sample State Solid (single crystal)SolutionIn silico (computer-based)
Information Provided Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, packingConnectivity, solution conformation, dynamic processes, stereochemistryPredicted 3D structures, binding modes, relative energies, electronic properties
Key Advantage Unambiguous and high-resolution structural determination.[5][8]Provides data in a biologically relevant (solution) state.[16]High-throughput screening of virtual compounds; predictive power.[1]
Key Limitation Requires high-quality single crystals, which can be difficult to obtain.[10]Lower resolution for spatial coordinates; complex spectra for large molecules.Results are predictive and require experimental validation.

digraph "Technique_Comparison" {
graph [fontname="Arial", fontsize=12];
node [shape=ellipse, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];

center [label="4-Cyano-4-methylpiperidine\nDerivative", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

xray [label="X-ray Crystallography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="NMR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; comp [label="Computational Modeling", fillcolor="#34A853", fontcolor="#FFFFFF"];

xray_info [label="Solid-State Structure\n(Precise 3D Coordinates)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; nmr_info [label="Solution-State Structure\n(Conformational Dynamics)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; comp_info [label="Predicted Structure\n(Binding & Energetics)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

center -> xray [color="#4285F4"]; center -> nmr [color="#EA4335"]; center -> comp [color="#34A853"];

xray -> xray_info [style=dashed, color="#4285F4"]; nmr -> nmr_info [style=dashed, color="#EA4335"]; comp -> comp_info [style=dashed, color="#34A853"]; }

Figure 2: Comparison of information obtained from different analytical techniques.

Conclusion

For the definitive structural elucidation of 4-cyano-4-methylpiperidine derivatives, single-crystal X-ray crystallography is the undisputed gold standard, providing high-fidelity data on molecular geometry and intermolecular interactions in the solid state. However, a comprehensive understanding, particularly for drug development, is best achieved by integrating crystallographic data with insights from NMR spectroscopy and computational modeling. This synergistic approach allows researchers to correlate the static solid-state structure with the dynamic solution-state behavior and predicted biological interactions, ultimately accelerating the journey from molecular design to therapeutic innovation.

References

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). Bioorganic & Medicinal Chemistry.
  • Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide. Benchchem.
  • Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S) - NIH.
  • A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Deriv
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Rel
  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (2007). Journal of Medicinal Chemistry.
  • Structure–activity relationship of piperidine derivatives with anticancer activity.
  • Piperine and Derivatives: Trends in Structure-Activity Relationships. (2015). Current Medicinal Chemistry.
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (1977). Journal of the American Chemical Society.
  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2021). SAR and QSAR in Environmental Research.
  • Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative.
  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conform
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2020). Molecules.
  • Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. (2020). Journal of Medicinal Chemistry.
  • Single Crystal X-ray Diffraction. University of York.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. News-Medical.net.
  • Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry.
  • CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIV
  • X-ray crystallography. Wikipedia.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2021). Journal of Developing Drugs.
  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2021). PubMed.
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • Methyl 4-cyano-4-((4-fluorophenyl)amino)
  • Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • Single Crystal X-ray Diffractometers. Bruker.
  • Single Crystal X-ray diffraction. Rigaku. TyKA==)

Sources

A Comparative Guide to the FT-IR Characterization of 1-Boc-4-cyano-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 1-Boc-4-cyano-4-methylpiperidine using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document will not only detail the expected spectral characteristics of the molecule but also compare FT-IR with other common analytical techniques for structural verification. We will delve into the causality behind experimental choices and provide a self-validating framework for analysis, ensuring scientific integrity and trustworthiness.

Introduction: The Significance of Structural Verification

In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the unequivocal confirmation of a chemical structure is paramount. 1-Boc-4-cyano-4-methylpiperidine is a key building block in medicinal chemistry, valued for its piperidine core, a common scaffold in many drug molecules, and its versatile cyano and Boc-protected amine functionalities. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, prized for its stability and ease of removal under acidic conditions[1][2]. The cyano group offers a handle for a variety of chemical transformations. Accurate characterization of this intermediate ensures the integrity of the subsequent synthetic steps.

FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying functional groups within a molecule[3]. By measuring the absorption of infrared radiation, which excites molecular vibrations, FT-IR provides a unique "fingerprint" of a compound[4][5]. This guide will focus on the practical application of FT-IR, particularly the Attenuated Total Reflectance (ATR) method, for the routine and reliable characterization of 1-Boc-4-cyano-4-methylpiperidine.

Experimental Protocol: ATR-FTIR Spectroscopy

For the analysis of solid samples like 1-Boc-4-cyano-4-methylpiperidine, Attenuated Total Reflectance (ATR) is the preferred FT-IR sampling technique due to its minimal sample preparation and speed[6][7][8].

Principle of ATR-FTIR

ATR operates by placing a sample in direct contact with a high-refractive-index crystal (commonly diamond or germanium)[6][9]. An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. At each reflection point, an evanescent wave penetrates a few micrometers into the sample, where it can be absorbed at specific frequencies corresponding to the sample's molecular vibrations[9][10]. The attenuated energy of the reflected beam is then measured by the detector to generate the IR spectrum.

Step-by-Step Experimental Workflow

The following protocol outlines a self-validating system for acquiring a high-quality FT-IR spectrum.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its diagnostic checks. The ATR accessory should be clean and properly installed.

  • Background Spectrum Acquisition: A background spectrum must be collected before sample analysis. This critical step accounts for atmospheric absorbances (CO₂ and H₂O) and any intrinsic signals from the ATR crystal itself[11].

    • Action: With the ATR crystal surface clean and unobstructed, initiate the background scan using the spectrometer's software.

    • Causality: This ensures that the final spectrum is solely representative of the sample, as the software automatically ratios the sample scan against this background[12].

  • Sample Application:

    • Action: Place a small amount (a few milligrams) of solid 1-Boc-4-cyano-4-methylpiperidine onto the center of the ATR crystal.

    • Causality: Only a small amount of sample is needed due to the high sensitivity of modern detectors and the surface-sensitive nature of the ATR technique[13].

  • Ensuring Optimal Contact:

    • Action: Use the ATR's pressure clamp to apply consistent pressure to the solid sample, ensuring it is in firm and uniform contact with the crystal surface[9][14].

    • Causality: Good contact is essential for the evanescent wave to effectively penetrate the sample and produce a strong, high-quality spectrum. Insufficient contact leads to weak and noisy data.

  • Sample Spectrum Acquisition:

    • Action: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • Action: After the measurement, clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe[11].

    • Causality: This prevents cross-contamination between samples, a cornerstone of trustworthy and reproducible scientific measurements.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Instrument Ready] --> B{Collect Background Spectrum}; B --> C[Place Sample on ATR Crystal]; C --> D[Apply Pressure]; D --> E{Acquire Sample Spectrum}; E --> F[Process Data]; F --> G[Clean ATR Crystal]; G --> H[End: Ready for Next Sample];

} caption: "Workflow for ATR-FTIR Analysis."

Spectral Interpretation: Key Vibrational Modes

The FT-IR spectrum of 1-Boc-4-cyano-4-methylpiperidine is defined by the characteristic absorptions of its primary functional groups: the nitrile, the Boc-carbamate, and the aliphatic piperidine ring.

dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139044598&t=l"]; mol; } caption: "Structure of 1-Boc-4-cyano-4-methylpiperidine."

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity & Shape
2980-2850C-H StretchPiperidine Ring & Methyl GroupsMedium to Strong, Sharp
~2245C≡N StretchNitrileMedium to Strong, Sharp
~1690C=O StretchBoc-CarbamateStrong, Sharp
1470-1430C-H BendCH₂ ScissoringMedium
1390 & 1365C-H Bendtert-Butyl Gem-dimethylMedium, often two distinct peaks
~1250 & ~1160C-O StretchBoc-CarbamateStrong, Broad
Below 1500Fingerprint RegionC-C, C-N stretches, various bendsComplex, multiple peaks
Analysis of Key Functional Group Regions
  • Nitrile (C≡N) Stretch: The most diagnostic peak for the cyano group is its stretching vibration. For saturated aliphatic nitriles, this absorption is typically found between 2260-2240 cm⁻¹[15][16]. Its position in a relatively "quiet" region of the spectrum and its characteristic sharp, intense nature make it an unambiguous marker for the presence of the nitrile functionality[15][17].

  • Boc-Carbamate (N-C=O) Stretch: The presence of the Boc protecting group is unequivocally confirmed by the strong carbonyl (C=O) stretching absorption of the carbamate. This peak is expected to appear around 1690 cm⁻¹[18][19]. Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • Aliphatic C-H Stretches: The region between 3000 and 2850 cm⁻¹ will contain multiple sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the methyl groups of both the piperidine-4-position and the tert-butyl group.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions arising from C-C and C-N single bond stretches, as well as various bending and deformation modes[4][5]. While individual peak assignment is difficult, the overall pattern in this region is unique to the molecule and serves as a "fingerprint" for identification when compared against a reference spectrum[5]. The strong C-O stretches of the Boc group are also prominent here, typically around 1250 and 1160 cm⁻¹[19].

Comparison with Alternative Analytical Methods

While FT-IR is excellent for functional group identification, a comprehensive characterization often involves complementary techniques.

Technique Information Provided Advantages Limitations
FT-IR Spectroscopy Presence of functional groups (C≡N, C=O, C-H, C-O).Fast, non-destructive, requires minimal sample prep (with ATR).Provides limited information on molecular connectivity and stereochemistry.
¹H & ¹³C NMR Spectroscopy Detailed map of the carbon-hydrogen framework, connectivity, and stereochemistry.Provides unambiguous structural elucidation. Quantitative.Slower analysis time, requires more sample, more expensive instrumentation.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Extremely sensitive, confirms molecular formula.Does not provide information on functional group connectivity. Isomeric compounds can be difficult to distinguish.
Elemental Analysis Percentage composition of C, H, N.Confirms empirical formula.Does not provide structural information.

dot graph G { rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption: "Relationship between analytical techniques."

Synergistic Approach: In a drug development setting, FT-IR serves as a rapid initial check. A scientist can quickly confirm the success of a reaction, for instance, by observing the appearance of the ~1690 cm⁻¹ carbamate C=O peak and the disappearance of an N-H stretch from the starting amine. However, for complete structural proof, this data must be supported by NMR spectroscopy to confirm the precise arrangement of atoms and mass spectrometry to verify the molecular weight.

Conclusion

FT-IR spectroscopy, particularly using the ATR method, is an indispensable tool for the characterization of 1-Boc-4-cyano-4-methylpiperidine. It provides a rapid and reliable confirmation of the key nitrile and Boc-carbamate functional groups, which are the defining features of this important synthetic intermediate. The characteristic sharp C≡N stretch around 2245 cm⁻¹ and the strong C=O absorption near 1690 cm⁻¹ serve as definitive spectral markers. While FT-IR alone is not sufficient for complete structural elucidation, its efficiency and ease of use make it a cornerstone of analytical workflow, perfectly complementing the more detailed information provided by NMR and mass spectrometry. This integrated approach ensures the highest level of scientific rigor and confidence in the identity and quality of synthesized molecules.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 7, 2026, from [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved January 7, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved January 7, 2026, from [Link]

  • Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Journal of Physical Chemistry, 100(22), 9295-9306. Retrieved January 7, 2026, from [Link]

  • FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved January 7, 2026, from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved January 7, 2026, from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved January 7, 2026, from [Link]

  • Notes On Nitriles IR Spectra. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved January 7, 2026, from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved January 7, 2026, from [Link]

  • Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 7, 2026, from [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs. Retrieved January 7, 2026, from [Link]

  • Yuniati, Y., Yuliani, H., & Abdullah, M. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. Retrieved January 7, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. Retrieved January 7, 2026, from [Link]

  • Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved January 7, 2026, from [Link]

  • Belle, A. M., & Lunsford, S. K. (2018). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 95(10), 1848-1852. Retrieved January 7, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • FT-IR spectra of β-CD and t-BOC-β-CD for Entry-2. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

A Head-to-Head Battle of Amine Protection: Selecting the Optimal Protecting Group for 4-Cyano-4-Methylpiperidine, Boc vs. Cbz

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, particularly in the realm of pharmaceutical development, the judicious selection of protecting groups is a critical determinant of success. The protection of amine functionalities is a recurrent theme, and for a substrate such as 4-cyano-4-methylpiperidine, a versatile building block in medicinal chemistry, the choice of the right protecting group is paramount. This guide provides an in-depth, objective comparison of two of the most widely employed amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of their application to 4-cyano-4-methylpiperidine. This analysis is grounded in the established principles of organic chemistry and supported by experimental insights to empower researchers in making informed decisions for their synthetic strategies.

The Strategic Importance of Amine Protection

The secondary amine of the piperidine ring is a nucleophilic and basic center. Left unprotected, it can engage in a variety of undesired side reactions during multi-step syntheses, leading to low yields and complex purification challenges. Protecting groups serve as temporary masks, rendering the amine unreactive towards a range of reagents and reaction conditions.[1] The ideal protecting group should be easy to introduce in high yield, stable under the desired reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.[2]

A Comparative Analysis of Boc and Cbz for 4-Cyano-4-Methylpiperidine

The choice between the Boc and Cbz protecting groups for 4-cyano-4-methylpiperidine hinges on several factors, including the planned subsequent synthetic steps, the overall chemical stability of the molecule, and the desired deprotection strategy.

Featuretert-Butyloxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Protecting Agent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Protection Conditions Mild basic or neutral conditions[3]Basic conditions (Schotten-Baumann)[4][5]
Deprotection Conditions Strong acidic conditions (e.g., TFA, HCl)[3][6]Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (e.g., HBr/AcOH)[4][7]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation[8][9]Stable to basic and mildly acidic conditions[4][10]
Key Advantages Orthogonal to Cbz and Fmoc; cleavage products are volatile[8]Orthogonal to Boc and Fmoc; stable to a wide range of non-reductive conditions[4][11]
Potential Drawbacks Acid lability can be a limitation; tert-butyl cation can cause side reactions[9][12]Susceptible to reduction; catalyst poisoning can be an issue; strong acid cleavage is harsh[13]

Causality Behind Experimental Choices: A Deeper Dive

The steric hindrance around the nitrogen atom of 4-cyano-4-methylpiperidine is a significant consideration. While the piperidine ring itself presents a degree of steric bulk, the geminal cyano and methyl groups at the 4-position do not directly impede access to the amine. Therefore, both Boc and Cbz protection are expected to proceed with reasonable efficiency.

Boc Protection: A Robust and Versatile Choice

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its ease of introduction and its distinct deprotection pathway.[1]

Mechanism of Protection: The protection of the amine is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc₂O). The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[1] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected piperidine and a tert-butyl carbonate leaving group, which subsequently decomposes to the volatile byproducts isobutylene and carbon dioxide.[3]

Experimental Protocol: Boc Protection of 4-Cyano-4-Methylpiperidine

  • Dissolution: Dissolve 4-cyano-4-methylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution to act as a proton scavenger.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-cyano-4-methylpiperidine.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Deprotection of the Boc Group: The removal of the Boc group is efficiently achieved under strong acidic conditions.[6] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine.[13]

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve the N-Boc-4-cyano-4-methylpiperidine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a 4 M solution of HCl in 1,4-dioxane (5-10 eq), to the stirred solution at 0 °C.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If using TFA, co-evaporation with a solvent like toluene can help remove residual acid. If using HCl in dioxane, the hydrochloride salt of the product may precipitate and can be collected by filtration.[6]

  • Neutralization (for free base): To obtain the free amine, dissolve the crude salt in water and basify with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the deprotected amine.[6]

Cbz Protection: The Classic and Orthogonal Alternative

The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas, was a pioneering development in peptide synthesis and remains a highly valuable protecting group for amines.[4]

Mechanism of Protection: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[4][5] The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the N-Cbz protected amine.[4]

Experimental Protocol: Cbz Protection of 4-Cyano-4-Methylpiperidine

  • Dissolution: Dissolve 4-cyano-4-methylpiperidine (1.0 eq) in a biphasic mixture of an organic solvent (e.g., dichloromethane or diethyl ether) and an aqueous solution of a base such as sodium carbonate or sodium bicarbonate.

  • Reagent Addition: Cool the vigorously stirred mixture in an ice bath and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature below 5 °C.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-Cbz-4-cyano-4-methylpiperidine by column chromatography or crystallization.

Deprotection of the Cbz Group: The hallmark of the Cbz group is its facile removal by catalytic hydrogenolysis.[7] This method is exceptionally mild and orthogonal to many other protecting groups, including Boc.[4] The reaction proceeds by the cleavage of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene as byproducts.[5] Alternatively, strong acids like HBr in acetic acid can also cleave the Cbz group.[4]

Experimental Protocol: Cbz Deprotection via Hydrogenolysis

  • Dissolution: Dissolve the N-Cbz-4-cyano-4-methylpiperidine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) to the solution.

  • Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a hydrogen atmosphere (typically a balloon or 1 atm) with vigorous stirring.[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours at room temperature.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during handling.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Visualizing the Synthetic Pathways and Decision-Making Process

To further clarify the experimental workflows and aid in the selection process, the following diagrams illustrate the protection and deprotection schemes for both Boc and Cbz groups, as well as a decision-making flowchart.

G cluster_boc Boc Protection/Deprotection cluster_cbz Cbz Protection/Deprotection 4-cyano-4-methylpiperidine 4-cyano-4-methylpiperidine N-Boc-4-cyano-4-methylpiperidine N-Boc-4-cyano-4-methylpiperidine 4-cyano-4-methylpiperidine->N-Boc-4-cyano-4-methylpiperidine Boc₂O, Base (e.g., TEA) 4-cyano-4-methylpiperidine_dep_boc 4-cyano-4-methylpiperidine N-Boc-4-cyano-4-methylpiperidine->4-cyano-4-methylpiperidine_dep_boc Strong Acid (e.g., TFA, HCl) 4-cyano-4-methylpiperidine_cbz 4-cyano-4-methylpiperidine N-Cbz-4-cyano-4-methylpiperidine N-Cbz-4-cyano-4-methylpiperidine 4-cyano-4-methylpiperidine_cbz->N-Cbz-4-cyano-4-methylpiperidine Cbz-Cl, Base 4-cyano-4-methylpiperidine_dep_cbz 4-cyano-4-methylpiperidine N-Cbz-4-cyano-4-methylpiperidine->4-cyano-4-methylpiperidine_dep_cbz H₂, Pd/C

Caption: Reaction schemes for Boc and Cbz protection and deprotection.

G start Start: Need to protect 4-cyano-4-methylpiperidine q1 Are subsequent reaction steps sensitive to strong acid? start->q1 q2 Are subsequent reaction steps sensitive to catalytic hydrogenation (e.g., presence of reducible groups)? q1->q2 Yes boc Choose Boc protecting group q1->boc No cbz Choose Cbz protecting group q2->cbz No consider_alt Consider alternative protecting groups or synthetic route q2->consider_alt Yes

Caption: Decision-making flowchart for selecting between Boc and Cbz.

Conclusion: A Strategic Choice Based on Orthogonality and Synthetic Route

Both Boc and Cbz are excellent choices for the protection of the secondary amine in 4-cyano-4-methylpiperidine. The final decision should be guided by the overall synthetic plan.

  • Choose Boc when the subsequent synthetic steps involve conditions under which the Cbz group might be labile (e.g., catalytic hydrogenation for the reduction of other functional groups) or when a metal-free deprotection is desired. The acid-lability of the Boc group makes it orthogonal to the hydrogenolysis-labile Cbz group.[7][8]

  • Choose Cbz when the synthetic route requires robust protection against a wide range of non-reductive reagents and when subsequent steps might involve strongly acidic conditions that would cleave a Boc group. The Cbz group's stability in acidic and basic media, coupled with its mild removal by hydrogenolysis, provides a valuable orthogonal strategy to the acid-labile Boc group.[4][11]

By carefully considering the chemical properties of these protecting groups and the specific demands of the synthetic target, researchers can confidently select the optimal protecting group, thereby streamlining their synthetic efforts and maximizing the likelihood of a successful outcome.

References

  • Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine - Benchchem. (URL: )
  • The Chemistry of the Boc Protecting Group - Benchchem. (URL: )
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (URL: )
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: )
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. (URL: )
  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (URL: )
  • tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: )
  • BOC Protection and Deprotection - J&K Scientific LLC. (URL: )
  • The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. (URL: )
  • Protecting Groups for Amines: Carbam
  • Boc Protecting Group for Amines - Chemistry Steps. (URL: )
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (URL: )
  • A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis - Benchchem. (URL: )
  • Benzyl chloroform
  • Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube. (URL: )
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (URL: )
  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz - Benchchem. (URL: )

Sources

A Comparative Guide to the Synthetic Utility of tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate in the Pursuit of Potent Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of synthetic intermediates is paramount to the efficient and successful development of novel therapeutics. This guide provides an in-depth comparative analysis of tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate, a key building block in the synthesis of potent analgesics, particularly within the 4-anilidopiperidine class of opioids. We will explore its synthetic utility in comparison to alternative precursors, supported by experimental data on reaction yields and the pharmacological efficacy of the resulting active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous centrally acting agents, including analgesics, antipsychotics, and neuroactive drugs.[1][2] Its rigid structure allows for precise orientation of functional groups, which is critical for receptor binding and biological activity. tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate serves as a versatile intermediate, offering a stable and readily functionalizable platform for the elaboration of complex molecular architectures.[3] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at other positions before its facile removal under acidic conditions.[1]

Synthetic Pathways to Potent Opioid Analgesics: A Comparative Analysis

The primary value of tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate lies in its potential as a precursor for potent opioid analgesics of the fentanyl class. Fentanyl and its analogues are powerful µ-opioid receptor agonists, with potencies that can be 50 to 100 times that of morphine.[4][5] The synthesis of these compounds can be achieved through various routes, each with its own set of advantages and disadvantages. Here, we compare a potential synthetic pathway originating from our topic compound with established methods.

The "Cyano-Reduction-Amination" Pathway: A Hypothetical Route

A plausible synthetic route starting from tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate to a fentanyl analogue would involve the transformation of the 4-cyano-4-phenyl moiety into the N-phenyl-N-propanamido group characteristic of fentanyl. This could hypothetically proceed through the following key steps:

  • Reduction of the Nitrile: The cyano group can be reduced to a primary amine (aminomethyl group) using a reducing agent like lithium aluminum hydride (LiAlH₄).

  • Boc Deprotection: Removal of the Boc protecting group from the piperidine nitrogen, typically with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • N-Alkylation: Introduction of the phenethyl group at the piperidine nitrogen.

  • N-Arylation and N-Acylation: Conversion of the primary amine to the final N-phenyl-N-propanamido group. This is a challenging transformation and may require multiple steps.

This hypothetical pathway highlights the synthetic challenges, particularly in the selective transformation of the aminomethyl group to the desired anilido structure.

Established Synthetic Routes for Fentanyl and its Analogs

Several well-established methods for the synthesis of fentanyl provide a basis for comparison. These include the Janssen, Siegfried, and Valdez methods, which often utilize different starting materials.[6][7][8]

  • The Valdez Method: This efficient, three-step synthesis has become a benchmark for producing fentanyl and its analogs in high yields.[7][8]

    • Step 1: N-Alkylation of 4-Piperidone: Commercially available 4-piperidone is alkylated with a suitable phenethyl derivative. For example, the reaction of 4-piperidone monohydrate hydrochloride with 2-(bromoethyl)benzene in the presence of cesium carbonate yields N-phenylethylpiperidin-4-one (NPP) with an 88% yield.[8]

    • Step 2: Reductive Amination: The resulting NPP undergoes reductive amination with aniline using sodium triacetoxyborohydride to give 4-anilino-N-phenethylpiperidine (ANPP) in excellent (91%) yield.[8]

    • Step 3: N-Acylation: The final step involves the acylation of ANPP with propionyl chloride to afford fentanyl in 95% yield.[8]

The overall yield for this optimized synthesis of fentanyl is in the range of 73-78%.[7][8]

Experimental Protocol: Optimized Synthesis of Fentanyl (Valdez Method) [8]

Step 1: Synthesis of N-phenylethylpiperidin-4-one (NPP)

  • To a solution of 4-piperidone monohydrate hydrochloride in an appropriate solvent, add 2-(bromoethyl)benzene.

  • Add cesium carbonate as a base.

  • Stir the reaction mixture at room temperature until completion.

  • Work up the reaction to isolate the product, NPP. Expected Yield: 88%

Step 2: Synthesis of 4-anilino-N-phenethylpiperidine (ANPP)

  • Dissolve NPP and aniline in a suitable solvent (e.g., dichloromethane).

  • Add acetic acid.

  • Slowly add sodium triacetoxyborohydride to the mixture.

  • Stir at room temperature until the reaction is complete.

  • Perform an aqueous workup to isolate ANPP. Expected Yield: 91%

Step 3: Synthesis of Fentanyl

  • Dissolve ANPP in a solvent like dichloromethane.

  • Add a non-nucleophilic base such as diisopropylethylamine (Hünig's base).

  • Cool the solution in an ice bath and add propionyl chloride dropwise.

  • Stir the reaction at room temperature for several hours.

  • Isolate fentanyl after an appropriate workup. Expected Yield: 95%

Comparative Analysis of Synthetic Precursors

The choice of starting material significantly impacts the efficiency and practicality of a synthetic route.

PrecursorKey AdvantagesKey Disadvantages
tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate Stable, crystalline solid; Boc protection allows for selective functionalization.[3]Requires multiple, potentially low-yielding steps to convert the cyano group to the anilido functionality.
4-Piperidone Commercially available and relatively inexpensive.Requires N-alkylation as the first step, which can sometimes be challenging.
N-Boc-4-piperidinone Boc-protected, allowing for controlled synthesis.[9]Requires an additional deprotection step compared to starting with an N-alkylated piperidone.
4-Anilinopiperidine (4-AP) A more advanced intermediate, closer to the final product.[10]A controlled substance, making it less accessible for research and development.[11]

The Valdez method, starting from 4-piperidone, offers a highly efficient and optimized route to fentanyl and its analogs, with high yields reported for each step.[8] While tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate provides a stable and protected core, the synthetic route to fentanyl from this precursor appears more complex and likely less efficient than the established methods.

Efficacy Comparison of Fentanyl Analogs

The ultimate measure of a synthetic precursor's utility is the biological efficacy of the final products. The 4-anilidopiperidine scaffold allows for extensive structure-activity relationship (SAR) studies, leading to the development of analogs with a wide range of potencies.[3][10]

In Vitro Pharmacological Profiles

The potency of fentanyl analogs is typically assessed by their binding affinity (Ki) and functional activity (EC50 and Emax) at the µ-opioid receptor (MOR).[12][13]

Compoundµ-Opioid Receptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)Maximum Response (% Emax of DAMGO)
FentanylSub-nanomolarSub-nanomolar~105-108%
Acetylfentanyl--Less efficacious than fentanyl
Butyrylfentanyl-Sub-nanomolar~105-108%
Furanylfentanyl-Sub-nanomolar~105-108%
Cyclopropylfentanyl-Sub-nanomolar~105-108%
Valerylfentanyl->100-fold less potent than fentanyl93% (strong partial agonist)

Data sourced from in vitro studies on human µ-opioid receptors.[12][13]

These data demonstrate that even minor structural modifications to the fentanyl scaffold can significantly impact potency and efficacy. For instance, extending the propylamide chain by two carbons (valerylfentanyl) results in a drastic reduction in potency.[12]

In Vivo Analgesic Potency

The analgesic efficacy of fentanyl and its analogs is often determined in animal models using tests such as the warm water tail withdrawal assay, with the median effective dose (ED50) being a key metric.[1][4]

CompoundAnalgesic Potency (ED50, mg/kg, mouse)Potency Relative to MorphinePotency Relative to Fentanyl
Morphine12 - 151~0.01
Fentanyl0.08 - 0.12250 - 1001
Acetylfentanyl-~15.7~0.29
α-Methylfentanyl-~56.9~1.1
Butyrylfentanyl-~7.0~0.13
Acrylfentanyl-~169.5~0.76
Ohmefentanyl-~2957 - 6300~13 - 28

Data compiled from various in vivo studies in mice.[4][14][15]

The in vivo data clearly illustrate the vast range of potencies achievable through modifications of the fentanyl structure. Ohmefentanyl, for example, is thousands of times more potent than morphine and significantly more potent than fentanyl itself.[14] These differences in potency underscore the importance of the synthetic routes that allow for the introduction of diverse functional groups.

Conclusion and Future Perspectives

tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate is a valuable synthetic intermediate that provides access to the 4-phenylpiperidine scaffold. However, for the synthesis of fentanyl and its analogs, established routes starting from precursors like 4-piperidone, such as the Valdez method, appear to be more efficient in terms of the number of steps and overall yield.[8]

The true value of a synthetic intermediate lies in its ability to facilitate the creation of novel compounds with improved pharmacological profiles. While the direct conversion of the 4-cyano-4-phenyl group to the fentanyl anilido structure presents challenges, this functional handle could be leveraged for the synthesis of other classes of 4-substituted piperidine derivatives. Future research could focus on developing more efficient methods to transform the cyano group or exploring its use as a precursor for other pharmacologically active moieties.

The extensive SAR data available for fentanyl analogs highlight the sensitivity of the µ-opioid receptor to subtle structural changes.[3][10] The continued exploration of novel synthetic precursors and methodologies will undoubtedly lead to the discovery of new analgesics with enhanced efficacy and improved safety profiles.

References

  • The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias. NIH.
  • In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis. Deep Blue Repositories.
  • In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis. PubMed.
  • In vitro Pharmacology of Fentanyl Analogs at the Human Mu Opioid Receptor and Their. Deep Blue Repositories.
  • In vitro and in vivo pharmacological characteriz
  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applic
  • Fentanyl Purity, Potency, & Synthesis.
  • Fentanyl analogs: structure-activity-rel
  • Fentanyl Synthetic Methodology: A Compar
  • An Efficient, Optimized Synthesis of Fentanyl and Rel
  • Fentanyl Analogs: Structure-Activity-Relationship Study. Bentham Science Publisher.
  • An Efficient, Optimized Synthesis of Fentanyl and Rel
  • Fentanyl Analogs: Structure-Activity-Rel
  • Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. MDPI.
  • Fentanyl analogs synthesized in this work. Download Scientific Diagram.
  • New Trends in the Illicit Manufacture of Synthetic Drugs.
  • An efficient, optimized synthesis of fentanyl and rel
  • EP2455377A1 - Synthesis of fentanyl analogs.
  • A Convenient One-Pot Synthesis of Fentanyl. Request PDF.
  • Comparison of ED 50 of morphine, fentanyl and IQMF-4 obtained in the...
  • News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under intern
  • Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids.
  • comprehensive synthesis of 20 fentanyl derivatives for their rapid differenti
  • Table 1: Characteristics of Pharmaceutical Fentanyl and its Deriv
  • Analgesic effect and pharmacological mechanism of fentanyl and butorphanol in a r
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.
  • Optimization steps for the synthesis of fentanyl (4); aisolated yield;...
  • Fentanyl. Wikipedia.
  • Fentanyl and other New Psychoactive Synthetic Opioids.
  • Fentanyl - A Potent Opioid Analgesic: A Review. Longdom Publishing.
  • fentanyl precursors. Congress.gov.
  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed.
  • Phenylpiperidines. Wikipedia.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Tre
  • How to carry out selective reduction of 4 cyano pyridine to 4 cyano piperidine?

Sources

A Comparative Guide to the Purity Assessment of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of safety and efficacy. Tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is not merely a quality control checkpoint but a critical determinant of the final product's integrity. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will explore the rationale behind methodological choices, compare HPLC with alternative analytical techniques, and provide a validated, step-by-step protocol for immediate application in a research or quality control setting.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of a number of pharmaceutical agents.[1] The presence of impurities, even in trace amounts, can have a significant impact on the efficacy and safety of the final drug product.[2] These impurities can arise from starting materials, by-products of the synthesis, or degradation products.[2] Therefore, a robust and reliable analytical method for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile compounds in the pharmaceutical industry.[3][4] Its high resolution, sensitivity, and quantitative accuracy make it an ideal choice for separating the main compound from potential impurities.[5] This guide will delve into the nuances of developing and validating an HPLC method for this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[6][7]

HPLC Method Development: A Rationale-Driven Approach

The development of a successful HPLC method is a systematic process that involves careful consideration of the analyte's chemical properties and the principles of chromatography.[6] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach due to the compound's moderate polarity.

The Logic Behind Chromatographic Parameter Selection

Column Chemistry: A C18 column is the workhorse for reversed-phase chromatography and is an excellent starting point for the analysis of piperidine derivatives.[8] The non-polar C18 stationary phase provides effective retention for the moderately polar analyte.

Mobile Phase Composition: The mobile phase, a mixture of an aqueous buffer and an organic solvent, is a critical factor in achieving optimal separation.

  • Organic Modifier: Acetonitrile is often preferred over methanol for cyano-containing compounds as it can offer better peak shape and lower UV cutoff.

  • Aqueous Phase and pH Control: The piperidine nitrogen in the analyte is basic. To ensure a consistent ionized state and prevent peak tailing, it is crucial to control the pH of the mobile phase. An acidic mobile phase, achieved by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA), will protonate the piperidine nitrogen, leading to sharper, more symmetrical peaks.[8][9]

Detection Wavelength: The tert-butoxycarbonyl (Boc) protecting group and the cyano group do not provide strong chromophores for UV detection at higher wavelengths. Therefore, a lower UV wavelength, typically in the range of 210-220 nm, is necessary for adequate sensitivity.

Visualizing the HPLC Workflow

The following diagram illustrates the key stages of the HPLC purity assessment workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample Dilution Dilute to Working Concentration Sample->Dilution Standard Prepare Reference Standard Standard->Dilution Injection Inject into HPLC Dilution->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Assessment.

Detailed Experimental Protocol: A Validated HPLC Method

This protocol is a validated starting point for the purity assessment of this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[6][7][10]

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions

Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v)

Standard Solution (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

Purity Calculation

The purity is typically determined using the area normalization method.

% Purity = (Area of the main peak / Total area of all peaks) x 100

Comparative Analysis: HPLC vs. Alternative Purity Assessment Methods

While HPLC is the preferred method, other techniques can be used for purity assessment, each with its own advantages and limitations.[3][4][11]

Analytical MethodPrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Chromatographic separation based on polarity.[4]High resolution, high sensitivity, quantitative accuracy, suitable for non-volatile and thermally labile compounds.[4][5]Requires impurities to have a UV chromophore for detection unless a universal detector (e.g., MS, CAD) is used.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Chromatographic separation based on boiling point and mass-to-charge ratio.[4]High sensitivity, provides structural information about impurities.[4]Not suitable for non-volatile or thermally labile compounds like the title compound.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Quantifies compounds by comparing the integral of a specific resonance with that of a certified internal standard.High precision, does not require a reference standard of the analyte.Lower sensitivity compared to HPLC, requires a more concentrated sample.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[2]Can determine the absolute purity of highly pure crystalline substances without a reference standard.[2]Only applicable to crystalline solids with a purity of >98.5%, not suitable for amorphous materials or mixtures with eutectic impurities.[2]
Spectrophotometry (UV-Vis) Measures the absorbance of light by a sample at a specific wavelength.[12]Rapid and simple for quantitative analysis.[12]Low selectivity, cannot separate the main component from impurities that absorb at the same wavelength.[12]
Logical Framework for Method Selection

The choice of analytical method depends on the specific requirements of the analysis. The following diagram outlines a decision-making process for selecting the appropriate purity assessment technique.

Method_Selection Start Purity Assessment Required IsVolatile Is the compound volatile and thermally stable? Start->IsVolatile GCMS Use GC-MS IsVolatile->GCMS Yes HPLC Use HPLC IsVolatile->HPLC No IsCrystalline Is the compound a highly pure (>98.5%) crystalline solid? HPLC->IsCrystalline DSC Consider DSC for absolute purity IsCrystalline->DSC Yes qNMR Is a primary method without a reference standard needed? IsCrystalline->qNMR No qNMR->HPLC No, proceed with HPLC Use_qNMR Use qNMR qNMR->Use_qNMR Yes

Caption: Decision tree for selecting a purity assessment method.

Conclusion: Ensuring Confidence in Your Results

The purity of this compound is a critical quality attribute that directly influences the safety and efficacy of the final pharmaceutical product. This guide has provided a comprehensive overview of a validated HPLC method for its purity assessment, grounded in scientific principles and regulatory expectations. By understanding the rationale behind the method development and comparing it with alternative techniques, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy. The detailed protocol provided herein serves as a robust starting point for routine quality control and can be adapted and validated for specific laboratory needs, ultimately ensuring the integrity of the drug development process.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
  • International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • ResearchGate. (2025). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]

  • Vertex AI Search. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • Vertex AI Search. (n.d.).
  • South Dakota State University. (n.d.). Development of a High Performance Liquid Chromatography Method for the Analysis of Next-generation Cyanide Antidote, 3-mercaptop. [Link]

  • eScholarship.org. (2025). The Detection and Quantitation of Cyanide and Thiocyanate from Postmortem Tissue Using HPLC-MS/MS. [Link]

  • PubMed. (n.d.). Determination of blood cyanide by HPLC-MS. [Link]

  • ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. [Link]

  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 4-Cyano-4-(Hydroxymethyl)Piperidine-1-Carboxylate. [Link]

Sources

Unlisted but Chemically Plausible: An Evaluation of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate as a Potential Fentanyl Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific and Drug Development Community

This guide provides a comparative analysis of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate in the context of illicit fentanyl synthesis. It examines its regulatory status against officially controlled precursors and evaluates its chemical viability as an alternative starting material for synthesizing fentanyl or its analogues. This document is intended for researchers, scientists, and drug development professionals to provide objective data and scientifically grounded insights.

Executive Summary

This compound is not currently listed as a controlled fentanyl precursor by major international or U.S. regulatory bodies, including the U.S. Drug Enforcement Administration (DEA) and the United Nations Office on Drugs and Crime (UNODC). However, its core chemical structure—a substituted piperidine—shares features with known, regulated precursors. A chemical analysis indicates that while its conversion to fentanyl would require a more complex, multi-step synthetic pathway than established routes, it remains theoretically plausible. This guide will compare its structure and potential utility against primary regulated precursors like 4-anilino-N-phenethylpiperidine (ANPP) and N-phenethyl-4-piperidone (NPP) , which are central to the most common clandestine manufacturing methods.

Regulatory Landscape: A Comparison of Controlled vs. Uncontrolled Piperidines

The international and domestic control of fentanyl precursors focuses on chemicals that are immediate or near-immediate intermediates in high-yield synthetic pathways. The DEA maintains a list of regulated chemicals to prevent their diversion for illicit drug production[1][2]. The primary controlled precursors for fentanyl are NPP and ANPP, which are key components of the widely used "Siegfried method" of synthesis[3][4].

In recent years, regulatory bodies have expanded these lists to include "pre-precursors" and masked precursors—chemicals that can be easily converted into regulated substances. For instance, 1-boc-4-anilinopiperidine (1-boc-4-AP) and 4-piperidone are now also under international control due to their direct utility in making controlled intermediates[3][5][6].

The subject of this guide, this compound, does not appear on these lists. Its absence from regulatory scrutiny is likely due to its structural differences from immediate precursors, which necessitate a more involved chemical synthesis to be weaponized for fentanyl production.

Compound Structure Regulatory Status Role in Fentanyl Synthesis
N-phenethyl-4-piperidone (NPP) NPP StructureDEA List I Chemical; UN Table I[7][8][9]Key starting material, reacts with aniline to form ANPP[4].
4-anilino-N-phenethylpiperidine (ANPP) ANPP StructureDEA Schedule II Immediate Precursor; UN Table I[4][5][10][11]Immediate precursor, acylated with propionyl chloride to yield fentanyl[4][11].
This compound Target Compound StructureNot a DEA List I or Scheduled chemical. Not in UN Tables.No established role; a potential, non-traditional starting material.
Chemical Plausibility as an Illicit Precursor

Despite its unregulated status, the chemical structure of this compound warrants a thorough scientific evaluation of its potential as a fentanyl precursor. Fentanyl's core is a 4-anilino-N-phenethylpiperidine skeleton. The analysis below outlines a hypothetical, multi-step pathway to convert the subject compound into a fentanyl analogue.

This hypothetical route is significantly more complex than the efficient, high-yield Siegfried method, which starts from the readily available NPP[12][13].

The diagram below contrasts the established Siegfried pathway with a plausible, albeit more demanding, pathway starting from the unregulated cyano-piperidine derivative.

Fentanyl_Pathways cluster_0 Established Siegfried Method cluster_1 Hypothetical Pathway NPP N-Phenethyl-4-piperidone (NPP) (Regulated) ANPP 4-Anilino-N-phenethylpiperidine (ANPP) (Regulated) NPP->ANPP + Aniline Reductive Amination Fentanyl Fentanyl ANPP->Fentanyl + Propionyl Chloride Acylation Start tert-Butyl 4-cyano-4-methyl- piperidine-1-carboxylate (Unregulated) Step1 Intermediate A (Aminomethyl derivative) Start->Step1 1. Nitrile Reduction (e.g., LiAlH4) Step2 Intermediate B (Anilino-methyl derivative) Step1->Step2 2. Buchwald-Hartwig Amination (+ Aniline) Step3 Intermediate C (N-phenethyl derivative) Step2->Step3 3. Boc Deprotection 4. N-Phenethylation Fentanyl_Analog Fentanyl Analog Step3->Fentanyl_Analog 5. Acylation

Figure 1. Comparison of established vs. hypothetical fentanyl synthesis routes.

Step-by-Step Analysis of the Hypothetical Pathway

A clandestine chemist would need to perform several transformations to convert this compound into a psychoactive fentanyl analogue. Each step introduces complexity and potential for yield loss, making it a less attractive route compared to established methods.

  • Reduction of the Nitrile Group: The cyano (-C≡N) group at the 4-position must be converted into an aminomethyl group (-CH₂NH₂). This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This step is hazardous and requires stringent anhydrous conditions.

  • Formation of the Anilino Moiety: The resulting primary amine would then need to be coupled with an aniline derivative. A common method for this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This step requires specialized catalysts and inert atmosphere conditions, which are less common in clandestine settings.

  • Boc Deprotection and N-Phenethylation: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen must be removed, typically with a strong acid like trifluoroacetic acid or hydrochloric acid[14]. The resulting secondary amine would then be alkylated with a phenethyl group (e.g., using phenethyl bromide), a step analogous to the synthesis of NPP itself[12][13].

  • Final Acylation: The secondary amine of the anilino group is then acylated with propionyl chloride to complete the synthesis, yielding a fentanyl analogue.

Key Experimental Consideration: The presence of a methyl group at the C4 position alongside the cyano group in the starting material would result in a final product that is a structural analogue of fentanyl, not fentanyl itself. The pharmacological and toxicological properties of this specific analogue are not well-documented in public literature.

Protocol Example: Reductive Amination in Fentanyl Synthesis

To provide context on the type of chemistry involved, the following is a literature-based protocol for the reductive amination of NPP to form ANPP, a key step in the Siegfried method. This protocol is provided for informational purposes only.

Objective: Synthesize 4-anilino-N-phenethylpiperidine (ANPP) from N-phenethyl-4-piperidone (NPP).

Materials:

  • N-phenethyl-4-piperidone (NPP) (1 equivalent)

  • Aniline (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Acetic Acid (1 equivalent)

  • 1,2-Dichloroethane (solvent)

  • Sodium hydroxide (NaOH) solution (2M)

  • Dichloromethane (for extraction)

  • Sodium sulfate (for drying)

Procedure (based on Valdez et al., 2014)[12][13]:

  • Dissolve NPP (1 eq), aniline (1.1 eq), and acetic acid (1 eq) in 1,2-dichloroethane in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the cool temperature.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction by adding 2M aqueous NaOH solution and stir for 1 hour.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ANPP product.

This single, high-yielding step (often >90%)[12] highlights the efficiency of using regulated precursors compared to the multi-step, lower-yield hypothetical pathway from the cyano-piperidine derivative.

Conclusion

This compound is not a known or regulated fentanyl precursor . Its chemical structure places it several complex and technically demanding synthetic steps away from producing a fentanyl analogue. The established illicit manufacturing routes, which utilize controlled precursors like NPP and ANPP, are far more efficient, higher-yielding, and require less sophisticated chemical knowledge.

While the conversion is theoretically possible for a skilled organic chemist, the practical barriers—including the need for specialized reagents, hazardous reaction conditions, and multiple low-yield steps—make it an unlikely choice for clandestine laboratories. From a regulatory and law enforcement perspective, this compound currently poses a low direct threat. However, the scientific community should remain vigilant, as illicit drug manufacturers continually seek to circumvent regulations by using novel, uncontrolled starting materials[5][15].

References

  • Control of immediate precursor used in the illicit manufacture of fentanyl as a schedule II controlled substance. Final rule. PubMed. [Link]

  • DEA Adds Precursor Chemicals Used to Make Illicit Fentanyl to the Special Surveillance List. Drug Enforcement Administration. [Link]

  • N-Phenethyl-4-piperidinone - Wikipedia. Wikipedia. [Link]

  • Designation of a List I Chemical: 4-Piperidone. Regulations.gov. [Link]

  • Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance. Federal Register. [Link]

  • An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. National Institutes of Health. [Link]

  • N-Phenethyl-4-piperidinone | C13H17NO. PubChem. [Link]

  • Control of a Chemical Precursor Used in the Illicit Manufacture of Fentanyl as a List I Chemical. Federal Register. [Link]

  • Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as Schedule II Controlled Substances; Correction. Federal Register. [Link]

  • Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Preprints.org. [Link]

  • CHEMICAL PRODUCTS USED IN ILLICIT FENTANYL MANUFACTURING. Drug Enforcement Administration. [Link]

  • Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. United Nations Office on Drugs and Crime. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. Drug Enforcement Administration. [Link]

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [Link]

  • Precursor Chemical Trends - 2021. Drug Enforcement Administration. [Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. National Institutes of Health. [Link]

  • List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under International Control. International Narcotics Control Board. [Link]

  • An efficient, optimized synthesis of fentanyl and related analogs. Office of Scientific and Technical Information. [Link]

  • Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances 2023. United Nations Information Service Vienna. [Link]

  • Synthesis of fentanyl analogs.
  • Note by the Secretariat on the proposed scheduling of 4-piperidone and 1-boc-4-piperidone. United Nations Economic and Social Council. [Link]

  • This compound | C12H20N2O2. PubChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.